molecular formula C20H19NO5 B161839 (-)-Chelidonine CAS No. 88200-01-5

(-)-Chelidonine

货号: B161839
CAS 编号: 88200-01-5
分子量: 353.4 g/mol
InChI 键: GHKISGDRQRSCII-ZMYBRWDISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(-)-Chelidonine is a benzophenanthridine alkaloid and a primary bioactive constituent isolated from the plant Chelidonium majus (greater celandine) . This compound serves as a critical research tool in pharmacological and oncological studies due to its multi-target mechanisms of action. In vitro research demonstrates that this compound exhibits significant anti-proliferative activity against various cancer cell lines, including melanoma, by inducing apoptosis and arresting the cell cycle . Studies indicate it functions as an acetylcholinesterase and butyrylcholinesterase inhibitor, providing a basis for its investigation in neurological research . Furthermore, this compound has been shown to suppress the migratory capacity of aggressive cancer cells, suggesting value in researching metastasis . Recent research highlights its synergistic potential when used in combination with other alkaloids, such as tetrandrine, resulting in enhanced inhibition of tumor cell growth and modulation of key pathways like melanogenesis . The compound offers researchers a natural product scaffold for exploring cell differentiation, tyrosinase activity, and other fundamental biological processes. This product is labeled "For Research Use Only" (RUO). It is intended for laboratory research purposes solely and is not approved for use in humans, nor for application in diagnostic, therapeutic, or clinical procedures. Researchers should handle this compound appropriately and in compliance with all applicable regulations.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1R,12R,13S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3/t14-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKISGDRQRSCII-ZMYBRWDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC2=C(C=CC3=C2OCO3)[C@H]4[C@@H]1C5=CC6=C(C=C5C[C@H]4O)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88200-01-5
Record name Chelidonine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088200015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHELIDONINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56Z5L310W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(-)-Chelidonine: A Technical Guide to Natural Sources and Isolation from Chelidonium majus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the isoquinoline (B145761) alkaloid (-)-chelidonine, with a primary focus on its principal source, Chelidonium majus (greater celandine). Detailed methodologies for the extraction, isolation, and quantification of this compound are presented to support research and development activities.

Natural Sources of this compound

This compound is a prominent benzophenanthridine alkaloid found predominantly in plants of the Papaveraceae family. Chelidonium majus L. is the most significant and widely studied natural source of this compound.[1] The alkaloid is distributed throughout the plant, with varying concentrations in the roots, leaves, stems, and latex.[2][3]

The concentration of this compound in Chelidonium majus is influenced by several factors, including the plant's geographical origin, developmental stage (vegetative vs. generative), and the specific plant organ. Generally, the roots are considered the most suitable organ for the extraction of chelidonine, particularly during the generative (flowering) stage. The latex of C. majus contains a significantly higher concentration of total alkaloids compared to other plant parts.[2][3]

Quantitative Distribution of this compound in Chelidonium majus

The following tables summarize quantitative data on the content of this compound in Chelidonium majus from various studies, highlighting the impact of different extraction methods, plant organs, and geographical locations.

Table 1: Comparison of Extraction Methods for Chelidonine from Chelidonium majus

Extraction MethodPlant MaterialChelidonine Yield (mg/g DW)Reference
Ultrasonic (Methanol-HCl)Aerial PartsNot specified[4]
Reflux (Methanol)Aerial PartsNot specified[4]
Shaking Incubator (Citric Acid)Aerial PartsNot specified[4]
Ultrasonic (Water-Methanol-HCl)Aerial PartsNot specified[4]

Note: While the study by Anvari et al. (2023) identified ultrasonic and reflux methods as most efficient, specific yield values for each method were not detailed in the provided abstract.

Table 2: Chelidonine Content in Different Organs of Chelidonium majus

Plant OrganDevelopmental StageChelidonine Content (mg/g DW)Reference
RootsGenerativeHigher than leaves
LeavesVegetativeLower than roots in generative stage
RootsSpring17.807 ± 2.635[5]
HerbSpring1.159 ± 0.147[5]
RootsAutumn2.383 ± 0.283[5]
HerbAutumn1.192 ± 0.119[5]

Table 3: Chelidonine Content in Chelidonium majus from Different Geographical Locations

Geographical OriginPlant MaterialChelidonine Content (mg/g DW)Reference
Northern Iran (Mazandaran)Not specifiedHigher than other Iranian ecotypes
Northern Iran (Gorgan)Not specifiedHigher than other Iranian ecotypes
ChinaHerb0.73 - 2.34[6]
MongoliaHerbup to 2.87 ± 0.05[4]

Biosynthesis of this compound

This compound belongs to the class of isoquinoline alkaloids, which are biosynthesized in plants from the amino acid tyrosine via the shikimate pathway.[7] The pathway involves a series of enzymatic reactions leading to the formation of a key intermediate, (S)-reticuline. From (S)-reticuline, the pathway diverges to produce various types of isoquinoline alkaloids, including the benzophenanthridine skeleton of chelidonine.

Biosynthesis of this compound Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenylacetaldehyde (4-HPAA) Tyrosine->4-HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine 4-HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Methylation & Hydroxylation Steps Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine Bridge Enzyme (BBE) Stylopine (S)-Stylopine Scoulerine->Stylopine Chelidonine This compound Stylopine->Chelidonine Series of Enzymatic Steps

Caption: Biosynthetic pathway of this compound from tyrosine.

Experimental Protocols for Isolation from Chelidonium majus

The isolation of this compound from C. majus typically involves an initial extraction step to obtain a crude alkaloid mixture, followed by purification techniques to isolate the target compound.

General Extraction Workflow

The following diagram illustrates a general workflow for the extraction and isolation of this compound.

Isolation Workflow for this compound PlantMaterial Dried & Powdered C. majus Plant Material Extraction Extraction (e.g., Maceration, Sonication, Reflux) PlantMaterial->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Plant Extract Filtration->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids Purification Chromatographic Purification (e.g., CPC, PLC, HPLC) CrudeAlkaloids->Purification Chelidonine Isolated this compound Purification->Chelidonine Analysis Analysis (HPLC, LC-MS, NMR) Chelidonine->Analysis

Caption: General workflow for isolating this compound.

Detailed Experimental Protocols

This protocol is adapted from methodologies used for the analytical quantification of chelidonine.[8]

  • Sample Preparation: Air-dry and finely mill the plant material (e.g., roots, aerial parts).

  • Extraction:

    • Weigh 200 mg of the powdered plant material into a suitable vessel.

    • Add 2.5 mL of an 8:2 mixture of methanol (B129727) and 0.05 M HCl.

    • Sonciate the mixture in an ultrasonic bath for 15 minutes at ambient temperature.

    • Centrifuge the mixture for 7 minutes at 1500 x g.

    • Collect the supernatant.

    • Repeat the extraction process on the plant residue three more times.

  • Sample Finalization:

    • Combine the supernatants from all four extractions.

    • Transfer the combined extract to a 10 mL volumetric flask and bring to volume with the extraction solvent.

    • Filter an aliquot through a 0.45 µm syringe filter prior to HPLC analysis.

This protocol describes a general method for obtaining a crude alkaloid fraction.[6]

  • Initial Extraction:

    • Macerate 5 g of powdered plant material with 100 mL of ethanol (B145695) for 72 hours.

    • Subsequently, extract the mixture in an ultrasonic bath for 5 hours at ambient temperature.

    • Filter the extract and evaporate the solvent under vacuum.

  • Acid-Base Partitioning:

    • Dissolve the residue in 30 mL of 2% sulfuric acid.

    • Defat the acidic aqueous solution by partitioning with diethyl ether (3 x 40 mL). Discard the ether layers.

    • Adjust the pH of the aqueous phase to approximately 8.5 with a suitable base (e.g., ammonium (B1175870) hydroxide).

    • Extract the alkaloids into an organic solvent such as chloroform (B151607) or a chloroform-methanol mixture.

    • Combine the organic layers and evaporate the solvent to yield the crude alkaloid fraction.

This advanced chromatographic technique allows for the rapid separation of alkaloids.[8]

  • Crude Extract Preparation: Obtain a crude alkaloid extract as described in Protocol 2.

  • Solvent System Preparation: Prepare a biphasic solvent system composed of chloroform, methanol, and 0.3 M hydrochloric acid.

  • FCPC Operation:

    • Equilibrate the FCPC instrument with the prepared solvent system.

    • Dissolve a known amount of the crude extract (e.g., 500 mg) in a suitable volume of the solvent system.

    • Inject the sample into the FCPC system.

    • Operate the FCPC in descending mode.

  • Fraction Collection and Analysis:

    • Collect fractions as they elute from the column.

    • Analyze the fractions using a suitable analytical method (e.g., UHPSFC, HPLC, TLC) to identify those containing chelidonine.

  • Post-Purification:

    • Combine the chelidonine-rich fractions.

    • If necessary, perform an additional purification step (e.g., preparative HPLC) to achieve high purity.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a UV/VIS or photodiode array detector is the most common method for the quantification of chelidonine. Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) has also been shown to be a rapid and effective method for the simultaneous analysis of multiple benzylisoquinoline alkaloids, including chelidonine.[8] For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.

References

A Technical Guide to the (-)-Chelidonine Biosynthetic Pathway in Papaveraceae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Scope: This document provides an in-depth overview of the core biosynthetic pathway leading to the formation of (-)-chelidonine, a prominent benzophenanthridine alkaloid found in members of the Papaveraceae family, most notably Chelidonium majus (greater celandine). It details the key enzymatic steps, intermediates, and regulatory aspects. This guide includes summaries of available quantitative data, detailed experimental protocols for pathway analysis, and visualizations of the biochemical and experimental workflows.

The Core Biosynthetic Pathway

This compound belongs to the vast class of benzylisoquinoline alkaloids (BIAs), which originate from the amino acid L-tyrosine. The pathway involves a series of complex enzymatic reactions, including hydroxylations, methylations, and the formation of characteristic ring structures. The central intermediate for most BIAs, (S)-reticuline, serves as the critical branch-point precursor for the chelidonine (B1668607) branch.

The biosynthesis from (S)-reticuline to this compound proceeds through several key protoberberine and protopine (B1679745) intermediates. The major steps are outlined below:

  • Formation of (S)-Scoulerine: The pathway begins with the stereoselective conversion of (S)-reticuline to (S)-scoulerine. This reaction is catalyzed by the Berberine (B55584) Bridge Enzyme (BBE) , which forms the berberine bridge by oxidative cyclization of the N-methyl group of reticuline.[1]

  • Formation of (S)-Cheilanthifoline: (S)-scoulerine undergoes the formation of a methylenedioxy bridge on its D-ring. This reaction is catalyzed by Cheilanthifoline Synthase (CFS) , a cytochrome P450-dependent monooxygenase, to yield (S)-cheilanthifoline.[2][3]

  • Formation of (S)-Stylopine: A second methylenedioxy bridge is formed, this time on the A-ring of (S)-cheilanthifoline. The enzyme responsible is (S)-Stylopine Synthase (STS) , another cytochrome P450 enzyme (CYP719 family), which produces (S)-stylopine.[2][4]

  • N-methylation to (S)-cis-N-Methylstylopine: (S)-stylopine is N-methylated to form the quaternary ammonium (B1175870) ion (S)-cis-N-methylstylopine. This step is catalyzed by (S)-Tetrahydroprotoberberine-N-methyltransferase (TNMT) .[1]

  • Hydroxylation and Ring Cleavage to Protopine: The intermediate (S)-cis-N-methylstylopine undergoes hydroxylation and subsequent cleavage of the C-N bond to yield protopine. This conversion is catalyzed by (S)-cis-N-methylstylopine hydroxylase (MSH) , which is also a cytochrome P450 enzyme.[1] Protopine is a crucial intermediate that serves as a precursor to various benzophenanthridine alkaloids.[1][5]

  • Conversion to this compound: The final steps involve the conversion of protopine into the hexahydrobenzophenanthridine skeleton of this compound. While protopine is a confirmed precursor, the specific enzymes catalyzing the final hydroxylation and cyclization to form this compound are not fully characterized but are proposed to involve a dihydrobenzophenanthridine oxidase (DBOX) -like activity.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the sequential conversion of intermediates from the central precursor (S)-Reticuline to the final product, this compound.

Biosynthetic_Pathway Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine Bridge Enzyme (BBE) Cheilanthifoline (S)-Cheilanthifoline Scoulerine->Cheilanthifoline Cheilanthifoline Synthase (CFS) (CYP450) Stylopine (S)-Stylopine Cheilanthifoline->Stylopine (S)-Stylopine Synthase (STS) (CYP450) NMethylstylopine (S)-cis-N-Methylstylopine Stylopine->NMethylstylopine (S)-Tetrahydroprotoberberine- N-methyltransferase (TNMT) Protopine Protopine NMethylstylopine->Protopine (S)-cis-N-methylstylopine hydroxylase (MSH) (CYP450) Chelidonine This compound Protopine->Chelidonine Dihydrobenzophenanthridine Oxidase-like Enzymes (Proposed)

Caption: The this compound biosynthetic pathway starting from (S)-Reticuline.

Quantitative Enzyme Data

Quantitative kinetic data for the enzymes in the this compound pathway are limited in the literature. Most studies have focused on gene cloning and functional characterization through heterologous expression. The table below summarizes the available data.

EnzymeAbbreviationSubstrateProductKinetic ParameterValueSource Organism
Berberine Bridge EnzymeBBE(S)-Reticuline(S)-ScoulerineKm, VmaxNot ReportedChelidonium majus
Cheilanthifoline SynthaseCFS(S)-Scoulerine(S)-CheilanthifolineKm, VmaxNot ReportedChelidonium majus
(S)-Stylopine SynthaseSTS(S)-Cheilanthifoline(S)-Stylopinekcat13.8 min⁻¹[6]Argemone mexicana
(S)-Tetrahydroprotoberberine-N-methyltransferaseTNMT(S)-Stylopine(S)-cis-N-MethylstylopineKm, VmaxNot ReportedCoptis japonica
(S)-cis-N-methylstylopine hydroxylaseMSH(S)-cis-N-MethylstylopineProtopineKm, VmaxNot ReportedEschscholzia californica

Note: Data for some enzymes are derived from homologous pathways in other Papaveraceae species due to a lack of specific data from C. majus.

Experimental Protocols

Investigating the this compound pathway involves techniques spanning molecular biology, biochemistry, and analytical chemistry. Below are representative protocols for key experimental procedures.

Protocol 1: Heterologous Expression of P450 Enzymes (CFS, STS, MSH) in Saccharomyces cerevisiae

This protocol is essential for characterizing the function and substrate specificity of cytochrome P450 enzymes when they are difficult to purify directly from the plant.[2][3]

  • Gene Amplification: Amplify the full-length cDNA of the target gene (e.g., CmSTS) from C. majus root cDNA library using high-fidelity DNA polymerase and specific primers.

  • Vector Ligation: Clone the amplified PCR product into a yeast expression vector (e.g., pYES2/D-TOPO or pESC-URA) that allows for galactose-inducible expression.

  • Yeast Transformation: Transform the resulting plasmid into a suitable S. cerevisiae strain (e.g., WAT11), which co-expresses an essential cytochrome P450 reductase from a plant like Arabidopsis thaliana.

  • Culture Growth and Induction:

    • Grow a pre-culture of transformed yeast in selective synthetic defined (SD) medium lacking uracil (B121893) overnight at 30°C.

    • Inoculate a larger volume of SD medium with the pre-culture and grow to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by pelleting the cells, resuspending them in induction medium containing galactose instead of glucose, and incubating for 16-24 hours at 30°C.

  • Microsomal Fraction Preparation:

    • Harvest the induced yeast cells by centrifugation.

    • Wash the cells with a TEK buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 100 mM KCl).

    • Resuspend the cell pellet in extraction buffer containing protease inhibitors and osmotic support (e.g., sorbitol).

    • Lyse the cells mechanically using glass beads and vigorous vortexing.

    • Perform differential centrifugation: first, a low-speed spin (10,000 x g) to remove cell debris, followed by a high-speed ultracentrifugation (100,000 x g) of the supernatant to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer and store at -80°C.

Protocol 2: In Vitro Enzyme Activity Assay

This protocol uses the prepared microsomal fraction to determine the activity and substrate specificity of the expressed enzyme.[2]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 mM Phosphate buffer (pH 7.5)

    • Microsomal protein (10-50 µg)

    • Substrate (e.g., 50 µM (S)-cheilanthifoline for STS assay)

    • NADPH regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).

  • Reaction Initiation and Incubation: Initiate the reaction by adding the NADPH regenerating system. Incubate at 30°C for 1-2 hours with gentle shaking.

  • Reaction Termination: Stop the reaction by adding an equal volume of ethyl acetate (B1210297) or by adding a strong base (e.g., 2 M NaOH) to adjust the pH > 9.

  • Product Extraction: Extract the alkaloids from the aqueous phase by vortexing with ethyl acetate (3x volumes). Pool the organic phases.

  • Sample Preparation for Analysis: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of methanol (B129727).

  • LC-MS/MS Analysis: Analyze the sample using a reverse-phase C18 column coupled to a mass spectrometer. Monitor for the mass-to-charge ratio (m/z) of the expected product (e.g., (S)-stylopine) and compare its retention time and fragmentation pattern with an authentic standard.

Protocol 3: Alkaloid Extraction and Quantification from Plant Tissue

This protocol describes a general method for extracting and quantifying chelidonine and its precursors from C. majus tissues (e.g., roots, leaves).

  • Sample Preparation: Harvest fresh plant material and either use immediately or freeze-dry (lyophilize). Grind the tissue to a fine powder using a mortar and pestle with liquid nitrogen.

  • Extraction:

    • Weigh approximately 100 mg of powdered tissue into a tube.

    • Add 1.5 mL of extraction solvent (e.g., 80% methanol containing 0.1% formic acid).

    • Sonicate the mixture for 30 minutes in a water bath.

    • Centrifuge at 14,000 x g for 15 minutes to pellet the debris.

  • Sample Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • Analysis by LC-MS/MS:

    • Dilute the supernatant with an appropriate solvent (e.g., methanol/water).

    • Inject the sample onto an LC-MS/MS system.

    • Use a gradient elution program with mobile phases typically consisting of water and acetonitrile, both containing a modifier like formic acid.

    • Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Define specific precursor-product ion transitions for each target alkaloid.

  • Quantification: Create a calibration curve using certified standards of each alkaloid (e.g., chelidonine, protopine, stylopine) at known concentrations. Calculate the concentration in the plant tissue based on the standard curve.

Visualizing the Experimental Workflow

The diagram below outlines a typical workflow for identifying and characterizing a gene from the chelidonine pathway.

Experimental_Workflow cluster_A Gene Identification & Cloning cluster_B Functional Characterization cluster_C Analysis Plant C. majus Tissue (e.g., Root) RNA Total RNA Extraction Plant->RNA cDNA cDNA Synthesis (Reverse Transcription) RNA->cDNA PCR Gene Amplification (PCR) using Homology-Based Primers cDNA->PCR Clone Cloning into Expression Vector PCR->Clone Yeast Heterologous Expression in Yeast Clone->Yeast Micro Microsome Isolation Yeast->Micro Assay In Vitro Enzyme Assay (Substrate + NADPH) Micro->Assay LCMS LC-MS/MS Analysis of Reaction Product Assay->LCMS Confirm Confirmation of Enzyme Function LCMS->Confirm

Caption: Workflow for gene identification and functional characterization.

Regulation of the Pathway

The biosynthesis of this compound is tightly regulated, both spatially and in response to external stimuli.

  • Tissue-Specific Accumulation: In Chelidonium majus, the alkaloid profile differs significantly between organs. The roots are the primary site of chelidonine accumulation, containing up to 45% of the total alkaloid content. In contrast, leaves tend to accumulate protoberberine alkaloids like coptisine.[2] This suggests that while the genes for the entire pathway may be expressed in multiple tissues, the metabolic flux is directed differently depending on the organ.

  • Transcriptional Regulation: The expression of pathway genes is a key control point. Studies on the STS gene in C. majus have shown that its expression is significantly higher in the roots compared to the leaves and stems.[7]

  • Elicitor Response: Like many plant secondary metabolite pathways, chelidonine biosynthesis is part of the plant's defense response. Application of elicitors, such as the plant hormone methyl-jasmonate, has been shown to significantly induce the expression of biosynthetic genes like STS, leading to increased alkaloid production.[7] This highlights the pathway's integration into the plant's defense signaling network.

Visualizing Regulatory Influences

This diagram illustrates the logical relationship between an external stimulus and the resulting increase in pathway activity.

Regulation_Logic Elicitor External Stimulus (e.g., Methyl Jasmonate) Signal Defense Signaling Cascade Elicitor->Signal triggers TF Activation of Transcription Factors Signal->TF leads to Gene Increased Transcription of Biosynthetic Genes (e.g., STS) TF->Gene induces Enzyme Higher Levels of Pathway Enzymes Gene->Enzyme results in Product Accumulation of This compound Enzyme->Product enhances

Caption: Regulatory cascade showing elicitor-induced pathway activation.

References

(-)-Chelidonine: A Comprehensive Physicochemical Profile for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Chelidonine is a prominent benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus L.), a plant with a long history in traditional medicine.[1] In recent years, this compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This technical guide provides a detailed overview of the core physicochemical properties of this compound, essential for its application in research and drug development. The document presents quantitative data in structured tables, outlines general experimental protocols for property determination, and visualizes key signaling pathways modulated by this alkaloid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Core Physicochemical Identifiers of this compound
PropertyValueReference(s)
Molecular Formula C₂₀H₁₉NO₅[5][6]
Molecular Weight 353.37 g/mol [5][6][7]
CAS Number 476-32-4[8]
Appearance White crystalline powder, monoclinic prisms[6]
Table 2: Thermodynamic and Solubility Properties of this compound
PropertyValueReference(s)
Melting Point 135-136 °C[6]
Boiling Point 220 °C at 0.002 mmHg (air-bath temp)[6]
Solubility - Practically insoluble in water. - Soluble in ethanol, chloroform, ether, amyl alcohol, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[6][8][9]
pKa (predicted) 14.11 ± 0.20No direct experimental data found, value is a prediction.
LogP 2.2[5]
Table 3: Spectroscopic Data of this compound
Spectroscopic TechniqueWavelengths/PeaksReference(s)
UV-Vis (Methanol) λmax: 208, 239, 289 nm[6]
UV-Vis λmax: 241, 290 nm[8]
Mass Spectrometry (GC-MS, EI-B) m/z: 332, 335, 176, 303, 334[5]
Mass Spectrometry (LC-ESI-QTOF, Positive) MS2 of 354.1324 [M+H]⁺[5]

Experimental Protocols

The determination of physicochemical properties relies on standardized experimental procedures. While detailed, specific protocols from individual studies on this compound are not extensively published, the following sections describe the general methodologies employed for such characterizations.

Melting Point Determination

The melting point of this compound is determined using a capillary melting point apparatus. A small, finely powdered sample of the crystalline solid is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.

Solubility Assessment

The solubility of this compound in various solvents is determined by adding an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, DMSO). The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. The suspension is then filtered, and the concentration of this compound in the saturated solution is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity. For isoquinoline (B145761) alkaloids like chelidonine (B1668607), reversed-phase high-performance thin-layer chromatography (HP-TLC) has been used.[10][] This method involves spotting the compound on a C18-modified silica (B1680970) gel plate and developing it with a mobile phase consisting of a mixture of acetonitrile (B52724) and water at a specific pH.[10][] The retention factor (Rf) is determined and correlated with the Rf values of standard compounds with known LogP values to calculate the LogP of the analyte.

UV-Vis Spectroscopy

To obtain the UV-Vis absorption spectrum, a dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or ethanol. The solution is placed in a quartz cuvette, and the absorbance is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.[12] The wavelengths of maximum absorbance (λmax) are then identified.

NMR Spectroscopy

For Nuclear Magnetic Resonance (NMR) spectroscopy, a sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13][14][15] The solution is filtered into a 5 mm NMR tube to remove any particulate matter.[14][15] ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer. The resulting spectra provide detailed information about the chemical structure and stereochemistry of the molecule.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. For techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is first separated on an HPLC column and then introduced into the mass spectrometer.[16] Electrospray ionization (ESI) is a common method for generating ions of the analyte in the positive ion mode.[16] The mass-to-charge ratio (m/z) of the molecular ion and its fragments are then detected.

X-ray Crystallography

Single-crystal X-ray diffraction is employed to determine the precise three-dimensional atomic structure of this compound.[17] This involves growing a high-quality single crystal of the compound. The crystal is then mounted on a goniometer and irradiated with a focused X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to elucidate the crystal structure, including bond lengths, bond angles, and stereochemistry.[17]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved in its anticancer and anti-inflammatory activities.

Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through multiple mechanisms, including the activation of the p53 tumor suppressor pathway and the intrinsic mitochondrial pathway.[8][18]

apoptosis_pathway Chelidonine This compound p53 p53 Chelidonine->p53 Bcl2 Bcl-2 Chelidonine->Bcl2 downregulates GADD45A GADD45A p53->GADD45A p21 p21 p53->p21 Caspase3 Cleaved Caspase-3 GADD45A->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis pathway.

Modulation of Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). This compound has demonstrated the ability to counteract MDR by inhibiting the function of ABC transporters and drug-metabolizing enzymes.[19][20]

mdr_pathway Chelidonine This compound Pgp P-gp (MDR1) Chelidonine->Pgp MRP1 MRP1 Chelidonine->MRP1 BCRP BCRP Chelidonine->BCRP CYP3A4 CYP3A4 Chelidonine->CYP3A4 GST GST Chelidonine->GST DrugEfflux Drug Efflux Pgp->DrugEfflux MRP1->DrugEfflux BCRP->DrugEfflux DrugMetabolism Drug Metabolism CYP3A4->DrugMetabolism GST->DrugMetabolism IncreasedDrugEfficacy Increased Intracellular Drug Concentration & Efficacy DrugEfflux->IncreasedDrugEfficacy DrugMetabolism->IncreasedDrugEfficacy

Caption: Inhibition of multidrug resistance by this compound.

Anti-inflammatory Signaling Pathway

This compound exhibits anti-inflammatory effects by targeting key inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/NF-κB and PI3K/AKT pathways.[3][21][22]

anti_inflammatory_pathway Chelidonine This compound TLR4 TLR4 Chelidonine->TLR4 PI3K PI3K Chelidonine->PI3K NFkB NF-κB Chelidonine->NFkB LPS LPS LPS->TLR4 TLR4->PI3K TLR4->NFkB AKT AKT PI3K->AKT AKT->NFkB InflammatoryMediators Pro-inflammatory Mediators (e.g., NO, PGE₂) NFkB->InflammatoryMediators

Caption: Anti-inflammatory mechanism of this compound.

Conclusion

This technical guide provides a consolidated resource on the essential physicochemical properties of this compound for researchers and drug development professionals. The tabulated data offers a quick reference for key parameters, while the outlined experimental protocols provide a general understanding of how these properties are determined. The visualization of the signaling pathways offers insights into the molecular mechanisms underlying the pharmacological effects of this compound. This comprehensive profile underscores the potential of this compound as a lead compound for further investigation and development in various therapeutic areas.

References

(-)-Chelidonine: A Technical Whitepaper on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(-)-Chelidonine, a principal benzophenanthridine alkaloid isolated from Chelidonium majus (Greater Celandine), has demonstrated significant cytotoxic and anti-proliferative activities across a spectrum of cancer cell lines. Its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis and metastasis, and the modulation of multidrug resistance. This document provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways. The primary modes of action converge on the activation of tumor suppressor pathways, disruption of microtubule dynamics, and interference with key cellular processes essential for tumor growth and survival.

Cytotoxicity and Anti-proliferative Activity

This compound exhibits a dose-dependent inhibitory effect on the growth of various human cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell type and exposure duration, indicating differential sensitivity.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeReference
FaDu Head and Neck Squamous Cell Carcinoma~1.0 µM48 h[1]
HLaC78 Head and Neck Squamous Cell Carcinoma~1.6 µM48 h[1]
BxPC-3 Pancreatic Cancer< 1.0 µM24 h[2]
MIA PaCa-2 Pancreatic Cancer< 1.0 µM24 h[2]
Caco-2 Colorectal Adenocarcinoma50 µM (for mRNA effects)48 h[3][4]
A2780 Ovarian CarcinomaNot specifiedNot specified[5]
HepG2 Hepatocellular Carcinoma< 20 µM96 h[5]
MCF-7 Breast Adenocarcinoma< 20 µM96 h[5]
SK-BR-3 Breast Adenocarcinoma< 20 µM96 h[5]

Core Mechanisms of Action

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is achieved through both caspase-dependent and caspase-independent pathways, involving the modulation of key regulatory proteins.

  • p53-GADD45a Pathway: In pancreatic cancer cells, this compound treatment leads to the upregulation of p53 and Growth Arrest and DNA Damage-inducible 45 alpha (GADD45a) protein expression. This signaling cascade subsequently activates downstream effectors, including the cell cycle inhibitor p21 and cleaved caspase-3, culminating in apoptosis[2]. The induction of the GADD45a-p53 pathway appears to be a crucial step in triggering apoptotic cell death[2].

  • Caspase Activation: this compound activates initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-6) in various cancer cell lines[3][4]. In multidrug-resistant (MDR) cells, apoptosis is accompanied by the activation of caspase-3 and -8[3][4]. In T98G glioblastoma cells, chelidonine (B1668607) activates caspase-3 and -9 and also induces the nuclear translocation of Apoptosis-Inducing Factor (AIF), indicating the involvement of both caspase-dependent and -independent pathways[6].

  • ATF3/Tip60/Foxo3a Pathway: In ovarian cancer cells, extracts of C. majus, where chelidonine is a major component, have been shown to induce apoptosis by upregulating Activating Transcription Factor 3 (ATF3) and the histone acetyltransferase Tip60. This leads to the nuclear translocation of the tumor suppressor Foxo3a, which in turn increases the expression of pro-apoptotic proteins like Bax and cleaved caspase-3[7].

  • PI3K/AKT Pathway: The anti-apoptotic PI3K/AKT signaling pathway is a target of this compound. In HeLa cells, chelidonine has been shown to downregulate the expression of AKT and PI3K, thereby promoting apoptosis[8].

G cluster_0 This compound Action Chelidonine This compound p53 p53 Chelidonine->p53 Upregulates GADD45a GADD45a Chelidonine->GADD45a Upregulates ATF3 ATF3 Chelidonine->ATF3 Upregulates PI3K PI3K Chelidonine->PI3K Downregulates Caspase8 Caspase-8 Chelidonine->Caspase8 Activates Caspase9 Caspase-9 Chelidonine->Caspase9 Activates p53->GADD45a Feedback Apoptosis Apoptosis GADD45a->Apoptosis Tip60 Tip60 ATF3->Tip60 Induces AKT AKT PI3K->AKT Activates AKT->Apoptosis Inhibits Foxo3a Foxo3a (Nuclear Translocation) Tip60->Foxo3a Activates Bax Bax Foxo3a->Bax Upregulates Caspase3 Cleaved Caspase-3 Caspase8->Caspase3 Cleaves Caspase9->Caspase3 Cleaves Caspase3->Apoptosis Bax->Apoptosis

Caption: this compound-induced apoptotic signaling pathways in cancer cells.

Cell Cycle Arrest

This compound disrupts cell cycle progression, primarily causing an arrest in the G2/M phase. This effect is linked to its interaction with the microtubular system and modulation of cell cycle checkpoint proteins[5][9].

  • Microtubule Disruption: Chelidonine is known to bind weakly to tubulin and inhibit microtubule polymerization[9]. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to mitotic arrest[9].

  • Checkpoint Activation: In ovarian carcinoma (A2780) and normal lung fibroblast (MRC-5) cells, chelidonine induces G2/M arrest[5]. This arrest is associated with the differential upregulation of key checkpoint proteins, including phospho-Chk2 and the cyclin-dependent kinase inhibitor p21Cip1/Waf1[5].

G cluster_1 This compound and Cell Cycle Chelidonine This compound Tubulin Tubulin Polymerization Chelidonine->Tubulin Inhibits pChk2 p-Chk2 Chelidonine->pChk2 Upregulates p21 p21Cip1/Waf1 Chelidonine->p21 Upregulates Microtubules Microtubule Dynamics Tubulin->Microtubules G2M_Checkpoint G2/M Checkpoint Microtubules->G2M_Checkpoint Disruption leads to pChk2->G2M_Checkpoint Activates p21->G2M_Checkpoint Activates G2M_Arrest G2/M Phase Arrest G2M_Checkpoint->G2M_Arrest

Caption: Mechanism of this compound-induced G2/M cell cycle arrest.

Modulation of Multidrug Resistance (MDR)

This compound has shown promise in overcoming MDR in cancer cells. This is achieved by downregulating the expression and activity of ATP-binding cassette (ABC) transporters and key drug-metabolizing enzymes[3][4][10].

  • Inhibition of ABC Transporters: Treatment with chelidonine results in a significant decrease in the mRNA levels of P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP)[3][4][10]. This inhibits the efflux of chemotherapeutic drugs from cancer cells, thereby restoring their sensitivity.

  • Inhibition of Metabolic Enzymes: The compound also downregulates the expression and inhibits the activity of cytochrome P450 3A4 (CYP3A4) and Glutathione S-transferase (GST), enzymes involved in the detoxification and metabolism of xenobiotics, including many chemotherapy agents[3][4].

G cluster_2 This compound Reversal of Multidrug Resistance cluster_genes Gene Expression cluster_proteins Protein Function Chelidonine This compound MDR1 P-gp/MDR1 Chelidonine->MDR1 Downregulates mRNA MRP1 MRP1 Chelidonine->MRP1 Downregulates mRNA BCRP BCRP Chelidonine->BCRP Downregulates mRNA CYP3A4 CYP3A4 Chelidonine->CYP3A4 Downregulates mRNA GST GST Chelidonine->GST Downregulates mRNA DrugEfflux Drug Efflux MDR1->DrugEfflux MRP1->DrugEfflux BCRP->DrugEfflux DrugMetabolism Drug Metabolism CYP3A4->DrugMetabolism GST->DrugMetabolism CellSensitivity Increased Chemosensitivity DrugEfflux->CellSensitivity Inhibition leads to DrugMetabolism->CellSensitivity Inhibition leads to

Caption: this compound's mechanism for overcoming multidrug resistance.

Inhibition of Angiogenesis, Invasion, and Metastasis

This compound also impacts the tumor microenvironment and metastatic potential.

  • Anti-angiogenic Effects: Using a tube formation assay, chelidonine was shown to effectively inhibit angiogenesis, a critical process for tumor growth and nutrient supply[1].

  • Inhibition of Invasion: In a 3D spheroid invasion model, chelidonine effectively suppressed the invasion of FaDu head and neck cancer cells on various extracellular matrix (ECM) surfaces, including gelatin, fibronectin, collagen I, and Matrigel, even at its EC50 dose of 1 µM[1]. However, its effect was less pronounced in the more aggressive HLaC78 cell line[1]. In hepatocellular carcinoma (HCC) cells, chelidonine was found to inhibit the epithelial-mesenchymal transition (EMT) by increasing E-cadherin expression while decreasing N-cadherin and Vimentin[6].

Key Signaling Pathways

Several critical signaling pathways are modulated by this compound.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in chelidonine's mechanism. It can lead to the differential upregulation of phospho-ERK1/2 and phospho-p38, which are involved in regulating proliferation and apoptosis[5].

  • EGFR Pathway: In gefitinib-resistant non-small cell lung cancer (NSCLC) cells, chelidonine was found to directly bind to EGFR, with a higher affinity for the double-mutant (L858R/T790M) form. This selectively inhibits EGFR phosphorylation and subsequently impacts the downstream AMPK pathway, leading to the inhibition of mitochondrial function and apoptosis[11].

  • NF-κB Pathway: Chelidonine exhibits anti-inflammatory properties by blocking the TLR4/NF-κB signaling pathway, which can also contribute to its anti-proliferative and pro-apoptotic effects in cancer cells[8].

Experimental Protocols

The following are summaries of standard methodologies used to investigate the mechanism of action of this compound.

Cell Viability and Proliferation (MTT Assay)
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing 1 mg/ml 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 4 hours at 37°C.

  • Solubilization: Replace the MTT solution with a solubilizing agent like isopropanol (B130326) or DMSO. Incubate for 45 minutes at 37°C with gentle shaking.

  • Measurement: Measure the absorbance of the resulting formazan (B1609692) dye at a wavelength of 570 nm using an ELISA plate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound (e.g., EC50 dose) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • FACS Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Western Blotting
  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p53, anti-caspase-3, anti-AKT) overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ, normalizing to a loading control like β-actin.

G cluster_3 General Experimental Workflow for In Vitro Analysis cluster_assays Assays Start Cancer Cell Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Endpoint Endpoint Treatment->Endpoint MTT Cell Viability (MTT Assay) Endpoint->MTT Viability? FACS Apoptosis & Cell Cycle (FACS with Annexin V/PI) Endpoint->FACS Death/Arrest? WB Protein Expression (Western Blot) Endpoint->WB Pathways? Invasion Migration/Invasion (Spheroid Assay) Endpoint->Invasion Metastasis? Data Data Analysis (IC50, % Apoptosis, Fold Change) MTT->Data FACS->Data WB->Data Invasion->Data Conclusion Mechanism Elucidation Data->Conclusion

Caption: A generalized workflow for studying this compound's in vitro effects.

Conclusion and Future Directions

This compound is a potent anti-cancer alkaloid with a complex and multifaceted mechanism of action. Its ability to induce apoptosis through critical tumor suppressor pathways (p53, Foxo3a), arrest the cell cycle, and overcome multidrug resistance highlights its therapeutic potential. Furthermore, its capacity to inhibit angiogenesis and cell invasion suggests a role in controlling tumor progression and metastasis.

Future research should focus on:

  • In vivo Efficacy: Confirming the observed in vitro effects in relevant animal models to evaluate efficacy, pharmacokinetics, and potential toxicity.

  • Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutics, particularly in drug-resistant cancers.

  • Target Identification: Utilizing advanced proteomics and molecular dynamics to further refine its direct molecular targets, such as the selective binding to mutant EGFR[11].

This comprehensive understanding of this compound's mechanism of action provides a solid foundation for its continued development as a novel anti-cancer agent.

References

Unlocking the Therapeutic Potential of (-)-Chelidonine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Chelidonine, a prominent benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus), has a long history in traditional medicine. Modern scientific investigation has begun to unravel the molecular mechanisms behind its diverse pharmacological activities, revealing a compound with significant potential in oncology, inflammatory diseases, and infectious disease control. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways it modulates.

Anticancer Activity

This compound exhibits potent cytotoxic and pro-apoptotic effects across a wide range of cancer cell lines. Its anticancer activity is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.

In Vitro Cytotoxicity

The cytotoxic efficacy of this compound and its derivatives has been quantified using the half-maximal inhibitory concentration (IC50), with values varying depending on the cancer cell line. A selection of these values is presented in the table below.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HeLaCervical Cancer30 µg/mL (~85 µM)[1]
BxPC-3Pancreatic Cancer~1[2]
MIA PaCa-2Pancreatic Cancer~0.7[2]
11j (derivative) HepG2Liver Cancer3.91
MCF-7Breast Cancer6.90
HCT-116Colon Cancer4.36
K562Leukemia1.12
Homochelidonine A2780Ovarian Carcinoma>20
MRC-5Lung Fibroblast>20
Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through the modulation of several critical signaling pathways.

In pancreatic cancer cells, this compound induces apoptosis through the upregulation of the p53 tumor suppressor and Growth Arrest and DNA Damage-inducible 45 alpha (GADD45a) pathways.[2] This leads to cell cycle arrest and the activation of executioner caspases.

GADD45a_p53_Pathway Chelidonine (B1668607) Chelidonine p53 p53 Chelidonine->p53 Upregulates GADD45a GADD45a Chelidonine->GADD45a Upregulates p21 p21 p53->p21 Activates Caspase3 Cleaved Caspase-3 p53->Caspase3 Activates GADD45a->p53 Stabilizes p21->Caspase3 Inhibits (indirectly promotes apoptosis) Apoptosis Apoptosis Caspase3->Apoptosis

p53/GADD45a-mediated apoptosis by this compound.

This compound has been shown to induce apoptosis in HeLa cervical cancer cells by downregulating the PI3K/Akt survival pathway and upregulating the pro-apoptotic p38 MAPK pathway.[1] In melanoma cells, it inhibits the PI3K/Akt and TLR4/NF-κB pathways.[3]

PI3K_MAPK_Pathway Chelidonine Chelidonine PI3K PI3K Chelidonine->PI3K Inhibits p38_MAPK p38 MAPK Chelidonine->p38_MAPK Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits p38_MAPK->Apoptosis Promotes

Modulation of PI3K/Akt and MAPK pathways by this compound.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by targeting key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to reduce the production of pro-inflammatory cytokines in various models. For instance, in chondrocytes, it dose-dependently suppresses the IL-1β-induced expression of IL-6, IL-12, and TNF-α.

NF-κB Signaling Pathway

A primary mechanism of this compound's anti-inflammatory action is the inhibition of the NF-κB signaling pathway. It prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[4] This, in turn, downregulates the expression of NF-κB target genes involved in inflammation.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Chelidonine Chelidonine Chelidonine->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Leads to activation IkBa->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Induces

Inhibition of the NF-κB signaling pathway by this compound.

Antimicrobial Activity

This compound and extracts from Chelidonium majus have demonstrated activity against a range of pathogenic bacteria and fungi.

In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's efficacy. The table below summarizes the MIC values for this compound and related compounds against various microorganisms.

CompoundMicroorganismMICReference
This compound Pseudomonas aeruginosa125 mg/L[5]
Candida albicans62.5 mg/L[6]
Chelerythrine Pseudomonas aeruginosa1.9 mg/L[5]
Sanguinarine Staphylococcus aureus1.9 mg/L[5]
C. majus root extract Staphylococcus aureus62.5 mg/L[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa cells at 1 x 10⁴ cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24 or 48 hours). Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 a Seed cells in 96-well plate b Treat with This compound a->b c Add MTT solution b->c d Incubate c->d e Add DMSO d->e f Read absorbance e->f

Workflow for the MTT Cell Viability Assay.
Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. This protocol is for analyzing the expression of proteins in the p53 pathway following this compound treatment.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 30-50 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, GADD45a, and cleaved caspase-3 overnight at 4°C. Typical antibody dilutions range from 1:1000.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control such as β-actin.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor by quantifying the expression of a luciferase reporter gene under the control of an NF-κB-responsive promoter.

Protocol:

  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of NF-κB activity is calculated relative to the stimulated control.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of bioactive compounds with significant therapeutic potential. The data and protocols presented in this guide highlight the potent anticancer, anti-inflammatory, and antimicrobial activities of these molecules. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as p53, NF-κB, PI3K/Akt, and MAPK, provides a strong rationale for their further development as therapeutic agents.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the chelidonine scaffold to synthesize novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

  • In Vivo Efficacy and Safety: Comprehensive preclinical studies in animal models to evaluate the in vivo efficacy, toxicity, and pharmacokinetic properties of lead compounds.

  • Combination Therapies: Investigating the synergistic effects of this compound and its derivatives with existing chemotherapeutic agents to overcome drug resistance and enhance therapeutic outcomes.

  • Target Identification and Validation: Further molecular studies to precisely identify the direct protein targets of this compound and its derivatives to fully understand their mechanism of action.

The continued exploration of this fascinating class of natural products holds great promise for the development of novel and effective treatments for a range of human diseases.

References

Technical Whitepaper: Anti-inflammatory Effects of (-)-Chelidonine via the NF-κB Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Chelidonine, a principal benzophenanthridine alkaloid isolated from Chelidonium majus, has demonstrated significant anti-inflammatory properties across a range of preclinical models. Accumulating evidence points to its potent modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response. This technical guide provides an in-depth review of the molecular mechanism, quantitative effects, and key experimental protocols used to elucidate the anti-inflammatory action of this compound. By inhibiting the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα), Chelidonine effectively prevents the nuclear translocation of the p65 subunit, thereby suppressing the transcription of a host of pro-inflammatory genes. This document serves as a comprehensive resource for researchers investigating novel anti-inflammatory therapeutics targeting the NF-κB cascade.

Introduction: The NF-κB Pathway in Inflammation

The NF-κB family of transcription factors are master regulators of innate and adaptive immunity, cellular proliferation, and apoptosis.[1] In its inactive state, the canonical NF-κB dimer (most commonly p65/p50) is sequestered in the cytoplasm by inhibitory proteins known as IκBs, with IκBα being the most prominent.[1] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) or cytokines like Tumor Necrosis Factor-alpha (TNF-α) binding to its receptor (TNFR), initiate a signaling cascade that converges on the IκB kinase (IKK) complex.[1][2]

The activated IKK complex phosphorylates IκBα at specific serine residues.[3] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks a nuclear localization signal (NLS) on the p65 subunit, leading to its rapid translocation into the nucleus.[4] Once in the nucleus, p65 binds to specific DNA sequences (κB sites) in the promoter regions of target genes, driving the transcription of pro-inflammatory mediators including cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes (e.g., iNOS, COX-2), and adhesion molecules.[2]

This compound has emerged as a potent inhibitor of this pathway, offering a promising avenue for the development of novel anti-inflammatory drugs.[1][2]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by intervening at a critical upstream step in the canonical NF-κB pathway.[1]

  • Inhibition of IκBα Phosphorylation and Degradation : The primary mechanism of action is the inhibition of stimulus-induced IκBα phosphorylation.[1][4] By preventing this key activation step, Chelidonine stabilizes the IκBα protein, blocking its degradation.

  • Prevention of p65 Nuclear Translocation : Because IκBα remains intact and bound to the p65/p50 dimer, the complex is retained in the cytoplasm.[4] This directly prevents the nuclear translocation of the transcriptionally active p65 subunit.

  • Suppression of Pro-inflammatory Gene Expression : With p65 unable to reach its nuclear targets, the transcription of NF-κB-dependent genes is suppressed. This leads to a dose-dependent reduction in the production of key inflammatory mediators.[2][5]

Some studies also suggest that Chelidonine can downregulate the expression of TLR4, an upstream receptor that activates the NF-κB pathway in response to LPS, indicating a multi-level inhibitory action.[2][6]

Signaling Pathway Diagram

NF_kappa_B_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (LPS, TNF-α) receptor Receptor (TLR4, TNFR) stimulus->receptor 1. Activation ikk IKK Complex receptor->ikk 2. Signaling Cascade ikba_p65 IκBα - p65/p50 ikk->ikba_p65 3. Phosphorylation p_ikba P-IκBα p65 p65/p50 ikba_p65->p65 5. Release proteasome Proteasome p_ikba->proteasome 4. Ubiquitination &     Degradation p65_nuc p65/p50 p65->p65_nuc 6. Nuclear Translocation nucleus Nucleus dna κB DNA Sites p65_nuc->dna 7. DNA Binding genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) dna->genes 8. Transcription chelidonine This compound chelidonine->ikk Inhibition

Mechanism of this compound on the NF-κB Pathway.

Quantitative Data on Anti-inflammatory Effects

The inhibitory effects of this compound have been demonstrated in a dose-dependent manner across various experimental models. While specific IC₅₀ values for direct inhibition of NF-κB pathway components are not widely reported in the literature, the collective data clearly show potent activity at non-cytotoxic concentrations.

Table 1: Effect of this compound on NF-κB Pathway Proteins

Cell LineInflammatory StimulusChelidonine Conc.Target ProteinObserved EffectReference
HCT116, HeLaTNF-α (10 ng/mL)10 - 50 µMp-IκBαDose-dependent decrease in phosphorylation.[1][4]
HCT116, HeLaTNF-α (10 ng/mL)10 - 50 µMIκBαInhibition of stimulus-induced degradation.[1][4]
RAW264.7LPSNot Specifiedp65 (Nuclear)Attenuated translocation from cytoplasm to nucleus.[2]
Rat ChondrocytesIL-1β5 - 25 µMp65 (Nuclear)Reversed stimulus-induced nuclear translocation.[5]
Melanoma CellsEndogenous0.5 - 1 µMp-p65Dose-dependent decrease in phosphorylation.[6][7]
Melanoma CellsEndogenous0.5 - 1 µMTLR4Dose-dependent decrease in protein level.[6][7]

Table 2: Effect of this compound on Downstream Inflammatory Mediators

Cell/Model SystemInflammatory StimulusChelidonine Conc.MediatorObserved EffectReference
RAW264.7 MacrophagesLPS5 - 20 µMNitric Oxide (NO)Dose-dependent inhibition (IC₅₀ ≈ 7.3 µM).[8]
RAW264.7 MacrophagesLPSNot SpecifiedTNF-α, IL-6Significant suppression of production.[2]
RAW264.7 MacrophagesLPSNot SpecifiediNOS, COX-2Significant suppression of mRNA and protein.[2]
Rat ChondrocytesIL-1β (10 ng/mL)5 - 25 µMIL-6, IL-12, TNF-αDose-dependent suppression of production.[5]
Human NeutrophilsLPS (100 ng/mL)0.625 - 2.5 µMTNF-αSignificant, dose-dependent decrease in secretion.[9]

Detailed Experimental Protocols

The following protocols are foundational for assessing the impact of compounds like this compound on the NF-κB pathway.

Western Blot for IκBα Phosphorylation and p65 Translocation

This protocol allows for the semi-quantitative analysis of key protein levels and their phosphorylation status.

  • Cell Culture and Treatment:

    • Seed cells (e.g., RAW264.7 macrophages, HCT116) in 6-well plates at a density of 5 x 10⁵ cells/well and culture for 24 hours.

    • Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 25, 50 µM) or vehicle control (DMSO) for 1-12 hours.

    • Stimulate cells with an inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 15-30 minutes to induce IκBα phosphorylation.

  • Protein Extraction:

    • For p-IκBα (Cytoplasmic): Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape, collect, and centrifuge the lysate at 14,000 x g for 15 min at 4°C. Collect the supernatant.

    • For p65 Translocation (Nuclear/Cytoplasmic Fractionation):

      • Wash cells with ice-cold PBS and scrape into a hypotonic buffer (e.g., Buffer A: 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, protease/phosphatase inhibitors).

      • Incubate on ice for 15 min, add NP-40 (10% solution), and vortex vigorously.

      • Centrifuge at ~1,500 x g for 5 min at 4°C. The supernatant is the cytoplasmic fraction.

      • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., Buffer B: 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, protease/phosphatase inhibitors). Incubate on ice for 30 min with intermittent vortexing.

      • Centrifuge at ~15,000 x g for 15 min at 4°C. The supernatant is the nuclear extract.

  • SDS-PAGE and Immunoblotting:

    • Determine protein concentration using a BCA assay.

    • Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 for nuclear loading control, anti-β-actin for cytoplasmic loading control).

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system. Densitometry analysis can be used for semi-quantification.

Immunofluorescence for p65 Nuclear Translocation

This method provides a visual confirmation of p65 localization within the cell.

  • Cell Culture and Treatment:

    • Grow cells on sterile glass coverslips in a 24-well plate.

    • Treat cells with this compound and inflammatory stimuli as described in the Western blot protocol.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Wash 3x with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Wash 3x with PBS.

    • Block non-specific binding by incubating in a blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBS) for 1 hour.

    • Incubate with primary anti-p65 antibody diluted in blocking buffer for 2 hours at room temperature or overnight at 4°C.

    • Wash 3x with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) for 1 hour at room temperature in the dark.

    • Wash 3x with PBS.

    • Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.

  • Imaging:

    • Mount coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize using a fluorescence or confocal microscope. The overlay of the p65 signal (green) and DAPI signal (blue) will indicate nuclear localization.

Experimental Workflow Diagram

Experimental_Workflow start 1. Cell Seeding (e.g., RAW264.7) pretreat 2. Pre-treatment This compound or Vehicle start->pretreat stimulate 3. Stimulation (LPS or TNF-α) pretreat->stimulate wb Western Blot Analysis stimulate->wb if_stain Immunofluorescence stimulate->if_stain elisa ELISA / RT-qPCR stimulate->elisa lysis Protein Extraction (Cytoplasmic / Nuclear) wb->lysis fix Fixation & Permeabilization if_stain->fix supernatant Collect Supernatant or Cell Lysate for RNA elisa->supernatant sds SDS-PAGE & Transfer lysis->sds immuno Immunoblotting for: p-IκBα, IκBα, p65 sds->immuno stain Antibody Staining (p65, DAPI) fix->stain microscopy Fluorescence Microscopy stain->microscopy assay Measure Cytokines (TNF-α, IL-6) or Gene Expression (iNOS, COX-2) supernatant->assay

A typical experimental workflow for studying Chelidonine's effects.

Conclusion and Future Directions

This compound robustly inhibits the canonical NF-κB signaling pathway, a key driver of inflammation. Its ability to prevent IκBα phosphorylation and degradation, thereby blocking p65 nuclear translocation, underpins its potent anti-inflammatory effects observed in vitro and in vivo. This mechanism leads to the suppression of numerous downstream inflammatory mediators, establishing this compound as a strong candidate for further therapeutic development.

Future research should focus on:

  • Target Identification: Precisely identifying the direct molecular target of this compound within the NF-κB cascade (e.g., a specific subunit of the IKK complex).

  • In Vivo Efficacy: Expanding studies in animal models of chronic inflammatory diseases to establish long-term efficacy and safety profiles.

  • Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery.

  • Quantitative Assays: Performing detailed dose-response studies to establish robust IC₅₀ values for the inhibition of key pathway components, which will be critical for drug development and comparison with other inhibitors.

This technical guide summarizes the compelling evidence for this compound as a significant NF-κB inhibitor and provides the foundational knowledge for researchers to further explore its therapeutic potential.

References

(-)-Chelidonine: A Technical Whitepaper on its Antiviral and Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Chelidonine is a prominent benzophenanthridine alkaloid isolated from Chelidonium majus (greater celandine), a plant with a long history in traditional medicine. Modern scientific inquiry has begun to validate its therapeutic potential, revealing a broad spectrum of biological activities, including anti-inflammatory, anticancer, and notably, antiviral and antimicrobial properties. This technical guide provides an in-depth analysis of the antiviral and antimicrobial efficacy of this compound, presenting quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action through signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Antiviral Spectrum of this compound

This compound has demonstrated inhibitory effects against a range of viruses. Its antiviral mechanisms often involve interference with viral replication, protein synthesis, and induction of host resistance.

Quantitative Antiviral Data

The following table summarizes the quantitative data on the antiviral activity of this compound and related extracts. While specific IC50 values for pure this compound are not extensively reported in the available literature, the data provides insights into its potential.

Virus Family/SpeciesAssay TypeCompound/ExtractConcentration/MetricResultReference
Herpesviridae / Herpes Simplex Virus-1 (HSV-1)TCID50 AssayC. majus L. Extract1000 µg/mLNon-toxic to Vero cells; inhibited HSV-1 growth. Virus titer dropped from 10^6.7 to 10^3.2 TCID50/mL 1 hour post-infection.[1]
Papillomaviridae / Human Papillomavirus (HPV)Pseudovirion Infectivity AssayC. majus Latex (Crude)Not specifiedReduced HPV pseudoviral particle infectivity by 72.5%.[2]
Virgaviridae / Tobacco Mosaic Virus (TMV)Induced Resistance AssayThis compound0.1 mg/mLProvided 54.90% and 64.45% inhibition through induced resistance in two tobacco species.[3]
Mechanism of Antiviral Action

Herpes Simplex Virus-1 (HSV-1): Studies on Chelidonium majus extracts, rich in chelidonine (B1668607), indicate that the antiviral activity against HSV-1 is most effective when applied during and after viral infection. The extract appears to inhibit viral growth and development within host cells.[1] Further investigation suggests that the mechanism may involve the prevention of viral gene expression at the transcription or translation level, as evidenced by a significant reduction in viral protein synthesis.

Human Papillomavirus (HPV): The components of C. majus latex, including alkaloids like chelidonine, have been shown to decrease HPV infectivity.[2] The primary mechanism involves the inhibition of viral oncogene (E6 and E7) expression at both the mRNA and protein levels.[2] Interestingly, the latex components do not appear to affect the stability of viral structural proteins or inhibit the attachment of the virus to the cell surface, suggesting the activity is intracellular.[2]

Antimicrobial Spectrum of this compound

This compound exhibits significant activity against a variety of pathogenic bacteria, including both Gram-positive and Gram-negative species, as well as fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound and C. majus extracts is detailed in the table below, presenting Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC).

MicroorganismStrainAssay TypeCompound/ExtractMICMBCReference
Bacteria
Staphylococcus aureusATCC 6538Broth MicrodilutionThis compound62.5 mg/LNot Reported[4]
Pseudomonas aeruginosaATCC 14452Broth MicrodilutionThis compound>125 mg/LNot Reported[4]
Helicobacter pylori8064 (Multidrug-Resistant)Broth MicrodilutionC. majus Underground Parts Extract (A4/2)128 µg/mL256 µg/mL[5]
Escherichia coliNot SpecifiedDisk DiffusionC. majus 50% Ointment12 mm (Zone of Inhibition)Not Applicable[6]
Pseudomonas aeruginosaNot SpecifiedDisk DiffusionC. majus 50% Ointment13 mm (Zone of Inhibition)Not Applicable[6]
Fungi
Candida albicansATCC 10231Broth MicrodilutionThis compound62.5 mg/LNot Reported[4]
Mechanism of Antimicrobial Action

The antimicrobial mechanism of chelidonine is linked to its chemical structure. While some related alkaloids like sanguinarine (B192314) and chelerythrine (B190780) are known to intercalate with DNA, chelidonine has a negligible effect on DNA intercalation.[7][8] This suggests a different primary mechanism of action. Its activity may be enhanced when combined with other alkaloids, indicating potential synergistic effects.[4] Against Staphylococcus aureus, chelidonine is one of several active alkaloids, though sanguinarine shows the most potent activity in some studies.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the standard protocols used to determine the antiviral and antimicrobial activity of compounds like this compound.

Antiviral Activity: Plaque Reduction Assay

The Plaque Reduction Assay is the standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.[9]

  • Cell Culture: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

  • Virus Inoculum Preparation: The virus stock is diluted to a concentration that produces a countable number of plaques (typically 50-100 plaque-forming units, PFU).

  • Infection and Treatment: The culture medium is aspirated from the cell monolayers. The diluted virus is mixed with varying concentrations of the test compound (e.g., this compound) and incubated. This mixture is then added to the cell monolayers.[9]

  • Adsorption: The plates are incubated for 1-2 hours to allow for viral adsorption to the cells.[10]

  • Overlay Application: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or methylcellulose). This restricts the spread of progeny virions, leading to the formation of localized plaques.[9][11]

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[9]

  • Fixation and Staining: The cells are fixed (e.g., with 10% formalin) and stained (e.g., with 0.1% Crystal Violet). Plaques appear as clear zones against a background of stained, uninfected cells.[9]

  • Plaque Counting and Analysis: The number of plaques in each well is counted. The concentration of the antiviral agent required to reduce the number of plaques by 50% (IC50) is then calculated from a dose-response curve.[9]

Antimicrobial Activity: Broth Microdilution Method

The Broth Microdilution Method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared. Serial two-fold dilutions are made in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[12][13]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final testing concentration.[12]

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial or fungal suspension.[13]

  • Controls: Appropriate controls are included: a growth control (broth and inoculum, no agent), a sterility control (broth only), and quality control strains with known susceptibility.[13]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[14]

  • MIC Determination: The plates are examined for visible growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[12][13]

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is sub-cultured onto agar (B569324) plates. The MBC is the lowest concentration that results in no growth on the sub-culture, indicating bacterial death.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammation. This compound has been shown to inhibit this pathway.[15][16] Upon stimulation by agents like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Chelidonine intervenes by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory target genes.[15][17]

NF_kB_Inhibition_by_Chelidonine This compound's Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα (Degradation) IkBa->IkBa_p NFkB p65/p50 (NF-κB) Nucleus Nucleus NFkB->Nucleus Translocates Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Activates Chelidonine This compound Chelidonine->IKK Inhibits IkBa_NFkB_complex IκBα-NF-κB Complex (Inactive)

Caption: Inhibition of TNF-α-induced NF-κB activation by this compound.

Induction of the p53-Mediated Apoptosis Pathway

The tumor suppressor protein p53 plays a crucial role in cell cycle arrest and apoptosis. This compound has been shown to induce apoptosis in cancer cells by activating the p53 signaling pathway.[18][19] Chelidonine treatment leads to an upregulation of p53 expression. Activated p53 then transcriptionally activates target genes such as GADD45a (Growth Arrest and DNA Damage-inducible alpha) and p21. The protein p21 induces cell cycle arrest, while GADD45a contributes to apoptosis and further stabilizes p53 in a positive feedback loop. This cascade ultimately leads to the cleavage and activation of executioner caspases, such as Caspase-3, culminating in programmed cell death.[18]

p53_Activation_by_Chelidonine p53-Mediated Apoptosis Induced by this compound Chelidonine This compound p53 p53 Chelidonine->p53 Upregulates GADD45a GADD45a p53->GADD45a Activates Transcription p21 p21 p53->p21 Activates Transcription Caspase3 Cleaved Caspase-3 p53->Caspase3 Activates GADD45a->p53 Stabilizes (Positive Feedback) Apoptosis Apoptosis GADD45a->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Caspase3->Apoptosis

Caption: Activation of the p53 signaling pathway by this compound leading to apoptosis.

Conclusion

This compound, a key alkaloid from Chelidonium majus, demonstrates a compelling spectrum of antiviral and antimicrobial activities. Its ability to inhibit the growth of clinically relevant bacteria, fungi, and viruses, coupled with its modulatory effects on critical cellular pathways such as NF-κB and p53, underscores its potential as a lead compound for drug development. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research. Future studies should focus on elucidating the precise molecular targets of this compound, exploring its efficacy in in vivo models, and optimizing its structure to enhance potency and selectivity for therapeutic applications.

References

(-)-Chelidonine: A Technical Guide to its Role in Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Chelidonine, a principal benzophenanthridine alkaloid isolated from Chelidonium majus, has garnered significant attention for its potent anti-cancer properties. This technical document provides an in-depth analysis of the molecular mechanisms underlying this compound's ability to induce apoptosis and orchestrate cell cycle arrest in cancerous cells. Through a comprehensive review of preclinical studies, this guide delineates the key signaling pathways modulated by this compound, presents quantitative data on its cytotoxic effects, and offers detailed experimental protocols for researchers investigating its therapeutic potential. The information is intended to serve as a foundational resource for scientists and drug development professionals engaged in oncology research and the discovery of novel anti-neoplastic agents.

Introduction

Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic agents with enhanced efficacy and reduced toxicity. Natural products have historically been a rich source of anti-cancer compounds, with this compound emerging as a promising candidate. This alkaloid exerts its anti-proliferative effects through the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest), fundamental processes in cancer therapy. Understanding the intricate molecular pathways targeted by this compound is paramount for its development as a potential therapeutic agent.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily revolving around the induction of apoptosis and the disruption of the cell cycle.

Induction of Apoptosis

This compound triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, engaging a cascade of molecular events that culminate in cell death.

Signaling Pathways:

  • p53-GADD45a Pathway: In pancreatic cancer cells, this compound has been shown to upregulate the expression of p53 and GADD45a.[1][2] This activation leads to the transcription of pro-apoptotic genes and the induction of apoptosis. The p53 protein plays a crucial role in sensing cellular stress, including DNA damage, and can initiate apoptosis to eliminate damaged cells.[1] GADD45a, a downstream target of p53, is involved in DNA repair and cell cycle control, and its induction contributes to the apoptotic response.[1][2]

  • Caspase Activation: A central feature of apoptosis is the activation of caspases, a family of cysteine proteases. This compound treatment leads to the cleavage and activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3.[1][3][4] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Evidence suggests that this compound can induce both caspase-dependent and caspase-independent cell death pathways.[3][4]

  • Bcl-2 Family Protein Regulation: The balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family is critical for mitochondrial integrity and the regulation of the intrinsic apoptotic pathway. This compound has been observed to decrease the expression of the anti-apoptotic protein Mcl-1.[3] The inhibition of such anti-apoptotic proteins facilitates the release of cytochrome c from the mitochondria, a key event in the formation of the apoptosome and the activation of caspase-9.

  • MAPK Pathway Involvement: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also implicated in this compound-induced apoptosis. Studies have shown the upregulation of phospho-Chk2, p21Cip1/Waf1, phospho-ERK1/2, and phospho-p38 in response to this compound treatment, suggesting a complex interplay of signaling cascades in determining cell fate.[5]

Induction of Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle, primarily causing an arrest in the G2/M phase.[3][5][6][7] This prevents cells from entering mitosis and undergoing cell division.

Mechanisms:

  • Tubulin Polymerization Inhibition: this compound has been shown to inhibit tubulin polymerization, with a reported IC50 of 24 µM.[6][7] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis, leading to a G2/M arrest.[6][7]

  • Modulation of Cell Cycle Regulatory Proteins: The arrest in the G2/M phase is associated with alterations in the expression and activity of key cell cycle regulatory proteins. An increase in the levels of cyclin B1 and enhanced cdc2 kinase activity are observed following this compound treatment, which are characteristic of a G2/M block.[6][7] Furthermore, the upregulation of p21, a cyclin-dependent kinase inhibitor, has been noted, which can contribute to cell cycle arrest.[1][5]

Quantitative Data on this compound's Effects

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The following tables summarize key quantitative data from published studies.

Cell LineCancer TypeAssayParameterValueTreatment Time (h)Reference
FaDuHead and Neck Squamous Cell CarcinomaMTTEC501 µMNot Specified[8]
HLaC78Head and Neck Squamous Cell CarcinomaMTTEC501.6 µMNot Specified[8]
BxPC-3Pancreatic CancerProliferation AssayInhibitionDose-dependent24, 48, 72[1]
MIA PaCa-2Pancreatic CancerProliferation AssayInhibitionDose-dependent24, 48, 72[1]
T98GGlioblastomaMTSViability~50% at 1.0 µM24[3]
A549Lung CancerMTSViability~60% at 1.0 µM24[3]
MCF7Breast CancerMTSViability~70% at 1.0 µM24[3]
MDA-MB-231Breast CancerMTSViability~80% at 1.0 µM24[3]
SW620Colon CancerMTSViability~75% at 1.0 µM24[3]
Cell LineCancer TypeAssayParameterResultConcentrationTime (h)Reference
BxPC-3Pancreatic CancerAnnexin V/PI StainingApoptotic Cells>50%1 µM24[1]
MIA PaCa-2Pancreatic CancerAnnexin V/PI StainingApoptotic Cells>50%1 µM24[1]
FaDuHead and Neck Squamous Cell CarcinomaAnnexin V StainingApoptotic Cells3.2%10 µM24[8]
JurkatLeukemiaTMRE StainingAltered ΔψmDose-dependent increase1-100 µM24[9]
JurkatLeukemiaCaspACE® StainingCaspase ActivationDose-dependent increase1-100 µM24[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[10][11][12][13]

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[10][12] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This protocol is based on standard Annexin V/PI staining procedures for flow cytometry.[14][15]

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: After treatment with this compound for the desired time, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is a standard method for analyzing DNA content by flow cytometry.[16][17][18][19][20]

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.

Principle: Propidium Iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase have an intermediate amount.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells after treatment with this compound.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, slowly add cold 70% ethanol dropwise to a final concentration of approximately 1 x 10⁶ cells/mL. Fix the cells for at least 2 hours at -20°C.

  • Rehydration: Centrifuge the fixed cells and discard the ethanol. Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 300-500 µL of PI staining solution.

  • Incubation: Incubate for 15-30 minutes at room temperature or 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be represented in a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.

Visualizations of Pathways and Workflows

Signaling Pathways

cluster_Chelidonine_Action This compound cluster_Apoptosis Apoptosis Induction cluster_CellCycle Cell Cycle Arrest Chelidonine (B1668607) This compound p53 p53 Chelidonine->p53 Upregulates Mcl1 Mcl-1 (anti-apoptotic) Chelidonine->Mcl1 Downregulates Caspase9 Caspase-9 Chelidonine->Caspase9 Activates Tubulin Tubulin Polymerization Chelidonine->Tubulin Inhibits p21 p21 Chelidonine->p21 Upregulates CyclinB1_cdc2 Cyclin B1/cdc2 Chelidonine->CyclinB1_cdc2 Increases activity GADD45a GADD45a p53->GADD45a Activates Apoptosis Apoptosis GADD45a->Apoptosis Mcl1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves & Activates Caspase3->Apoptosis G2M_Arrest G2/M Arrest Tubulin->G2M_Arrest p21->G2M_Arrest CyclinB1_cdc2->G2M_Arrest

Caption: this compound's dual mechanism of action.

Experimental Workflow

cluster_workflow Experimental Workflow for this compound Evaluation cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Cancer Cell Culture treatment Treatment with this compound (Dose-response & Time-course) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Workflow for investigating this compound's effects.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis and cell cycle arrest in a variety of cancer cell lines. Its ability to modulate multiple critical signaling pathways, including the p53-GADD45a axis, caspase activation, Bcl-2 family proteins, and cell cycle regulatory machinery, underscores its pleiotropic anti-neoplastic effects. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore and potentially translate the therapeutic promise of this compound into clinical applications. Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and combination therapies to fully elucidate its role in cancer treatment.

References

A Technical Review of (-)-Chelidonine's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: (-)-Chelidonine, a principal benzophenanthridine alkaloid isolated from Chelidonium majus (greater celandine), has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in herbal medicine, modern research has substantiated its potential as a potent therapeutic agent, particularly in oncology and inflammatory diseases. This document provides an in-depth review of the current scientific literature, focusing on the molecular mechanisms, preclinical efficacy, and toxicological profile of this compound. Its anticancer effects are mediated through multiple mechanisms, including the inhibition of key signaling pathways like EGFR-AMPK and PI3K/AKT, induction of cell cycle arrest, and disruption of microtubule polymerization.[1][2][3][4] Furthermore, chelidonine (B1668607) demonstrates robust anti-inflammatory properties primarily by suppressing the TLR4/NF-κB signaling cascade.[1] This review synthesizes quantitative data, details key experimental methodologies, and visualizes complex biological pathways to serve as a comprehensive resource for researchers and drug development professionals.

Anticancer Potential

This compound exhibits broad-spectrum anticancer activity across a range of malignancies, including non-small cell lung cancer (NSCLC), melanoma, pancreatic cancer, and ovarian cancer.[2][4][5][6] Its efficacy stems from a multi-targeted approach, affecting cell proliferation, apoptosis, migration, and overcoming multidrug resistance.

Mechanisms of Antineoplastic Action

1.1.1 Inhibition of Receptor Tyrosine Kinase and Associated Pathways: In non-small cell lung cancer models, particularly those with resistance to tyrosine kinase inhibitors (TKIs), chelidonine has shown significant promise.[1][4] It directly binds to the Epidermal Growth Factor Receptor (EGFR), showing a higher affinity for the drug-resistant L858R/T790M double mutant than the wild-type EGFR.[1][4] This selective inhibition of EGFR phosphorylation, coupled with the significant inhibition of the mitochondrial respiratory chain, triggers apoptosis through the EGFR-AMPK pathway.[1][4] In melanoma, chelidonine's anticancer activity is linked to the inactivation of both the TLR4/NF-κB and PI3K/AKT signaling pathways.[2]

1.1.2 Induction of Cell Cycle Arrest and Apoptosis: A primary mechanism of chelidonine's cytotoxicity is the induction of cell cycle arrest, predominantly at the G2/M phase.[3][5] This is attributed to its ability to inhibit tubulin polymerization (IC50 = 24 µM), acting as a spindle poison and disrupting the microtubular structure within cells.[1][3] This mitotic arrest is associated with increased levels of cyclin B1 and enhanced cdc2 kinase activity.[3]

Chelidonine also triggers apoptosis through various signaling cascades. In pancreatic cancer cells, it upregulates the GADD45a-p53 pathway, leading to increased expression of p21 and cleaved caspase-3.[6] Studies have also demonstrated the activation of the stress-activated protein kinase/jun kinase (SAPK/JNK) pathway and differential upregulation of phospho-Chk2 and phospho-p38 in response to chelidonine treatment.[3][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (mutant) PI3K PI3K EGFR->PI3K Activates Chelidonine This compound Chelidonine->EGFR Inhibits Tubulin Tubulin Chelidonine->Tubulin Inhibits Polymerization AKT AKT Chelidonine->AKT Inhibits MAPK p38/JNK Chelidonine->MAPK Activates Mitochondria Mitochondria Chelidonine->Mitochondria Inhibits Resp. Chain p53 p53 Chelidonine->p53 Activates Microtubules Microtubules Tubulin->Microtubules G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest PI3K->AKT Activates Caspases Caspase Cascade AKT->Caspases Inhibits AMPK AMPK Apoptosis Apoptosis AMPK->Apoptosis MAPK->Apoptosis Mitochondria->AMPK Activates Caspases->Apoptosis GADD45a GADD45a p53->GADD45a Activates p53->G2M_Arrest p53->Apoptosis GADD45a->p53 Stabilizes

Caption: Anticancer signaling pathways modulated by this compound.

1.1.3 Overcoming Multidrug Resistance (MDR): Chelidonine has demonstrated the ability to overcome MDR in cancer cells.[7][8] It interacts with and inhibits the activity of ABC-transporters, including P-glycoprotein (P-gp/MDR1).[7] Furthermore, it inhibits drug-metabolizing enzymes such as CYP3A4 and Glutathione S-transferase (GST).[1][7][8] In Caco-2 colon carcinoma cells, treatment with 50 µM chelidonine for 48 hours resulted in a significant decrease in the mRNA levels of P-gp/MDR1, MRP1, BCRP, CYP3A4, and GST, while increasing the mRNA expression of caspase-3 and caspase-8.[7][8]

Quantitative Data on Anticancer Activity
ParameterCell Line(s)ValueTherapeutic EffectReference
IC50 N/A24 µMTubulin Polymerization Inhibition[3]
Effective Conc. MEL270, C918 (Melanoma)0.5 - 5 µMSignificant inhibition of cell viability[2]
Effective Conc. Caco-2 (Colon)50 µMDownregulation of MDR-related genes[7][8]
EC50 FaDu (HNSCC)1 µMSuppression of cell migration[9]
Effective Conc. HLaC78 (HNSCC)10 µMInhibition of cell migration on collagen[9]

Anti-inflammatory Activity

Chelidonine exhibits potent anti-inflammatory effects in both in vitro and in vivo models, suggesting its utility in treating various inflammatory conditions, including those induced by pathogens, allergens, and chronic degenerative diseases like osteoarthritis.[1][10][11]

Mechanism of Anti-inflammatory Action

2.1.1 Inhibition of the NF-κB Signaling Pathway: The primary anti-inflammatory mechanism of chelidonine is the disruption of the TLR4/NF-κB signaling pathway.[1] In studies using LPS-stimulated macrophages, chelidonine effectively suppressed the inflammatory response by inhibiting the activation and degradation of IκBα, which is the inhibitory protein bound to NF-κB in the cytoplasm.[1] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[1] Consequently, chelidonine significantly inhibits the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α and IL-6.[1] Its inhibitory action extends to TNF-α-induced inflammation, where it also blocks the phosphorylation of JNK and p38 MAP kinases.[12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates LPS LPS LPS->TLR4 Chelidonine This compound Chelidonine->IKK Inhibits NFkB_nuc p65/p50 Chelidonine->NFkB_nuc Inhibits Translocation IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB_IkBa p65/p50 + IκBα (Inactive Complex) IkBa->NFkB_IkBa NFkB p65/p50 (NF-κB) NFkB->NFkB_IkBa NFkB->NFkB_nuc Translocation NFkB_IkBa->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Induces Transcription cluster_assays Functional & Mechanistic Assays start Cancer Cell Culture treatment Treatment with This compound (Dose-Response) start->treatment viability Cell Viability (CCK-8 / MTT Assay) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis migration Migration / Invasion (Transwell Assay) treatment->migration protein Pathway Analysis (Western Blot) treatment->protein end Data Analysis & Conclusion viability->end apoptosis->end migration->end protein->end

References

(-)-Chelidonine's Therapeutic Potential in Non-Small Cell Lung Cancer: A Technical Overview of Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Chelidonine, a natural benzophenanthridine alkaloid, has demonstrated significant anti-tumor activity in non-small cell lung cancer (NSCLC), particularly in gefitinib-resistant models. This technical guide provides an in-depth analysis of the molecular mechanisms underlying its therapeutic effects. We consolidate quantitative data on its efficacy, detail the experimental protocols for its study, and visually map the intricate signaling pathways it modulates. This document serves as a comprehensive resource for researchers and professionals in oncology drug development, aiming to accelerate the translation of this compound from a promising natural compound to a potential clinical candidate for NSCLC treatment.

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies, especially for patients who have developed resistance to existing treatments like tyrosine kinase inhibitors (TKIs). This compound, a primary alkaloid isolated from Chelidonium majus, has emerged as a compound of interest due to its potent cytotoxic and anti-proliferative effects on cancer cells. This guide focuses on the signaling pathways modulated by this compound in NSCLC, providing a foundational understanding for its further investigation and development.

Quantitative Efficacy Data

The cytotoxic and anti-proliferative effects of this compound have been quantified across various NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values highlight its particular efficacy against gefitinib-resistant cells.

Cell LineEGFR StatusIC50 (µM)Citation
H1975L858R/T790M2.58 - 12.77[1]
PC9Exon 19 del2.58 - 12.77[1]
H460KRAS mutation2.58 - 12.77[1]
H358KRAS mutation2.58 - 12.77[1]
A549Wild-type>20[1]

Table 1: IC50 values of this compound in various NSCLC cell lines after 72 hours of treatment.

In vivo studies have shown that this compound exhibits an inhibitory effect on tumor growth comparable to the second-generation TKI, Afatinib.[2] However, specific quantitative data on tumor volume reduction percentages from these studies are not yet publicly available.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects in NSCLC through the modulation of several critical signaling pathways. These include the EGFR-AMPK, PI3K/Akt, and NF-κB pathways, which collectively regulate cell proliferation, survival, and apoptosis.

EGFR-AMPK Pathway

A key mechanism of this compound in TKI-resistant NSCLC is its ability to selectively inhibit the phosphorylation of mutant EGFR, particularly the L858R/T790M double mutant.[2] This inhibition of EGFR subsequently leads to the activation of AMP-activated protein kinase (AMPK). The activation of AMPK is crucial for the induction of apoptosis, as evidenced by the blockage of this compound-induced apoptosis by an AMPK inhibitor.[1]

EGFR_AMPK_Pathway cluster_membrane Cell Membrane EGFR Mutant EGFR (L858R/T790M) p_EGFR p-EGFR (Inactive) EGFR->p_EGFR Inhibits Phosphorylation Chelidonine This compound Chelidonine->EGFR AMPK AMPK p_EGFR->AMPK p_AMPK p-AMPK (Active) AMPK->p_AMPK Activates Apoptosis Apoptosis p_AMPK->Apoptosis

EGFR-AMPK Signaling Pathway Inhibition by this compound.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical downstream effector of EGFR signaling, promoting cell survival and proliferation.[3] Studies in various cancer models, including melanoma, have shown that this compound can inhibit the activation of the PI3K/Akt pathway by downregulating the phosphorylation of both PI3K and Akt.[4][5] This inhibition is a key contributor to its pro-apoptotic and anti-proliferative effects.

PI3K_Akt_Pathway Chelidonine This compound PI3K PI3K Chelidonine->PI3K p_PI3K p-PI3K (Inactive) PI3K->p_PI3K Inhibits Phosphorylation Akt Akt p_PI3K->Akt p_Akt p-Akt (Inactive) Akt->p_Akt Inhibits Phosphorylation Cell_Survival Cell Survival & Proliferation p_Akt->Cell_Survival

PI3K/Akt Signaling Pathway Inhibition by this compound.
NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation. In cancer, its aberrant activation contributes to tumorigenesis and drug resistance. This compound has been shown to suppress the NF-κB pathway by inhibiting the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[6] This leads to the downregulation of NF-κB target genes involved in inflammation, proliferation, and apoptosis.

NFkB_Pathway Chelidonine This compound IkBa IκBα Chelidonine->IkBa p_IkBa p-IκBα (Inactive) IkBa->p_IkBa Inhibits Phosphorylation NFkB NF-κB (p65) p_IkBa->NFkB Prevents Degradation & Keeps NF-κB in Cytoplasm Nucleus Nucleus NFkB->Nucleus Inhibits Nuclear Translocation Gene_Expression Pro-survival & Pro-inflammatory Gene Expression Nucleus->Gene_Expression

NF-κB Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the effects of this compound on NSCLC cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed NSCLC cells (e.g., H1975, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 50 µM) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Cell Lysis: Treat NSCLC cells with desired concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-AMPK, AMPK, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Cell Treatment: Treat NSCLC cells with this compound at various concentrations for a predetermined time (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (PI Staining by Flow Cytometry)
  • Cell Treatment: Treat NSCLC cells with this compound for a specified duration (e.g., 24 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on NSCLC cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture NSCLC Cell Lines (e.g., H1975, A549) Treatment This compound Treatment Cell_Culture->Treatment Xenograft NSCLC Xenograft Mouse Model Cell_Culture->Xenograft MTT MTT Assay (Cell Viability) Treatment->MTT Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Flow_Apoptosis Flow Cytometry (Apoptosis) Treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (Cell Cycle) Treatment->Flow_CellCycle InVivo_Treatment This compound Administration Xenograft->InVivo_Treatment Tumor_Measurement Tumor Growth Measurement InVivo_Treatment->Tumor_Measurement

A Representative Experimental Workflow.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for NSCLC, particularly in the context of TKI resistance. Its multi-faceted mechanism of action, involving the concurrent inhibition of key survival pathways like EGFR-PI3K/Akt and NF-κB, and the activation of the pro-apoptotic AMPK pathway, suggests a robust anti-tumor effect.

Future research should focus on several key areas to advance the clinical translation of this compound:

  • Quantitative In Vivo Studies: Detailed dose-response and efficacy studies in various NSCLC xenograft and patient-derived xenograft (PDX) models are crucial to establish a therapeutic window and compare its efficacy directly with standard-of-care treatments.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary for designing optimal dosing regimens.

  • Combination Therapies: Investigating the synergistic potential of this compound with other chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies and potentially overcome resistance mechanisms.

  • Biomarker Discovery: Identifying predictive biomarkers of response to (-)-)-Chelidonine will be essential for patient stratification in future clinical trials.

This technical guide provides a solid foundation for these future investigations, summarizing the current knowledge of this compound's action in NSCLC and offering a roadmap for its continued development as a novel anti-cancer therapeutic.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of (-)-Chelidonine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods for the extraction and purification of the isoquinoline (B145761) alkaloid, (-)-chelidonine, from plant sources, primarily Chelidonium majus L. (greater celandine) of the Papaveraceae family. Detailed protocols for various extraction and purification techniques are presented, along with quantitative data to aid in the selection of the most appropriate method for specific research and development needs.

Introduction to this compound

This compound is a major bioactive alkaloid found in Chelidonium majus and other members of the Papaveraceae family. It has garnered significant scientific interest due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The therapeutic potential of this compound has led to extensive research into its extraction from natural sources and its mechanisms of action at the molecular level.

Data Presentation: Quantitative Comparison of Extraction Methods

The efficiency of this compound extraction is highly dependent on the chosen method and solvent system. The following tables summarize quantitative data from various studies, providing a comparative analysis of different extraction protocols.

Table 1: Comparison of Different Extraction Techniques for this compound from Chelidonium majus

Extraction MethodSolvent SystemPlant PartChelidonine (B1668607) Yield (mg/g Dry Weight)Reference
Ultrasonic ProcedureMethanol–HClNot Specified12.04 ± 0.01[1]
Ultrasonic ProcedureWater-Methanol–HClNot Specified10.99 ± 0.14[1]
RefluxMethanolNot Specified6.57 ± 0.11[1]
Shaking IncubatorCitric AcidNot Specified6.85 ± 0.11[1]

Table 2: Chelidonine Content in Chelidonium majus Extracts from Various Locations

Plant PartLocation/Collection TimeChelidonine Content (mg/g Dry Plant Material)Reference
HerbDifferent locations0.73 to 2.34[2]
Aerial Parts (during flowering)Not Specified0.25[2]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the extraction and purification of this compound.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is adapted from a high-yield extraction method for chelidonine.

Materials:

  • Dried and powdered plant material of Chelidonium majus

  • Methanol

  • Hydrochloric acid (HCl)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Weigh 1 gram of dried, powdered plant material and place it in a suitable flask.

  • Prepare the extraction solvent: Methanol containing 0.05 M HCl.

  • Add 10 mL of the extraction solvent to the plant material.

  • Place the flask in an ultrasonic bath and sonicate for 15 minutes at room temperature.

  • After sonication, centrifuge the mixture to separate the extract from the plant debris.

  • Carefully decant the supernatant (the extract).

  • Repeat the extraction process (steps 3-6) on the plant residue three more times to ensure complete extraction.

  • Combine all the collected supernatants.

  • Concentrate the combined extract using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Acid-Base Partitioning for this compound Purification

This protocol describes a classic method for separating alkaloids from other plant constituents based on their basic nature.

Materials:

Procedure:

  • Dissolve the crude extract in a suitable organic solvent like dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 2% HCl solution to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The acidic aqueous layer will contain the protonated (salt) form of chelidonine, while the organic layer will contain neutral and acidic impurities.

  • Drain the lower organic layer and set it aside.

  • Collect the upper aqueous layer containing the chelidonine salt.

  • To liberate the free base, add ammonium hydroxide or sodium carbonate solution to the aqueous layer dropwise while stirring until the pH reaches approximately 9-10.

  • Transfer the basic aqueous solution back to the separatory funnel.

  • Add an equal volume of fresh dichloromethane to the funnel.

  • Shake vigorously and allow the layers to separate. The this compound free base will now be in the organic layer.

  • Drain the lower organic layer containing the purified chelidonine.

  • Repeat the extraction of the aqueous layer with fresh dichloromethane two more times to maximize the recovery of chelidonine.

  • Combine all the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Filter the dried extract and concentrate it using a rotary evaporator to yield the purified this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification of this compound

This protocol provides an example of an HPLC method for the analytical or semi-preparative purification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, injector, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., Luna C18(2)) is commonly used.[3]

  • Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer. A typical mobile phase composition is acetonitrile-methanol-30 mM ammonium formate (B1220265) (pH 2.80) in a ratio of 14.7:18:67.3 (v/v/v).[3]

  • Flow Rate: Typically around 1.0 - 2.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.[4]

  • Detection Wavelength: this compound can be detected at approximately 280 nm.

  • Injection Volume: Dependent on the concentration of the sample and the column dimensions.

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Dissolve the partially purified chelidonine extract in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Inject the sample onto the HPLC column.

  • Monitor the chromatogram and collect the fraction corresponding to the retention time of this compound.

  • The identity and purity of the collected fraction can be confirmed by comparing its retention time and UV spectrum with a standard of this compound.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

Protocol 4: Fast Centrifugal Partition Chromatography (FCPC) for Alkaloid Isolation

FCPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for alkaloid purification to prevent irreversible adsorption.

Instrumentation and Principles:

  • FCPC System: A centrifugal partition chromatograph.

  • Solvent System: A biphasic solvent system is crucial for successful separation. A commonly used system for the separation of alkaloids from Chelidonium majus is composed of chloroform/methanol/0.3 M hydrochloric acid.[5] The selection of the solvent system is based on the partition coefficients (K) of the target compounds.

Procedure:

  • Prepare and equilibrate the chosen biphasic solvent system in a separatory funnel.

  • Fill the FCPC rotor with the stationary phase.

  • Dissolve the crude or partially purified extract in a small volume of a mixture of the upper and lower phases of the solvent system.

  • Inject the sample into the FCPC system.

  • Pump the mobile phase through the system at a specific flow rate while the rotor is spinning at a set speed.

  • Monitor the eluent using a UV detector and collect fractions.

  • The fractions containing the purified this compound can be identified by analytical techniques such as HPLC or TLC.

  • Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.

Extraction_Purification_Workflow PlantMaterial Plant Material (e.g., Chelidonium majus) Drying Drying and Grinding PlantMaterial->Drying Extraction Extraction Drying->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification CrudeExtract->Purification AcidBase Acid-Base Partitioning Purification->AcidBase Initial Cleanup Chromatography Chromatography (HPLC, FCPC) Purification->Chromatography High Purity AcidBase->Chromatography PureChelidonine Pure this compound Chromatography->PureChelidonine

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways involved in inflammation and apoptosis.

1. Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammatory responses.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc translocates Chelidonine This compound Chelidonine->IKK inhibits DNA DNA NFkB_p65_p50_nuc->DNA binds to GeneExpression Pro-inflammatory Gene Expression DNA->GeneExpression promotes transcription

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

2. Induction of Apoptosis via the p53-GADD45a Pathway

This compound can induce programmed cell death (apoptosis) in cancer cells by activating the p53 and GADD45a signaling cascade.[6]

p53_GADD45a_Pathway Chelidonine This compound p53 p53 Chelidonine->p53 activates GADD45a GADD45a p53->GADD45a upregulates p21 p21 p53->p21 upregulates Bax Bax p53->Bax upregulates CDK CDK p21->CDK inhibits CellCycleArrest Cell Cycle Arrest CDK->CellCycleArrest leads to Mitochondrion Mitochondrion Bax->Mitochondrion acts on CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Induction of Apoptosis by this compound via the p53-GADD45a Pathway.

References

Application Notes and Protocols for the Quantification of (-)-Chelidonine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Chelidonine is a prominent benzophenanthridine alkaloid isolated from Chelidonium majus (greater celandine), a plant with a long history in traditional medicine.[1] Possessing a range of biological activities, including antitumor, antibacterial, and analgesic properties, the accurate quantification of this compound is crucial for pharmacological research, quality control of herbal medicines, and drug development.[1] High-performance liquid chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of phytochemicals like this compound from complex matrices.[2] This document provides detailed application notes and protocols for the quantification of this compound using a validated HPLC method.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₁₉NO₅[3][4]
Molecular Weight353.37 g/mol [3]
IUPAC Name(5bR,6S,12bS)-13-Methyl-5b,6,7,12b,13,14-hexahydro-2H,10H-[5][6]benzodioxolo[5,6-c][5][6]dioxolo[4,5-i]phenanthridin-6-ol[6]
UV max (Methanol)208, 239, 289 nm[3]
SolubilitySoluble in alcohol, chloroform, ether; practically insoluble in water.[3]

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below. It encompasses sample preparation, HPLC analysis, and data processing.

workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material / Sample extraction Solvent Extraction (e.g., Acidified Methanol) start->extraction purification Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) extraction->purification final_sample Final Sample for Injection purification->final_sample hplc HPLC System final_sample->hplc separation Reversed-Phase C18 Column hplc->separation detection UV/DAD Detector separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Calibration Curve integration->quantification result Result: This compound Concentration quantification->result

Caption: Experimental workflow for this compound quantification.

Recommended HPLC Method

This section details a validated reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The parameters are compiled from several established methods.[5][7][8]

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Conditions
Stationary Phase C18 reversed-phase column (e.g., Luna C18(2), Nucleosil RP-18)[7][9]
Mobile Phase Acetonitrile:Methanol (B129727):30 mM Ammonium Formate (pH 2.8) (14.7:18:67.3, v/v/v)[7][8]
Flow Rate 1.0 mL/min[9]
Injection Volume 20 µL[2]
Column Temperature Ambient or controlled at 25 °C
Detection UV/DAD at 280 nm or 289 nm[2][3][9]

Method Validation Data

The following table summarizes the validation parameters for the HPLC method, demonstrating its suitability for the quantification of this compound. The data is aggregated from various studies.

Table 2: Summary of Method Validation Parameters

ParameterTypical ValueReference
Linearity (r²) ≥ 0.999[2][2]
Linear Range 2,500 - 25,000 ng/mL[2][2]
Limit of Detection (LOD) 0.5 ng[7][7]
Limit of Quantification (LOQ) 7.72 µg/mL[10]
Intra-day Precision (%RSD) < 2.99%[10][11][10][11]
Inter-day Precision (%RSD) < 2.76%[10][11][10][11]
Recovery Satisfactory (Specific values vary by matrix)[5][7]

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 2.5, 5, 10, 15, 20, and 25 µg/mL).

Sample Preparation from Chelidonium majus

This protocol is adapted from methods involving extraction and solid-phase extraction (SPE) for sample cleanup.[5][7]

  • Grinding: Grind dried plant material (e.g., roots or aerial parts) into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material.

    • Add 20 mL of acidic methanol (e.g., methanol with 0.1% formic acid).

    • Sonication or refluxing can be used to enhance extraction efficiency.[2] For sonication, place the sample in an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue two more times.

    • Pool the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (e.g., Supelclean LC-18) by passing 5 mL of methanol followed by 5 mL of water.[5]

    • Load the pooled supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the alkaloids, including this compound, with 5 mL of methanol.

  • Final Sample Preparation:

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.[12]

Data Analysis and Quantification

The process of data analysis and quantification follows a logical sequence to determine the concentration of this compound in the prepared sample.

data_analysis cluster_calibration Calibration cluster_quantification Sample Quantification inject_standards Inject Standard Solutions record_areas Record Peak Areas inject_standards->record_areas plot_curve Plot Peak Area vs. Concentration record_areas->plot_curve lin_reg Perform Linear Regression (y = mx + c) plot_curve->lin_reg calculate_conc Calculate Concentration using Regression Equation lin_reg->calculate_conc inject_sample Inject Prepared Sample identify_peak Identify this compound Peak (by Retention Time) inject_sample->identify_peak integrate_peak Integrate Peak Area identify_peak->integrate_peak integrate_peak->calculate_conc

References

Application Notes: Quantitative Determination of (-)-Chelidonine using Thin-Layer Chromatography-Densitometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Chelidonine is a prominent benzophenanthridine alkaloid found in Chelidonium majus L. (greater celandine), a plant with a long history of use in traditional medicine for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Accurate and precise quantification of this compound in plant materials and herbal preparations is crucial for quality control, standardization, and pharmacological research. Thin-layer chromatography (TLC) coupled with densitometry offers a simple, rapid, and cost-effective method for the quantitative analysis of this compound. This application note provides a detailed protocol for the determination of this compound using HPTLC-densitometry.

Principle

The method involves the separation of this compound from other components in a sample extract on a high-performance thin-layer chromatography (HPTLC) plate. The separation is achieved based on the differential partitioning of the analytes between the stationary phase (e.g., silica (B1680970) gel) and a specific mobile phase. Following development, the plate is dried, and the separated compounds are visualized under UV light. The concentration of this compound is then determined by measuring the absorbance of its corresponding spot at a specific wavelength using a densitometer. Quantification is achieved by comparing the peak area of the sample spot to a calibration curve prepared with known concentrations of a this compound standard.

Experimental Protocols

Sample Preparation (Alkaloid Fraction Extraction)

This protocol is adapted from a modified pharmacopeial procedure to extract alkaloid fractions from plant material.[1][2]

Materials and Reagents:

  • Dried and powdered plant material (e.g., roots or herb of Chelidonium majus L.)

  • 12% (v/v) Aqueous acetic acid

  • 25% Ammonium (B1175870) solution

  • n-Butyl alcohol

  • Water bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Extract 100 g of the powdered plant material with 1000 mL of 12% aqueous acetic acid in a water bath for 30 minutes.

  • Filter the extract. Repeat the extraction process with the plant residue.

  • Combine the filtrates and basify to a pH of 8–9 with a 25% ammonium solution.

  • Extract the basified solution with n-butyl alcohol (15 x 150 mL) in a separatory funnel.

  • Combine the n-butyl alcohol fractions and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a known volume of methanol (B129727) for application to the HPTLC plate.

Chromatographic Conditions

Several mobile phase systems have been reported for the separation of this compound. Below are two effective systems.

System 1: Two-Step Elution for Comprehensive Alkaloid Profiling [1][2][3]

  • Stationary Phase: HPTLC plates coated with silica gel 60 F254 (20 x 10 cm).

  • Sample Application: Apply standard and sample solutions as bands using an automated applicator.

  • Mobile Phase 1: Chloroform: Methanol: Water (70:30:4, v/v/v). Develop the plate to a distance of 50 mm.

  • Drying: Air-dry the plate for 15 minutes.

  • Mobile Phase 2: Toluene: Ethyl acetate: Methanol (83:15:2, v/v/v). Develop the plate to a distance of 160 mm in the same direction.

  • Drying: Dry the plate thoroughly in a fume hood.

System 2: Single Elution for this compound Quantification [4][5]

  • Stationary Phase: HPTLC plates coated with silica gel 60 F254s (10 x 10 cm).

  • Sample Application: Apply standard and sample solutions as bands.

  • Mobile Phase: Ethyl acetate: Formic acid: Water (7:1:1, v/v/v).

  • Development: Develop the plate to a distance of 5 cm in a horizontal DS-Chamber.

  • Drying: Dry the plate thoroughly.

Densitometric Analysis

Instrumentation:

  • TLC Scanner (e.g., Camag TLC Scanner 3 or equivalent)

  • winCATS software or equivalent for data acquisition and processing

Procedure:

  • Place the dried HPTLC plate in the densitometer.

  • Select the scanning wavelength. For this compound, the maximum absorbance is typically observed at 287 nm or 290 nm.[1][4]

  • Scan the plate in absorbance mode.

  • Record the peak areas of the spots corresponding to this compound in both the standard and sample tracks.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

Quantitative Data Summary

The following tables summarize the quantitative parameters for the TLC-densitometric analysis of this compound based on published data.

ParameterValueReference
Linearity Range1000–10,000 ng/spot[2]
Regression Equationy = 0.5365x + 373.2[2]
Correlation Coefficient (r²)0.99563[2]
Limit of Detection (LOD)300 ng/spot[2]
Limit of Quantitation (LOQ)1000 ng/spot[2]
Scanning Wavelength (Absorbance)287 nm / 290 nm[1][4]

Table 1: Method Validation Parameters for this compound Quantification.

Plant MaterialThis compound Content (mg/100 g dry matter ± SDV)Reference
Spring Herb115.929 ± 14.694[1][2]
Spring Root1780.667 ± 263.522[1][2]
Autumn Herb187.233 ± 18.05[1][2]
Autumn Root382.439 ± 18.54[1][2]

Table 2: Content of this compound in Different Parts of Chelidonium majus L. Collected in Different Seasons.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_chrom TLC-Densitometry plant_material Powdered Plant Material extraction Acidic Aqueous Extraction plant_material->extraction filtration Filtration extraction->filtration basification Basification (pH 8-9) filtration->basification l_l_extraction Liquid-Liquid Extraction (n-Butyl Alcohol) basification->l_l_extraction evaporation Evaporation to Dryness l_l_extraction->evaporation dissolution Dissolution in Methanol evaporation->dissolution spotting Sample & Standard Application on HPTLC Plate dissolution->spotting development Chromatographic Development (Mobile Phase) spotting->development drying Plate Drying development->drying scanning Densitometric Scanning (λ = 290 nm) drying->scanning quantification Data Analysis & Quantification scanning->quantification result This compound Concentration quantification->result

Caption: Workflow for this compound analysis.

References

Application Notes and Protocols for the Structural Elucidation of (-)-Chelidonine using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Chelidonine is a prominent benzophenanthridine alkaloid isolated from Chelidonium majus (greater celandine), a plant with a long history in traditional medicine. The precise structural determination of such natural products is a critical step in drug discovery and development, enabling a deeper understanding of their bioactive properties and mechanisms of action. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of complex organic molecules like this compound in solution.[1][2] This document provides detailed application notes and experimental protocols for the complete assignment of the ¹H and ¹³C NMR spectra of this compound, facilitating its unambiguous identification and characterization.

Structural Information

This compound possesses a rigid pentacyclic ring system with multiple stereocenters. Its molecular formula is C₂₀H₁₉NO₅. The structural complexity and the presence of numerous overlapping signals in the ¹H NMR spectrum necessitate the use of a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments for complete structural assignment.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound recorded in deuterated chloroform (B151607) (CDCl₃) at 300 K. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Data of this compound in CDCl₃

Atom No.Chemical Shift (δ ppm)MultiplicityCoupling Constant (J, Hz)
H-16.74s
H-46.64s
H-53.23d16.0
H-5'2.65d16.0
H-63.96d3.1
H-83.58d3.1
H-96.84d8.2
H-106.79d8.2
H-132.94m
H-142.58m
H-14'2.29m
N-CH₃2.33s
2,3-OCH₂O5.91s
11,12-OCH₂O5.93s

Table 2: ¹³C NMR Data of this compound in CDCl₃

Atom No.Chemical Shift (δ ppm)
C-1104.2
C-2146.7
C-3145.9
C-4107.8
C-4a129.2
C-4b123.6
C-553.5
C-667.2
C-860.8
C-8a128.5
C-9116.8
C-10120.4
C-11147.8
C-12145.2
C-12a131.5
C-1337.1
C-1441.8
N-CH₃43.6
2,3-OCH₂O101.0
11,12-OCH₂O101.2

Experimental Protocols

The following protocols outline the steps for sample preparation and acquisition of NMR data for the structural elucidation of this compound.

Sample Preparation
  • Isolation and Purification: this compound should be isolated from its natural source or synthesized and purified to >95% purity, as confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Sample Transfer: Transfer the solution to a 5 mm NMR tube.

  • Degassing (Optional but Recommended): For high-resolution experiments and to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling with an inert gas (e.g., argon or nitrogen) for a few minutes.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse detection experiments.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 300 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance and sensitivity.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks. A standard gradient-selected COSY (e.g., 'cosygpqf') pulse program is recommended.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations. A standard gradient-selected HSQC (e.g., 'hsqcedetgpsisp2.3') pulse program with multiplicity editing can distinguish between CH, CH₂, and CH₃ groups.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems and assigning quaternary carbons. A standard gradient-selected HMBC (e.g., 'hmbcgplpndqf') pulse program should be used.

Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

  • Phasing and Baseline Correction: Manually phase the spectra and apply automatic baseline correction.

  • Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.

  • Analysis of 2D Spectra: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to establish connectivity and assign all proton and carbon signals.

Visualizations

The following diagrams illustrate the experimental workflow and key structural correlations for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in CDCl3 with TMS Isolation->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_Spec High-Field NMR Spectrometer Transfer->NMR_Spec OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR Processing Data Processing (FT, Phasing, Referencing) OneD_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment (1D & 2D Analysis) Processing->Assignment Structure Structural Elucidation of this compound Assignment->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

Caption: Key ¹H-¹H COSY correlations in this compound.

hmbc_correlations cluster_protons cluster_carbons H1 H-1 C2 C-2 H1->C2 C4a C-4a H1->C4a C12a C-12a H1->C12a H4 H-4 H4->C2 C3 C-3 H4->C3 C4b C-4b H4->C4b H5 H-5 H5->C4a H5->C4b C6 C-6 H5->C6 NCH3_C N-CH₃ H5->NCH3_C H6 H-6 H6->C4b C5 C-5 H6->C5 C8 C-8 H6->C8 H8 H-8 H8->C6 C8a C-8a H8->C8a C13 C-13 H8->C13 H9 H-9 H9->C8a C11 C-11 H9->C11 H10 H-10 C12 C-12 H10->C12 H10->C12a NCH3 N-CH₃ NCH3->C5 NCH3->C8 OCH2O_23 OCH₂O (2,3) OCH2O_23->C2 OCH2O_23->C3 OCH2O_1112 OCH₂O (11,12) OCH2O_1112->C11 OCH2O_1112->C12 C1 C-1 C4 C-4 C9 C-9 C10 C-10 C14 C-14 OCH2O_23_C OCH₂O-C (2,3) OCH2O_1112_C OCH₂O-C (11,12)

Caption: Key long-range ¹H-¹³C HMBC correlations in this compound.

Conclusion

The comprehensive NMR data and protocols provided in this document serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of this compound and related benzophenanthridine alkaloids. The application of 1D and 2D NMR techniques allows for the unambiguous structural elucidation, which is a fundamental prerequisite for any further investigation into the pharmacological properties and potential therapeutic applications of this important natural product.

References

In Vitro Cytotoxicity of (-)-Chelidonine: Application Notes and Protocols for MTT and LDH Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of (-)-Chelidonine, a naturally occurring benzophenanthridine alkaloid, using two common colorimetric assays: the MTT assay, which measures cell viability, and the LDH assay, which quantifies cytotoxicity through membrane damage. Detailed experimental protocols and data presentation guidelines are included to facilitate reproducible and accurate results in the evaluation of this compound's potential as a therapeutic agent.

Application Notes

This compound, the primary alkaloid isolated from the greater celandine (Chelidonium majus), has garnered significant interest for its cytotoxic and pro-apoptotic activities across a range of cancer cell lines.[1][2] Its mechanism of action is multifaceted, involving the induction of cell cycle arrest, modulation of signaling pathways crucial for cell survival and proliferation, and in some cases, the induction of apoptosis.[3][4]

To quantify the cytotoxic effects of this compound in vitro, the MTT and LDH assays are frequently employed.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is a measure of metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[5][6][7][8] The amount of formazan produced is directly proportional to the number of viable cells.

  • LDH (Lactate Dehydrogenase) Assay: This method quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of late apoptosis and necrosis.[9][10][11][12]

The choice between these assays can depend on the specific research question. The MTT assay provides a broad measure of cell health and proliferation, while the LDH assay specifically pinpoints cell death resulting from compromised membrane integrity.[13][14]

Data Presentation

The cytotoxic effects of this compound are typically quantified by the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the IC50 values of this compound in various cancer cell lines as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
FaDuHead and Neck Squamous Cell Carcinoma1.0Not SpecifiedMTT
HLaC78Head and Neck Squamous Cell Carcinoma1.6Not SpecifiedMTT
BxPC-3Pancreatic Cancer~1.024Not Specified
MIA PaCa-2Pancreatic Cancer~1.024Not Specified
A2780Ovarian CarcinomaNot SpecifiedNot SpecifiedNot Specified
MRC-5Lung Fibroblast (non-cancerous)Not SpecifiedNot SpecifiedNot Specified
MEL270Melanoma~1.024CCK-8
C918Melanoma~1.024CCK-8

Note: The data presented is a compilation from multiple sources. Experimental conditions may vary between studies.

Experimental Protocols

The following are detailed protocols for performing MTT and LDH cytotoxicity assays to evaluate the effects of this compound.

MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.[6][8][15]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

LDH Assay Protocol

This protocol is based on commercially available LDH cytotoxicity assay kits.[9][16][17]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed the cells and treat them with this compound.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing DMSO.

      • Spontaneous LDH Release Control: Untreated cells.

      • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

      • Blank Control: Medium only.

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Reaction Termination and Absorbance Measurement:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm). A reference wavelength (e.g., 680 nm) should also be measured to subtract background.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cytotoxicity for each concentration of this compound using the following formula:

      • % Cytotoxicity = [ (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) ] x 100

    • Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the EC50 value (the concentration that causes 50% of the maximum LDH release).

Signaling Pathways and Workflows

The cytotoxic effects of this compound are mediated through its interaction with various cellular signaling pathways.

chelidonine_pathway chelidonine This compound tubulin Tubulin Polymerization chelidonine->tubulin inhibits pi3k_akt PI3K/AKT Pathway chelidonine->pi3k_akt inhibits mapk MAPK Pathway (p38, JNK, ERK) chelidonine->mapk activates p53 p53 Pathway chelidonine->p53 activates microtubules Microtubule Disruption tubulin->microtubules g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis pi3k_akt->apoptosis inhibition leads to mapk->apoptosis p53->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Proposed signaling pathways affected by this compound leading to cytotoxicity.

The following diagram illustrates the general experimental workflow for assessing the cytotoxicity of this compound.

experimental_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 mtt_assay Perform MTT Assay incubate2->mtt_assay ldh_assay Perform LDH Assay incubate2->ldh_assay read_absorbance Read Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance analyze_data Analyze Data (Calculate IC50/EC50) read_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for in vitro cytotoxicity testing of this compound.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by (-)-Chelidonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Chelidonine, a major benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus), has garnered significant interest for its potent cytotoxic and pro-apoptotic effects on various cancer cell lines. This document provides detailed application notes and experimental protocols for the analysis of this compound-induced apoptosis using flow cytometry. The following sections offer a comprehensive guide to quantifying apoptosis, analyzing cell cycle distribution, and assessing mitochondrial membrane potential in response to this compound treatment.

Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis

The pro-apoptotic efficacy of this compound varies across different cancer cell lines and is dependent on the dosage and duration of treatment. The following tables summarize quantitative data from various studies, providing a comparative overview of its effects.

Table 1: Dose-Dependent Induction of Apoptosis by this compound in Human Pancreatic Cancer Cells (BxPC-3 and MIA PaCa-2) after 24-hour treatment.

Cell LineThis compound Concentration (µM)Percentage of Apoptotic Cells (Early + Late)
BxPC-3 0 (Control)~5%
0.5Not specified
1>50%
2Not specified
MIA PaCa-2 0 (Control)~5%
0.5Not specified
1>50%
2Not specified

Table 2: Effect of this compound on Cell Cycle Distribution in Human Ovarian Carcinoma (A2780) and Lung Fibroblast (MRC-5) Cells after 24-hour treatment.

Cell LineThis compound Concentration (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
A2780 0 (Control)Not specifiedNot specifiedNot specified
10Significant decreaseSignificant decreaseSignificant increase (G2/M arrest)[1]
MRC-5 0 (Control)Not specifiedNot specifiedNot specified
20>50%Suppression of DNA replicationAccumulation at G2/M[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the analysis of this compound-induced apoptosis.

Protocol 1: Quantification of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol facilitates the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 1-5 x 10⁵ cells/well and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: Following treatment, collect both floating and adherent cells. Gently aspirate the culture medium (containing floating cells) and transfer to a centrifuge tube. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the supernatant from the previous step.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[2][3][4][5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound stock solution

  • Cell culture medium and supplements

  • PBS, Ca²⁺/Mg²⁺ free

  • Cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow step 1 from Protocol 1.

  • Cell Harvesting: Harvest adherent cells by trypsinization.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[1][6][7]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[7]

  • Analysis: Analyze the samples by flow cytometry.

Protocol 3: Analysis of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining

JC-1 is a lipophilic cationic dye that differentially accumulates in mitochondria based on their membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

Materials:

  • This compound stock solution

  • Cell culture medium and supplements

  • PBS, Ca²⁺/Mg²⁺ free

  • JC-1 dye solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow step 1 from Protocol 1.

  • JC-1 Staining: After treatment, remove the culture medium and incubate the cells with medium containing JC-1 dye (typically 1-10 µM) for 15-30 minutes at 37°C in a CO₂ incubator.[8][9][10][11]

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the cells once with PBS.

  • Resuspension: Resuspend the cell pellet in PBS or an appropriate buffer provided with the JC-1 kit.

  • Analysis: Analyze the samples immediately by flow cytometry, detecting both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways implicated in this compound-induced apoptosis and the general experimental workflow for its analysis.

G This compound Induced Apoptosis Signaling Pathway Chelidonine This compound p53 p53 Activation Chelidonine->p53 GADD45a GADD45a Upregulation Chelidonine->GADD45a MAPK MAPK Pathway (p38, ERK1/2) Chelidonine->MAPK p21 p21 Upregulation p53->p21 Apoptosis Apoptosis p53->Apoptosis GADD45a->p53 CellCycleArrest Cell Cycle Arrest (G2/M) p21->CellCycleArrest MAPK->Apoptosis CellCycleArrest->Apoptosis Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3

Caption: Signaling pathways activated by this compound leading to apoptosis.

G Experimental Workflow for Apoptosis Analysis cluster_prep Cell Preparation and Treatment cluster_analysis Flow Cytometry Analysis CellSeeding Seed Cells Treatment Treat with this compound CellSeeding->Treatment Harvesting Harvest Cells Treatment->Harvesting Staining Stain Cells (Annexin V/PI, PI, or JC-1) Harvesting->Staining Acquisition Data Acquisition Staining->Acquisition DataAnalysis Data Analysis Acquisition->DataAnalysis

Caption: General workflow for analyzing this compound-induced apoptosis.

References

Application Notes and Protocols for In Vivo Efficacy Studies of (-)-Chelidonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Chelidonine, a benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus), has garnered significant interest for its potential therapeutic applications, particularly in oncology. Preclinical studies have demonstrated its cytotoxic and apoptotic effects against a range of cancer cell lines. To further evaluate its therapeutic potential and translate these in vitro findings into clinical applications, robust and well-characterized animal models are essential. This document provides detailed application notes and experimental protocols for studying the in vivo efficacy of this compound in various cancer models.

Animal Models for In Vivo Efficacy Studies

The selection of an appropriate animal model is critical for obtaining clinically relevant data. The most commonly utilized models for assessing the in vivo efficacy of this compound against cancer include xenograft models using immunodeficient mice and syngeneic models in immunocompetent mice.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

Animal Strain: Athymic Nude Mice (e.g., BALB/c nude) Cell Line: Human NSCLC cell lines, including those with specific EGFR mutations (e.g., H1975, which harbors the L858R/T790M double mutation, making it resistant to some tyrosine kinase inhibitors).[1]

An in vivo study has shown that this compound exhibits an inhibitory effect on NSCLC with EGFR mutation and TKI resistance, comparable to the second-generation TKI, Afatinib.[2]

Pancreatic Cancer Xenograft Model

Animal Strain: Athymic Nude Mice (e.g., BALB/c nude) Cell Lines: Human pancreatic adenocarcinoma cell lines such as PANC-1, AsPC-1, BxPC-3, and MIA PaCa-2.[3][4]

Studies have indicated that a defatted extract of Chelidonium majus, with chelidonine (B1668607) as a major component, can significantly reduce the number of metastases in a highly metastatic murine pancreatic cancer model.[5][6] Furthermore, this compound has been shown to induce apoptosis in human pancreatic cancer cells through the p53 and GADD45A pathways.[4][7][8]

Melanoma Syngeneic Model

Animal Strain: C57BL/6 mice Cell Line: Murine melanoma cell line B16F10.[9]

This model is particularly useful for studying the interplay between the compound, the tumor, and the immune system. Research has demonstrated that this compound can reduce tumor size in melanoma-bearing C57BL/6J mice.[9]

Data Presentation: In Vitro and In Vivo Efficacy of this compound

In Vitro Cytotoxicity Data

The following table summarizes the reported in vitro cytotoxic activity of this compound and Chelidonium majus extracts against various cancer cell lines. This data is crucial for dose selection in subsequent in vivo studies.

Cell LineCancer TypeCompound/ExtractIC50 ValueReference
PANC-1Pancreatic CancerDefatted C. majus extract (CM2B)36.0 µg/ml[3][5][6]
HT-29Colon Cancer80% ethanolic C. majus extract (CM2)20.6 µg/ml[3][5][6]
MDA-MB-231Breast Cancer80% ethanolic C. majus extract (CM2)73.9 µg/ml[3][5][6]
PANC02Murine Pancreatic AdenocarcinomaDefatted C. majus extract (CM2B)34.4 µg/ml[3][5][6]
A375MelanomaC. majus root extract12.65 µg/mL[3][10]
SK-MEL-3MelanomaC. majus root extract1.93 µg/mL[3][10]
In Vivo Efficacy Data

While detailed quantitative in vivo data with specific tumor growth inhibition percentages and survival curves for this compound are not extensively published in a consolidated format, the available literature indicates significant anti-tumor activity. One study reported a significant reduction in the number of metastases in a murine pancreatic cancer model treated with 1.2 mg/kg of a defatted C. majus extract.[5][6] Another study on melanoma showed that this compound, in combination with tetrandrine, significantly inhibited tumor growth in C57BL/6 mice.[9] A study on a xenograft model of gefitinib-resistant NSCLC revealed that chelidonine has a similar inhibitory effect to the TKI Afatinib.[2]

Experimental Protocols

The following are detailed protocols for establishing and utilizing animal models to assess the in vivo efficacy of this compound. These protocols are based on established methodologies and can be adapted for specific experimental needs.

NSCLC Xenograft Model Protocol

Objective: To evaluate the anti-tumor efficacy of this compound on the growth of human NSCLC tumors in nude mice.

Materials:

  • Athymic nude mice (BALB/c nude), 6-8 weeks old

  • Human NSCLC cells (e.g., H1975)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., saline, DMSO, or a combination)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture H1975 cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Preparation and Administration: Prepare this compound in a suitable vehicle. The LD50 of intraperitoneally administered chelidonine in mice is 1.3 g/kg.[11] A dosing regimen should be established based on preliminary toxicity studies. Administer this compound via a clinically relevant route, such as intraperitoneal (IP) injection or oral gavage, at the predetermined dose and schedule. The control group should receive the vehicle alone.

  • Efficacy Evaluation:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice, excise the tumors, and record their weight.

    • Optionally, conduct histological and immunohistochemical analysis of the tumors to assess apoptosis, proliferation, and angiogenesis.

Pancreatic Cancer Orthotopic Xenograft Model Protocol

Objective: To assess the effect of this compound on primary tumor growth and metastasis of human pancreatic cancer in a clinically relevant anatomical location.

Materials:

  • Athymic nude mice (BALB/c nude), 6-8 weeks old

  • Human pancreatic cancer cells (e.g., AsPC-1)

  • Surgical instruments

  • Anesthesia

  • This compound and vehicle

Procedure:

  • Cell Culture and Preparation: As described for the NSCLC model.

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Make a small incision in the left abdominal flank to expose the spleen and pancreas.

    • Carefully inject 1 x 10^6 pancreatic cancer cells in 20-50 µL of PBS/Matrigel directly into the tail of the pancreas.

    • Suture the abdominal wall and skin.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

  • Treatment and Efficacy Evaluation:

    • Initiate treatment with this compound once tumors are established (can be monitored by imaging techniques like ultrasound or bioluminescence if cells are engineered to express luciferase).

    • Administer the compound as described in the NSCLC protocol.

    • Monitor tumor growth and metastasis through imaging.

    • At the study endpoint, euthanize the mice and perform a necropsy to assess the primary tumor size and the presence of metastases in organs such as the liver, spleen, and lymph nodes.

Melanoma Syngeneic Model Protocol

Objective: To evaluate the efficacy of this compound against melanoma in an immunocompetent host.

Materials:

  • C57BL/6 mice, 6-8 weeks old

  • B16F10 murine melanoma cells

  • Other materials as listed for the xenograft model.

Procedure:

  • Cell Culture and Preparation: As described for the NSCLC model.

  • Tumor Inoculation: Subcutaneously inject 0.5 x 10^6 B16F10 cells in 100 µL of sterile PBS into the flank of each C57BL/6 mouse.

  • Treatment and Efficacy Evaluation:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound as described previously.

    • Monitor tumor growth and body weight.

    • At the end of the study, excise the tumors for weight measurement and further analysis.

    • Optionally, analyze immune cell infiltration into the tumor and draining lymph nodes to understand the immunomodulatory effects of this compound.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in cancer progression. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Key Signaling Pathways Affected by this compound
  • EGFR-AMPK Pathway: In gefitinib-resistant NSCLC, this compound has been shown to inhibit the EGFR-AMPK pathway.[2]

  • TLR4/NF-κB Pathway: this compound can suppress the activation of the TLR4/NF-κB signaling pathway.

  • PI3K/AKT Pathway: This pathway is also inhibited by this compound in melanoma cells.

  • MAPK Pathways: this compound has been shown to affect MAPK signaling.

  • p53/GADD45a Pathway: In pancreatic cancer, this compound induces apoptosis through the p53 and GADD45a pathways.[4][7][8]

Visualizations of Experimental Workflows and Signaling Pathways

experimental_workflow General In Vivo Efficacy Study Workflow for this compound cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture Cancer Cell Culture (e.g., NSCLC, Pancreatic, Melanoma) animal_model Animal Model Selection (Nude or C57BL/6 mice) cell_culture->animal_model inoculation Tumor Cell Inoculation (Subcutaneous or Orthotopic) animal_model->inoculation randomization Randomization into Groups (Treatment vs. Control) inoculation->randomization drug_admin This compound Administration (IP, Oral) randomization->drug_admin monitoring Tumor Growth & Body Weight Monitoring drug_admin->monitoring endpoint Endpoint Analysis (Tumor Weight, Metastasis) monitoring->endpoint analysis Histological & Molecular Analysis endpoint->analysis

Caption: General workflow for in vivo efficacy studies of this compound.

chelidonine_pathways Key Signaling Pathways Modulated by this compound in Cancer cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Chelidonine This compound EGFR_AMPK EGFR-AMPK Pathway Chelidonine->EGFR_AMPK Inhibits TLR4_NFkB TLR4/NF-κB Pathway Chelidonine->TLR4_NFkB Inhibits PI3K_AKT PI3K/AKT Pathway Chelidonine->PI3K_AKT Inhibits MAPK MAPK Pathways Chelidonine->MAPK Modulates p53_GADD45a p53/GADD45a Pathway Chelidonine->p53_GADD45a Activates Growth_Inhibition Tumor Growth Inhibition EGFR_AMPK->Growth_Inhibition TLR4_NFkB->Growth_Inhibition PI3K_AKT->Growth_Inhibition MAPK->Growth_Inhibition Apoptosis Apoptosis p53_GADD45a->Apoptosis Apoptosis->Growth_Inhibition Metastasis_Inhibition Metastasis Inhibition Growth_Inhibition->Metastasis_Inhibition

Caption: Signaling pathways affected by this compound leading to anti-cancer effects.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the in vivo efficacy of this compound. The use of well-characterized animal models, coupled with detailed experimental procedures and an understanding of the underlying molecular mechanisms, will be instrumental in advancing the preclinical development of this promising natural compound for cancer therapy. Further studies are warranted to establish optimal dosing regimens, evaluate long-term toxicity, and explore combination therapies to enhance its anti-tumor activity.

References

Application Notes and Protocols for Preparing (-)-Chelidonine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

For Research Use Only

Introduction

(-)-Chelidonine is a natural benzophenanthridine alkaloid found in plants of the Papaveraceae family, such as Chelidonium majus. It has garnered significant interest in cancer research due to its pro-apoptotic and anti-proliferative effects on various cancer cell lines. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO) for in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in biological assays.

Properties of this compound

Proper handling and storage of this compound are essential for maintaining its biological activity. Below is a summary of its key properties.

PropertyValueReference
Molecular Formula C₂₀H₁₉NO₅[1]
Molecular Weight 353.37 g/mol [2]
Appearance White to off-white powder
Solubility in DMSO Up to 71 mg/mL (200.92 mM)[2][3]
Storage of Powder -20°C for up to 3 years[3]

Preparing this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell-based assays.

Materials
  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol
  • Safety Precautions: Before starting, ensure you are wearing appropriate PPE. Handle this compound powder in a chemical fume hood to avoid inhalation.

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (353.37 g/mol ).

    • For 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 353.37 g/mol * 1000 mg/g = 3.53 mg

  • Weighing: Carefully weigh out 3.53 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates. If solubility is an issue, gentle warming or sonication can be used to aid dissolution[4].

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials[4]. Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years[4].

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation start Start weigh Weigh 3.53 mg This compound start->weigh add_dmso Add 1 mL Sterile DMSO weigh->add_dmso vortex Vortex until Dissolved add_dmso->vortex aliquot Aliquot into Cryovials vortex->aliquot store Store at -20°C or -80°C aliquot->store end_prep 10 mM Stock Ready store->end_prep

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

Application in Cell Culture

Diluting the Stock Solution to Working Concentrations

The 10 mM stock solution must be diluted in cell culture medium to achieve the desired final concentration for treating cells. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%, as higher concentrations can be cytotoxic to most cell lines[5].

Example Dilution for a 10 µM Working Solution:

  • Perform a serial dilution. For example, first, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create an intermediate stock of 100 µM (e.g., add 2 µL of 10 mM stock to 198 µL of medium).

  • Then, dilute the 100 µM intermediate stock 1:10 in the final cell culture volume to achieve a 10 µM working concentration (e.g., add 100 µL of the 100 µM intermediate stock to 900 µL of cell culture medium in a well).

  • The final DMSO concentration in this example would be 0.1%.

Vehicle Control

It is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the experimental conditions to account for any effects of the solvent on the cells[5].

Recommended Working Concentrations

The optimal working concentration of this compound can vary depending on the cell line and the experimental endpoint. It is recommended to perform a dose-response experiment to determine the IC₅₀ (half-maximal inhibitory concentration) for your specific cell line. The following table provides a range of concentrations reported in the literature for various cancer cell lines.

Cell LineApplicationReported Concentration RangeReference
Head and Neck Squamous Cell Carcinoma (HNSCC)Cytotoxicity Assay1.25 - 100 µM[6]
Melanoma (A-375)Cytotoxicity Assay0.910 ± 0.017 µg/mL[4]
Pancreatic Cancer (BxPC-3, MIA PaCa-2)Apoptosis Induction0.5 - 1 µM[5]
Breast Cancer (MCF-7)Cytotoxicity AssayIC₅₀ values between 13.37–69.82 μM for related compounds[7]
Lung Cancer (A549)Cytotoxicity AssayIC₅₀ values between 12.26–84.5 μM for related compounds[7]

Mechanism of Action: Signaling Pathways

This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation. A simplified representation of some of the affected pathways is shown below.

G cluster_pathway This compound Signaling Pathways cluster_pi3k PI3K/AKT Pathway cluster_p53 p53 Pathway cluster_mapk MAPK Pathway Chelidonine (B1668607) This compound PI3K PI3K Chelidonine->PI3K Inhibits p53 p53 Chelidonine->p53 Activates ERK ERK1/2 Chelidonine->ERK Modulates p38 p38 Chelidonine->p38 Modulates AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits GADD45a GADD45a p53->GADD45a p21 p21 p53->p21 Caspase3 Cleaved Caspase-3 p53->Caspase3 CellCycleArrest Cell Cycle Arrest (G2/M) p21->CellCycleArrest Caspase3->Apoptosis

Caption: Simplified diagram of signaling pathways modulated by this compound.

Troubleshooting

IssuePossible CauseSolution
Precipitation in stock solution Compound has low solubility or has degraded.Ensure complete dissolution initially. If precipitation occurs after storage, try gentle warming and vortexing. If it persists, prepare a fresh stock solution.
Inconsistent experimental results Repeated freeze-thaw cycles of the stock solution. Pipetting errors.Aliquot the stock solution into single-use volumes. Ensure pipettes are calibrated and use proper pipetting techniques.
High cell death in vehicle control DMSO concentration is too high.Ensure the final DMSO concentration in the cell culture medium is below 0.5%. Perform a DMSO toxicity test for your specific cell line.
No observable effect of this compound Incorrect concentration. Compound has degraded. Cell line is resistant.Verify calculations and dilutions. Prepare a fresh stock solution. Test a wider range of concentrations and/or a different cell line.

References

Application Notes and Protocols: Cell-Based Assays for Evaluating the Anti-inflammatory Activity of (-)-Chelidonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Chelidonine is a major isoquinoline (B145761) alkaloid derived from Chelidonium majus (greater celandine) that has demonstrated a range of pharmacological properties, including potent anti-inflammatory effects.[1][2][3][4] The inflammatory process is a complex biological response involving various cell types and signaling cascades. Key pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the production of pro-inflammatory mediators.[2][5][6]

Studies have shown that this compound exerts its anti-inflammatory activity by targeting these critical signaling pathways.[1][2] Specifically, it has been found to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophage cell lines like RAW264.7.[1][4] This is achieved by inhibiting the TLR4/NF-κB signaling pathway, which involves preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.[1][2][4] Furthermore, this compound can inhibit the MAPK pathway by blocking the phosphorylation of c-Jun N-terminal kinase (JNK) and p38.[2]

The downstream effects of this inhibition include a significant reduction in the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][4][7]

These application notes provide detailed protocols for a series of cell-based assays to systematically evaluate the anti-inflammatory potential of this compound, from initial cytotoxicity screening to the analysis of specific molecular targets.

Key Signaling Pathways Modulated by this compound

To understand the mechanism of action of this compound, it is crucial to visualize the signaling cascades it modulates.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IkBa_p65_p50 IκBα-p65/p50 (Inactive) TLR4->IkBa_p65_p50 IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Degradation releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Chelidonine This compound Chelidonine->IKK Inhibits Chelidonine->p65_p50 Inhibits Translocation IkBa_p65_p50->IKK Activation DNA κB DNA Site p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

MAPK_Pathway cluster_pathway MAPK Cascade Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) MAP3K MAP3K (e.g., TAK1, ASK1) Stimulus->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 p38 p38 MAPK MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors Response Inflammatory Gene Expression TranscriptionFactors->Response Chelidonine This compound Chelidonine->p38 Inhibits Phosphorylation Chelidonine->JNK Inhibits Phosphorylation

Figure 2: this compound's inhibition of the MAPK (p38 and JNK) pathway.

General Experimental Workflow

A systematic approach is essential for accurately characterizing the anti-inflammatory properties of this compound. The workflow begins with determining a non-toxic concentration range, followed by functional assays to measure the inhibition of inflammatory mediators, and finally, mechanistic assays to confirm its effect on specific signaling pathways.

Experimental_Workflow cluster_phase1 Phase 1: Preliminary Assessment cluster_phase2 Phase 2: Functional Evaluation cluster_phase3 Phase 3: Mechanistic Analysis A1 Prepare this compound Stock Solution A3 Perform Cell Viability Assay (MTT) Determine non-toxic concentration range A1->A3 A2 Culture Macrophages (e.g., RAW264.7) A2->A3 B1 Pre-treat cells with non-toxic concentrations of this compound A3->B1 B2 Induce Inflammation (e.g., with LPS) B1->B2 B3 Collect Culture Supernatant B2->B3 C1 Prepare Cell Lysates (Cytoplasmic & Nuclear Fractions) B2->C1 B4 Assay for Inflammatory Mediators B3->B4 B4_1 NO Production (Griess Assay) B4->B4_1 B4_2 PGE2 Production (ELISA) B4->B4_2 B4_3 Cytokine Production (TNF-α, IL-6, IL-1β ELISA) B4->B4_3 C2 Perform Western Blot Analysis C1->C2 C2_1 NF-κB Pathway: p65 translocation C2->C2_1 C2_2 MAPK Pathway: Phospho-p38, Phospho-JNK C2->C2_2

Figure 3: Overall workflow for evaluating this compound.

Data Presentation: Summary of this compound's Effects

The following tables summarize the expected quantitative results from the described assays, based on published findings.[1][4][7][8]

Table 1: Effect of this compound on Cell Viability and Inflammatory Mediator Production

AssayStimulant (LPS)This compound (µM)Result (% of LPS Control)
Cell Viability (MTT) None0100%
None1~98%
None5~95%
None10~92%
None20~80% (Potentially cytotoxic)
NO Production (Griess) 1 µg/mL0100%
1 µg/mL1Significantly Reduced
1 µg/mL5Significantly Reduced
1 µg/mL10Significantly Reduced
PGE2 Production (ELISA) 1 µg/mL0100%
1 µg/mL1Significantly Reduced
1 µg/mL5Significantly Reduced
1 µg/mL10Significantly Reduced

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

Cytokine (ELISA)Stimulant (LPS)This compound (µM)Result (% of LPS Control)
TNF-α 1 µg/mL0100%
1 µg/mL5Significantly Reduced
1 µg/mL10Significantly Reduced
IL-6 1 µg/mL0100%
1 µg/mL5Significantly Reduced
1 µg/mL10Significantly Reduced
IL-1β 1 µg/mL0100%
1 µg/mL5Significantly Reduced
1 µg/mL10Significantly Reduced

Table 3: Effect of this compound on Inflammatory Signaling Pathways

Pathway (Western Blot)Protein TargetStimulant (LPS)This compound (µM)Result (Relative Protein Level)
NF-κB Nuclear p651 µg/mL0High
1 µg/mL10Significantly Reduced
MAPK Phospho-p381 µg/mL0High
1 µg/mL10Significantly Reduced
MAPK Phospho-JNK1 µg/mL0High
1 µg/mL10Significantly Reduced

Experimental Protocols

Note: Always use appropriate sterile techniques for cell culture. Test compounds should be dissolved in a suitable solvent (e.g., DMSO) and the final solvent concentration in the culture medium should be kept constant across all treatments and be non-toxic to the cells (typically ≤ 0.1%).

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound to establish a non-toxic working concentration range for subsequent experiments.[9]

  • Materials:

    • RAW264.7 macrophage cells

    • DMEM complete medium (with 10% FBS, 1% Penicillin-Streptomycin)

    • 96-well cell culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed RAW264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol quantifies NO production by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[10][11]

  • Materials:

    • RAW264.7 cells and complete medium

    • 24-well cell culture plates

    • This compound

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite (NaNO₂) standard

    • 96-well plate for absorbance reading

  • Procedure:

    • Seed RAW264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂.

    • Pre-treat the cells by replacing the medium with fresh medium containing various non-toxic concentrations of this compound for 1-2 hours.

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours.

    • Collect 100 µL of the culture supernatant from each well and transfer to a 96-well plate.

    • Prepare a standard curve using serial dilutions of NaNO₂ (e.g., 0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540-550 nm.

    • Determine the nitrite concentration in the samples by interpolating from the NaNO₂ standard curve.

Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) and PGE2 by ELISA

This protocol uses a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of specific cytokines and PGE2 in the culture supernatant.[12]

  • Materials:

    • Culture supernatants collected as described in Protocol 2.

    • Commercial ELISA kits for mouse TNF-α, IL-6, and PGE2.

    • Microplate reader.

  • Procedure:

    • Follow the manufacturer's instructions provided with the commercial ELISA kit precisely.

    • General Steps:

      • Add standards and culture supernatant samples to the wells of the antibody-coated microplate.

      • Incubate to allow the analyte to bind to the capture antibody.

      • Wash the wells to remove unbound substances.

      • Add a biotin-conjugated detection antibody specific for the analyte.

      • Incubate and wash.

      • Add streptavidin-horseradish peroxidase (HRP) conjugate.

      • Incubate and wash.

      • Add a substrate solution (e.g., TMB), which will be converted by HRP to produce a colored product.

      • Stop the reaction with a stop solution.

    • Measure the absorbance at the wavelength specified in the kit protocol (usually 450 nm).

    • Calculate the concentration of the cytokine or PGE2 in each sample by comparing its absorbance to the standard curve.

Protocol 4: Analysis of NF-κB and MAPK Activation by Western Blot

This protocol assesses the activation of key signaling pathways by measuring the nuclear translocation of NF-κB p65 and the phosphorylation of p38 and JNK MAPK.[2][13][14][15]

  • Materials:

    • RAW264.7 cells and 6-well plates

    • This compound and LPS

    • Cell lysis buffers (Cytoplasmic and Nuclear extraction kits are recommended)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE equipment and reagents

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker).

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for a shorter duration suitable for pathway activation (e.g., 30-60 minutes).

    • Wash cells with ice-cold PBS.

    • For NF-κB p65 Translocation: Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial kit according to the manufacturer's protocol.[13][14]

    • For MAPK Phosphorylation: Lyse the cells using a whole-cell lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software. Normalize p65 levels to Lamin B1 (nuclear) and β-actin (cytoplasmic). Normalize phosphorylated proteins to their total protein counterparts.

References

In vivo models of asthma for evaluating (-)-Chelidonine's therapeutic effects

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Evaluating (-)-Chelidonine in In Vivo Asthma Models

Introduction Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling.[1][2] The underlying inflammation is often driven by a T-helper 2 (Th2) cell-mediated immune response, involving cytokines like Interleukin-4 (IL-4), IL-5, and IL-13.[3][4][5] this compound, a principal isoquinoline (B145761) alkaloid from Chelidonium majus, has demonstrated significant anti-inflammatory properties, making it a promising candidate for asthma therapy.[6][7] In vivo animal models are indispensable for evaluating the therapeutic efficacy and elucidating the mechanism of action of novel compounds like this compound. The most widely used models, which mimic the key features of human allergic asthma, are induced by allergens such as ovalbumin (OVA) or house dust mite (HDM).[1][8]

Therapeutic Rationale for this compound in Asthma this compound has been shown to attenuate the cardinal features of allergic asthma in preclinical models. Its therapeutic effects are attributed to its ability to suppress eosinophilic airway inflammation, reduce the production of Th2 cytokines (IL-4, IL-13), and decrease allergen-specific IgE levels.[6] Mechanistic studies suggest that these effects are mediated through the modulation of key signaling pathways, including the inhibition of Signal Transducer and Activator of Transcription 6 (STAT6), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in orchestrating the inflammatory cascade in asthma.[6][9][10]

Key Therapeutic Endpoints for Evaluation To comprehensively assess the anti-asthmatic potential of this compound, the following endpoints are critical:

  • Airway Hyperresponsiveness (AHR): A hallmark of asthma, AHR is the tendency of airways to constrict excessively in response to stimuli. It is commonly measured in animal models using whole-body plethysmography in response to a bronchoconstrictor like methacholine (B1211447).[11][12]

  • Airway Inflammation: This is quantified by analyzing the cellular composition of bronchoalveolar lavage fluid (BALF). A reduction in the number of total inflammatory cells, particularly eosinophils, is a key indicator of therapeutic efficacy.[13][14]

  • Th2 Cytokine Profile: The levels of Th2 cytokines such as IL-4, IL-5, and IL-13 in BALF or lung homogenates are measured. These cytokines are pivotal in initiating and sustaining the allergic inflammatory response.[5][15]

  • Serum Immunoglobulin E (IgE): Allergen-specific IgE levels in the serum are measured as an indicator of the systemic allergic sensitization response.[6]

  • Lung Histopathology: Histological examination of lung tissue sections stained with Hematoxylin and Eosin (H&E) for inflammatory cell infiltration and Periodic acid-Schiff (PAS) for mucus production provides visual confirmation of therapeutic effects on airway inflammation and remodeling.[16]

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice This protocol describes a widely used method to induce an allergic asthma phenotype in mice, characterized by AHR, eosinophilic inflammation, and high IgE levels.[1][17][18]

Materials:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (Sigma-Aldrich)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Ketamine and Xylazine for anesthesia

  • Ultrasonic nebulizer

Procedure:

  • Acclimatization: Allow mice to acclimate for at least one week before the experiment.

  • Sensitization:

    • On Day 0 and Day 14, sensitize each mouse with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile PBS.[17]

    • The control group receives an i.p. injection of alum in PBS without OVA.

  • This compound Administration:

    • Administer this compound or vehicle control daily via the desired route (e.g., oral gavage or i.p. injection) starting from the challenge phase (e.g., Day 21 to Day 25) or as required by the study design. The dosage should be determined from dose-response studies.

  • Airway Challenge:

    • On Days 21, 22, 23, 24, and 25, challenge the mice by exposing them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes using an ultrasonic nebulizer.[17]

    • The control group is challenged with PBS aerosol.

  • Endpoint Analysis:

    • Perform endpoint measurements 24-48 hours after the final OVA challenge. This includes AHR measurement, BALF collection, blood sampling for IgE analysis, and lung tissue harvesting for histology.[17]

Protocol 2: Measurement of Airway Hyperresponsiveness (AHR) AHR is assessed by measuring the bronchoconstrictor response to increasing concentrations of methacholine using a whole-body plethysmograph.

Materials:

  • Whole-body plethysmograph system

  • Methacholine chloride (Sigma-Aldrich)

  • Sterile PBS

Procedure:

  • Place a conscious, unrestrained mouse in the main chamber of the plethysmograph and allow it to acclimatize.

  • Record baseline readings for 3 minutes.

  • Nebulize increasing concentrations of methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL in PBS) into the chamber.

  • Record respiratory parameters for 3 minutes after each methacholine concentration.

  • AHR is expressed as the enhanced pause (Penh), a calculated value that correlates with airway resistance.[6]

Protocol 3: Bronchoalveolar Lavage (BAL) and Cell Analysis BALF is collected to analyze the inflammatory cell infiltrate in the airways.[13]

Materials:

  • Anesthetic (e.g., ketamine/xylazine)

  • Tracheal cannula

  • Cold PBS

  • Hemocytometer or automated cell counter

  • Cytospin centrifuge

  • Wright-Giemsa stain

Procedure:

  • Anesthetize the mouse deeply.

  • Expose the trachea and insert a cannula.

  • Instill and aspirate 1 mL of cold PBS into the lungs via the cannula. Repeat this process three times.

  • Pool the recovered fluid (BALF).

  • Centrifuge the BALF at 4°C to pellet the cells.

  • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

  • Prepare slides of the cells using a cytospin.

  • Stain the slides with Wright-Giemsa stain and perform a differential cell count (for eosinophils, neutrophils, macrophages, lymphocytes) by counting at least 300 cells under a microscope.[13]

Protocol 4: Measurement of Cytokines and IgE ELISA is a standard method for quantifying specific proteins in biological fluids.

Materials:

  • ELISA kits for mouse IL-4, IL-13, and OVA-specific IgE (commercially available)

  • BALF supernatant and serum samples

  • Microplate reader

Procedure:

  • Collect BALF supernatant (from Protocol 3) and serum from blood samples.

  • Perform the ELISA for IL-4 and IL-13 in the BALF supernatant and for OVA-specific IgE in the serum, following the manufacturer's instructions provided with the kits.

  • Read the absorbance on a microplate reader and calculate the concentrations based on the standard curve.

Quantitative Data Summary

The following tables summarize the reported effects of this compound and Chelidonium majus extract in rodent models of OVA-induced asthma.

Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) and Airway Inflammation in OVA-Challenged Mice

Group Treatment AHR (Penh at 50 mg/mL Methacholine) Total Cells in BALF (x 10⁴) Eosinophils in BALF (x 10⁴)
Control Vehicle 1.8 ± 0.2 5.1 ± 0.9 0.1 ± 0.0
OVA-Asthma Vehicle 6.5 ± 0.7 45.3 ± 5.1 28.7 ± 3.2
OVA + Cheli This compound (5 mg/kg) 3.1 ± 0.4* 18.2 ± 2.5* 9.8 ± 1.3*

*Data are presented as mean ± SEM. p < 0.05 compared to the OVA-Asthma group. Data adapted from a study on this compound's effects in a mouse model of allergic asthma.[6]

Table 2: Effect of this compound on Th2 Cytokines and IgE in OVA-Challenged Mice

Group Treatment IL-4 in BALF (pg/mL) IL-13 in BALF (pg/mL) OVA-specific IgE in Serum (U/mL)
Control Vehicle 15.2 ± 2.1 10.5 ± 1.8 < 1.0
OVA-Asthma Vehicle 85.6 ± 9.3 68.3 ± 7.5 15.4 ± 2.1
OVA + Cheli This compound (5 mg/kg) 30.1 ± 4.2* 25.4 ± 3.6* 5.8 ± 0.9*

*Data are presented as mean ± SEM. p < 0.05 compared to the OVA-Asthma group. Data adapted from a study investigating this compound's impact on allergic airway inflammation.[6]

Table 3: Effect of Chelidonium majus Extract on Inflammatory Cytokines in Serum of OVA-Challenged Rats

Group Treatment IL-4 (pg/mL) IL-6 (pg/mL) IL-17 (pg/mL)
Control Vehicle 150.1 ± 18.5 80.3 ± 9.7 95.2 ± 11.3
OVA-Asthma Vehicle 380.5 ± 45.1 210.8 ± 25.3 250.6 ± 30.1
OVA + CM-H C. majus (High Dose) 195.4 ± 23.2* 115.7 ± 14.1* 130.9 ± 15.8*

*Data are presented as mean ± SD. p < 0.05 compared to the OVA-Asthma group. Data adapted from a study on the therapeutic mechanism of Chelidonium majus L. in allergic asthma.[16][19]

Visualizations

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Endpoint Analysis S1 Day 0: i.p. Injection (OVA + Alum) S2 Day 14: i.p. Injection (OVA + Alum) S1->S2 2 weeks C1 Days 21-25: Daily OVA Aerosol Challenge S2->C1 1 week A1 Day 26: Measure Airway Hyperresponsiveness (AHR) C1->A1 A2 Day 26: Collect BALF (Cell Counts, Cytokines) C1->A2 A3 Day 26: Collect Serum (IgE) & Lungs (Histology) C1->A3 T1 Days 21-25: Daily this compound or Vehicle Administration

Caption: Experimental workflow for an OVA-induced mouse model of asthma.

G Allergen Allergen (OVA) Th2 Th2 Cell Differentiation & Activation Allergen->Th2 IL4_IL13 IL-4, IL-13 Production Th2->IL4_IL13 STAT6 STAT6 Pathway Th2->STAT6 NFkB NF-κB Pathway Th2->NFkB MAPK MAPK Pathway Th2->MAPK IgE B Cell -> IgE Production IL4_IL13->IgE Eosinophil Eosinophil Recruitment (Eotaxin) IL4_IL13->Eosinophil AHR Airway Hyperresponsiveness Mucus Production IL4_IL13->AHR Asthma Asthmatic Phenotype IgE->Asthma Eosinophil->Asthma AHR->Asthma Chelidonine This compound Chelidonine->Th2 Chelidonine->IL4_IL13 Chelidonine->STAT6 Chelidonine->NFkB Chelidonine->MAPK STAT6->IL4_IL13 NFkB->IL4_IL13 MAPK->IL4_IL13

Caption: Proposed mechanism of action for this compound in allergic asthma.

References

Quantification of (-)-Chelidonine in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of (-)-Chelidonine in biological samples. The methodologies outlined are crucial for pharmacokinetic studies, toxicological assessments, and the overall development of therapeutic agents derived from Chelidonium majus.

Introduction

This compound is a prominent benzophenanthridine alkaloid isolated from Chelidonium majus (greater celandine), a plant with a long history in traditional medicine. Its diverse pharmacological activities, including anticancer and anti-inflammatory properties, have made it a subject of significant research interest. Accurate quantification of this compound in biological matrices such as plasma and blood is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical component of preclinical and clinical drug development.

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in rat plasma. Additionally, general protocols for sample preparation are discussed, providing a comprehensive guide for researchers in this field.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of five isoquinoline (B145761) alkaloids, including this compound, in rat plasma.[1]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r)LLOQ (ng/mL)
This compound 1.27 - 254≥ 0.99331.27
Protopine1.25 - 250≥ 0.99331.25
Coptisine0.492 - 98.4≥ 0.99330.492
Sanguinarine0.197 - 39.4≥ 0.99330.197
Chelerythrine0.246 - 49.2≥ 0.99330.246

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (%)
This compound 2.549.811.2-1.1
25.46.57.92.5
203.24.25.86.3

Data extracted from a study on the simultaneous determination of five isoquinoline alkaloids in rat plasma[1]. The accuracy was reported to be between -6.3% and 9.3% and the precision was less than 11.9% for all analytes[1].

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterValueUnit
Tmax0.58 ± 0.20h
Cmax16.2 ± 4.5ng/mL
AUC(0-t)38.6 ± 9.7ng·h/mL
AUC(0-∞)41.2 ± 10.8ng·h/mL
t1/22.5 ± 0.6h

Pharmacokinetic parameters were determined following intragastric administration of a Chelidonium majus L. extract to rats[1].

Experimental Protocols

Bioanalytical Method for this compound in Rat Plasma by LC-MS/MS

This protocol is based on a validated method for the simultaneous quantification of five isoquinoline alkaloids in rat plasma.[1]

3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Thaw frozen rat plasma samples at room temperature.

  • Pipette 50 µL of the plasma sample into a clean microcentrifuge tube.

  • Add the internal standard solution (e.g., palmatine).

  • Acidify the plasma sample.

  • Add 1 mL of the extraction solvent mixture (ethyl acetate-dichloromethane, 4:1, v/v).

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.1.2. Chromatographic Conditions

  • LC System: Agilent 1200 series

  • Column: Diamonsil C18 (specific dimensions not provided in the source)

  • Mobile Phase: Isocratic elution with acetonitrile (B52724) and water (containing formic acid to adjust pH to 2.3) in a 30:70 (v/v) ratio[1].

  • Flow Rate: 0.4 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

3.1.3. Mass Spectrometric Conditions

  • Mass Spectrometer: Agilent 6410 triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Specific m/z transitions need to be optimized for the instrument used.

    • Internal Standard (Palmatine): Specific m/z transitions need to be optimized for the instrument used.

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Capillary Voltage: 4000 V

General Protocol for Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a simpler and faster alternative to LLE for sample clean-up, though it may be less effective at removing matrix interferences.

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile or methanol (B129727) (1:3 ratio).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a new tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase for concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples using LC-MS/MS.

Caption: Workflow for this compound quantification.

Signaling Pathway

While not directly related to its quantification, this compound has been shown to induce apoptosis in human pancreatic cancer cells through the p53 and GADD45A pathways. This signaling cascade represents a key mechanism of its biological activity.

G chelidonine This compound p53 p53 Upregulation chelidonine->p53 gadd45a GADD45A Upregulation p53->gadd45a p21 p21 Upregulation p53->p21 caspase3 Cleaved Caspase-3 Activation gadd45a->caspase3 p21->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound induced apoptosis pathway.

References

Application Notes and Protocols: (-)-Chelidonine in Multidrug Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP), which actively efflux a broad spectrum of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. (-)-Chelidonine, a benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus), has emerged as a promising agent to combat MDR in various cancer cell lines. This document provides a comprehensive overview of the application of this compound in MDR cancer research, including its mechanisms of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.

Mechanism of Action

This compound circumvents multidrug resistance through a multi-pronged approach:

  • Inhibition of ABC Transporters: this compound has been shown to directly inhibit the function of P-gp, MRP1, and BCRP. This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells. Furthermore, studies have demonstrated that chelidonine (B1668607) can downregulate the mRNA expression of the genes encoding these transporters.[1][2][3]

  • Modulation of Drug-Metabolizing Enzymes: The compound has been found to inhibit the activity of cytochrome P450 3A4 (CYP3A4) and Glutathione S-transferase (GST), enzymes that are often involved in the detoxification and inactivation of chemotherapeutic agents.[1][3]

  • Induction of Apoptosis: this compound induces programmed cell death in cancer cells through various signaling pathways. This includes the activation of caspases (caspase-3, -8, and -9), modulation of the p53 signaling pathway, and inhibition of the pro-survival PI3K/AKT pathway.[1][3][4][5]

Quantitative Data

The efficacy of this compound in overcoming multidrug resistance has been quantified in several studies. The following tables summarize key findings.

Table 1: IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeResistance ProfileThis compound IC50 (µM)Reference
Caco-2Colon AdenocarcinomaP-gp expressing166.06 ± 15.71 µg/mL (extract)[2]
CEM/ADR5000LeukemiaP-gp overexpressingNot explicitly stated[1][2]
HepG2Hepatocellular Carcinoma-144.81 ± 15.03 µg/mL (extract)[2]
MEL270Melanoma-Not explicitly stated, effective at 0.5-1 µM[5]
C918Melanoma-Not explicitly stated, effective at 0.5-1 µM[5]
BxPC-3Pancreatic Cancer-Growth inhibition observed at 0.5-5 µM[4]
MIA PaCa-2Pancreatic Cancer-Growth inhibition observed at 0.5-5 µM[4]
Table 2: Reversal of Doxorubicin Resistance by this compound
Cell LineThis compound ConcentrationFold Reversal of Doxorubicin ResistanceReference
Caco-2Concentration-dependentNot explicitly quantified[1][2]
CEM/ADR5000Concentration-dependentNot explicitly quantified[1][2]
Table 3: Effect of this compound on mRNA Expression of ABC Transporters and Caspases in Caco-2 Cells
GeneTreatmentFold Change in mRNA ExpressionReference
P-gp/MDR150 µM this compound for 48hSignificant decrease[1]
MRP150 µM this compound for 48hSignificant decrease[1]
BCRP50 µM this compound for 48hSignificant decrease[1]
Caspase-350 µM this compound for 48hSignificant increase[1]
Caspase-850 µM this compound for 48hSignificant increase[1]

Signaling Pathways and Visualizations

This compound modulates several key signaling pathways involved in cell survival and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pgp P-gp (MDR1) MRP1, BCRP Chemo Chemotherapeutic Drug Pgp->Chemo Efflux Chelidonine This compound Chelidonine->Pgp Inhibits (Function & Expression) PI3K PI3K Chelidonine->PI3K Inhibits Caspase8 Caspase-8 Chelidonine->Caspase8 Upregulates mRNA p53 p53 Chelidonine->p53 Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase3->Apoptosis Executes GADD45a GADD45a p53->GADD45a Activates GADD45a->Apoptosis Induces

Caption: Mechanism of this compound in overcoming MDR.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on MDR cancer cell lines and to calculate the IC50 value.

Materials:

  • This compound stock solution (in DMSO)

  • MDR cancer cell lines (e.g., Caco-2, CEM/ADR5000)

  • Complete cell culture medium

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). For combination studies, add the chemotherapeutic agent (e.g., doxorubicin) with or without this compound.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Materials:

  • This compound

  • MDR cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis for P-glycoprotein and Signaling Proteins

This protocol is used to determine the effect of this compound on the protein expression levels of P-gp and key proteins in signaling pathways like PI3K/AKT and p53.

Materials:

  • This compound

  • MDR cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-phospho-AKT, anti-AKT, anti-p53, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH or β-actin).

G cluster_workflow Experimental Workflow for this compound in MDR Cancer Cells A 1. Cell Culture (MDR Cancer Cell Lines) B 2. Treatment with this compound (± Chemotherapeutics) A->B C 3. Cell Viability (MTT Assay) B->C D 4. Apoptosis Analysis (Annexin V/PI Staining) B->D E 5. Protein Expression (Western Blot) B->E F 6. Gene Expression (qRT-PCR) B->F G 7. Data Analysis & Interpretation C->G D->G E->G F->G

Caption: General experimental workflow.

Conclusion

This compound demonstrates significant potential as an agent to combat multidrug resistance in cancer. Its ability to inhibit key ABC transporters, modulate drug-metabolizing enzymes, and induce apoptosis through multiple signaling pathways makes it a valuable tool for cancer research and a promising candidate for further drug development. The protocols and data presented in these application notes provide a framework for researchers to investigate and utilize this compound in the study of multidrug resistance.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Low Bioavailability of (-)-Chelidonine for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address the challenges associated with the low bioavailability of (-)-Chelidonine in in vivo research. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate the successful design and execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using this compound for in vivo research?

A1: The principal obstacle for the in vivo application of this compound is its low oral bioavailability.[1][2] This limitation stems from its poor water solubility, which restricts its absorption from the gastrointestinal tract.[2][3]

Q2: What strategies can be employed to enhance the bioavailability of this compound?

A2: Encapsulation of this compound into polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), has emerged as a promising strategy.[1][2] These nanoformulations can improve the dissolution rate, protect the drug from degradation, and facilitate its transport across biological membranes, thereby increasing its systemic exposure.[1] Surface modification of these nanoparticles with agents like vitamin E TPGS can further enhance their bioavailability.[3]

Q3: What are the key physicochemical characteristics of effective this compound-loaded PLGA nanoparticles?

A3: Successful formulations of this compound-loaded PLGA nanoparticles typically exhibit a spherical shape, a nanometer-range particle size (e.g., 100-300 nm), a negative surface charge (zeta potential), high encapsulation efficiency, and a sustained drug release profile.[1][2][4]

Q4: Have in vivo studies demonstrated the enhanced bioavailability of nano-formulated this compound?

A4: Yes, in vivo studies in mice have shown that this compound encapsulated in PLGA nanoparticles (nano-chelidonine) is more bioavailable compared to free this compound.[1] While specific comparative pharmacokinetic parameters (Cmax, Tmax, AUC) are not always detailed in a single publicly available dataset, the collective evidence points towards a significant improvement in systemic exposure with nanoformulations.

Q5: What are the known signaling pathways affected by this compound?

A5: this compound has been shown to induce apoptosis in cancer cells through various signaling pathways, including the p53-mediated apoptotic pathway. It can upregulate the expression of pro-apoptotic proteins like p53, Bax, and caspases, while downregulating anti-apoptotic proteins like Bcl-2.[1][5][6]

Troubleshooting Guides

Formulation of this compound-Loaded PLGA Nanoparticles using Single Emulsion-Solvent Evaporation
IssuePotential Cause(s)Suggested Solution(s)
Low Encapsulation Efficiency 1. Poor solubility of this compound in the organic solvent. 2. Rapid diffusion of the drug to the external aqueous phase. 3. Insufficient polymer concentration.1. Select an organic solvent in which this compound has higher solubility (e.g., a mixture of solvents). 2. Use a higher concentration of polymer to create a more viscous organic phase. 3. Optimize the ratio of the organic to the aqueous phase.
Large Particle Size or High Polydispersity Index (PDI) 1. Inefficient emulsification (sonication/homogenization). 2. Polymer precipitation instead of nanoparticle formation. 3. Aggregation of nanoparticles.1. Increase the sonication/homogenization time or power. 2. Ensure the organic solvent is completely miscible with the aqueous phase during solvent diffusion. 3. Optimize the concentration of the stabilizer (e.g., PVA) in the aqueous phase.
Undesirable Drug Release Profile (e.g., burst release too high) 1. High concentration of drug on the nanoparticle surface. 2. Porous nanoparticle structure.1. Optimize the washing steps after nanoparticle collection to remove surface-adsorbed drug. 2. Adjust the polymer concentration and solvent evaporation rate to achieve a denser nanoparticle matrix.
Batch-to-Batch Variability 1. Inconsistent stirring/sonication parameters. 2. Fluctuations in temperature during solvent evaporation. 3. Variations in the rate of addition of the organic phase to the aqueous phase.1. Standardize all process parameters, including stirring speed, sonication amplitude and duration. 2. Maintain a constant temperature during the entire process. 3. Use a syringe pump for a controlled and reproducible addition of the organic phase.

Data Presentation

Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
ParameterFormulation 1[1]Formulation 2[2][4]Formulation 3[3]
Method Emulsion-Solvent EvaporationSingle Emulsion-Solvent EvaporationSingle Emulsion with E-TPGS
Particle Size (nm) 123 ± 1.15263 ± 19.6153 ± 12.3
Encapsulation Efficiency (%) 82.6 ± 0.57476.53 ± 3.6195.58 ± 3.47
Drug Loading (%) Not Reported22.47 ± 0.0933.13 ± 0.19
Zeta Potential (mV) -19.6 ± 2.48-20.67 ± 2.48-14.06 ± 2.21

Note: The data presented is compiled from different studies for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation

This protocol is a generalized procedure based on methodologies reported in the literature.[2][4]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent (e.g., DCM).

  • Emulsification: Add the organic phase to a specific volume of the aqueous PVA solution. Emulsify the mixture using a high-speed homogenizer or a probe sonicator on an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water and stir at room temperature for several hours to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 20 minutes) at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug. Resuspend the pellet in water and centrifuge again for each wash.

  • Lyophilization (Optional): For long-term storage, the final nanoparticle suspension can be lyophilized to obtain a dry powder.

Protocol 2: In Vivo Oral Bioavailability Study in Mice

This protocol provides a general framework for conducting a pharmacokinetic study.[7]

Animals:

  • Male BALB/c mice (or other appropriate strain), 6-8 weeks old.

Formulations:

  • Free this compound suspension (e.g., in 0.5% carboxymethyl cellulose).

  • This compound-loaded PLGA nanoparticle suspension in deionized water.

Procedure:

  • Acclimatization: Acclimate the mice for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 12 hours) before drug administration, with free access to water.

  • Administration: Administer the formulations to different groups of mice via oral gavage at a specified dose.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital plexus or tail vein) into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Protocol 3: Quantification of this compound in Mouse Plasma by HPLC-UV (General Method)

This is a template method and requires validation for this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column.

Reagents:

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL plasma sample, add 200 µL of cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a specific volume of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A suitable mixture of acetonitrile and water with a modifier (e.g., 0.1% formic acid), run in isocratic or gradient mode.

    • Flow Rate: e.g., 1.0 mL/min.

    • Column Temperature: e.g., 25°C.

    • Injection Volume: e.g., 20 µL.

    • Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound in blank plasma.

    • Calculate the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_invivo In Vivo Study cluster_analysis Bioanalysis & Data Processing prep Preparation of this compound-loaded PLGA Nanoparticles char Physicochemical Characterization (Size, Zeta, EE%) prep->char admin Oral Administration to Mice (Gavage) char->admin blood Blood Sampling at Timed Intervals admin->blood plasma Plasma Separation blood->plasma quant Quantification of this compound in Plasma (HPLC/LC-MS) plasma->quant pk Pharmacokinetic Analysis (Cmax, Tmax, AUC) quant->pk bioavailability bioavailability pk->bioavailability Bioavailability Assessment

Caption: Experimental workflow for evaluating the in vivo bioavailability of this compound nanoparticles.

chelidonine_apoptosis_pathway chelidonine This compound p53 p53 chelidonine->p53 Upregulates bax Bax p53->bax Activates bcl2 Bcl-2 p53->bcl2 Inhibits cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 Activates caspase9 Caspase-9 apaf1->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified p53-mediated apoptotic signaling pathway induced by this compound.

References

Technical Support Center: (-)-Chelidonine PLGA Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation of (-)-Chelidonine loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for encapsulating this compound in PLGA nanoparticles?

A1: this compound, a bioactive compound, has shown significant anti-proliferative effects on various cancer cell lines. However, its clinical application is limited by poor water solubility and low bioavailability.[1][2][3] Encapsulating it within PLGA nanoparticles aims to enhance its bioavailability, improve its therapeutic index, and provide a sustained release profile, thereby increasing its efficacy as a potential cancer treatment.[1][2]

Q2: What is a typical method for preparing this compound loaded PLGA nanoparticles?

A2: A common and effective method is the single emulsion-solvent evaporation technique.[1][2][3] In this method, PLGA and this compound are dissolved in an organic solvent, which is then emulsified in an aqueous phase containing a stabilizer like polyvinyl alcohol (PVA). The organic solvent is subsequently evaporated, leading to the formation of solid nanoparticles.[1][2][4]

Q3: What are the key characterization parameters for these nanoparticles?

A3: Critical parameters to assess are particle size, polydispersity index (PDI), zeta potential, morphology, encapsulation efficiency (EE%), and drug loading (DL%). These are typically measured using techniques like Dynamic Light Scattering (DLS) for size and PDI, Laser Doppler Anemometry for zeta potential, and Scanning/Transmission Electron Microscopy (SEM/TEM) for morphology.[1][2]

Q4: How does this compound exert its anti-cancer effects?

A4: this compound induces apoptosis (programmed cell death) in cancer cells.[5][6] It can act through various signaling pathways, including the upregulation of p53 and GADD45a, leading to cell cycle arrest and activation of caspases.[5] It has also been shown to inhibit tubulin polymerization and telomerase activity, and to overcome multidrug resistance in cancer cells.[6][7][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Nanoparticle Yield 1. Insufficient Polymer Concentration: Unstable particles are lost during purification.[9] 2. Inappropriate Solvent/Anti-solvent Ratio: Affects the nanoprecipitation process.[9] 3. Suboptimal Purification: Significant loss of nanoparticles during centrifugation or washing steps.[9]1. Optimize PLGA concentration. Too low leads to instability, too high can cause aggregation.[9] 2. Adjust the volume ratio of the organic phase to the aqueous phase. 3. Optimize centrifugation speed and duration to pellet nanoparticles effectively without causing irreversible aggregation.[9]
Low Encapsulation Efficiency (EE%) 1. High Drug-to-Polymer Ratio: The drug may precipitate out instead of being encapsulated.[9] 2. Poor Drug Solubility in Organic Phase: Incomplete dissolution of the drug. 3. Rapid Drug Partitioning: The drug may rapidly move to the external aqueous phase during emulsification.1. Test different ratios of this compound to PLGA to find the optimal loading capacity. 2. Ensure the chosen organic solvent (e.g., dichloromethane, ethyl acetate) fully dissolves both the drug and polymer.[9] 3. Modify the standard preparation technique, such as adjusting the pH of the aqueous phase or using a different organic solvent system.
Large Particle Size or High Polydispersity Index (PDI) 1. Inadequate Sonication/Homogenization: Insufficient energy to create a fine emulsion.[10] 2. Inappropriate Stabilizer Concentration: Insufficient stabilizer (e.g., PVA) can lead to particle aggregation.[10][11] 3. Polymer Properties: The molecular weight and composition of PLGA can influence particle size.[9]1. Optimize sonication/homogenization parameters (power, time, and use of an ice bath).[4][10] 2. Adjust the concentration of the stabilizer in the aqueous phase. 3. Select a PLGA grade with appropriate molecular weight and lactide-to-glycolide ratio for your application.[9]
Particle Aggregation 1. Ineffective Stabilizer: The chosen stabilizer may not be providing sufficient steric or electrostatic repulsion. 2. Issues During Purification/Storage: Removal of the stabilizer during washing or improper storage conditions can lead to clumping.[4]1. Ensure the stabilizer is fully dissolved and at an optimal concentration. Consider using alternative stabilizers if issues persist. 2. Avoid excessive washing that might strip the stabilizer from the nanoparticle surface. For storage, keep the nanoparticle suspension at 4°C. Lyophilization with a cryoprotectant can be used for long-term storage.[4]
Inconsistent In Vitro Release Profile 1. "Burst Release": A large initial burst may be due to the drug adsorbed on the nanoparticle surface. 2. Inappropriate Release Medium: The medium may not provide sink conditions, or the drug may have low solubility in it.[12] 3. Testing Method Issues: The chosen method (e.g., dialysis) may have limitations, such as the drug binding to the membrane.[13][14]1. Ensure thorough washing of the nanoparticles after synthesis to remove surface-adsorbed drug. 2. Select a release medium (e.g., PBS with a small amount of surfactant like Tween 80) that ensures the solubility of this compound to maintain sink conditions. 3. Consider alternative methods like the sample and separate technique if dialysis proves problematic.[13][15]

Data Presentation

Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
FormulationMean Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
CM-PLGA NPs263 ± 19.60.211 ± 0.04-20.67 ± 2.4876.53 ± 3.6122.47 ± 0.09[3]
Nano-Chelidonine (NC)123 ± 1.15--19.6 ± 2.4882.6 ± 0.574-
E TPGS-Modified PLGA NPs153 ± 12.3--14.06 ± 2.2195.58 ± 3.4733.13 ± 0.19[16][17]

Experimental Protocols

Protocol for Nanoparticle Synthesis (Single Emulsion-Solvent Evaporation)

This protocol is adapted from the single emulsion-solvent evaporation method used for hydrophobic drugs.[4][18]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Organic Solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate)

  • Polyvinyl alcohol (PVA)

  • Deionized Water

Procedure:

  • Preparation of Organic Phase: Dissolve a specific amount of PLGA (e.g., 250 mg) and this compound in an organic solvent (e.g., 5 mL of DCM).[4]

  • Preparation of Aqueous Phase: Prepare an aqueous solution of a stabilizer. For example, dissolve 1g of PVA in 100 mL of deionized water by heating to 85°C with stirring until fully dissolved. Allow the solution to cool to room temperature.[4]

  • Emulsification: Add the organic phase to the aqueous phase under high-energy sonication (using a probe sonicator) or high-speed homogenization. This should be performed in an ice bath to prevent overheating.[4][19]

  • Solvent Evaporation: After emulsification, stir the resulting oil-in-water (o/w) emulsion at room temperature for several hours (e.g., overnight) using a magnetic stirrer to allow the organic solvent to evaporate completely.[18][19]

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 12,000 rpm for 15-20 minutes at 4°C).[4][9]

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water. Repeat the centrifugation and washing steps 2-3 times to remove excess PVA and unencapsulated drug.[9][19]

  • Storage/Lyophilization: The final nanoparticle pellet can be resuspended in water for immediate use or lyophilized (freeze-dried) for long-term storage. A cryoprotectant (e.g., mannitol, sucrose) is often added before lyophilization to prevent aggregation.

Protocol for In Vitro Drug Release Study (Dialysis Bag Method)

This protocol is a common method for assessing the release kinetics of drugs from nanoparticles.[12][13]

Materials:

  • This compound loaded nanoparticle suspension/lyophilized powder

  • Dialysis membrane (with a molecular weight cut-off, MWCO, appropriate to retain nanoparticles but allow free drug to pass, e.g., 12-14 kDa)

  • Release Medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4, potentially with 0.5% Tween 80 to ensure sink conditions)

  • Shaking incubator or water bath

Procedure:

  • Resuspend a known amount of lyophilized nanoparticles (or use a known volume of suspension) in a small volume of release medium.

  • Transfer the nanoparticle suspension into a pre-soaked dialysis bag and seal it securely.

  • Place the dialysis bag into a larger container with a known volume of pre-warmed (37°C) release medium.

  • Maintain the setup at 37°C with continuous, gentle agitation (e.g., 100 rpm).[12]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Protocol for Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[20]

Materials:

  • Cancer cell line (e.g., HepG2, MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • Free this compound and this compound loaded nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (e.g., 5 mg/mL in PBS)[20]

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Treatment: Prepare serial dilutions of free this compound, this compound loaded nanoparticles, and blank (drug-free) nanoparticles in cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing the different treatments. Include untreated cells as a control.

  • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add a small volume (e.g., 10-20 µL) of MTT reagent to each well and incubate for another 2-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.[20]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100-150 µL of DMSO) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[21]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Formulation cluster_char Phase 2: Characterization cluster_eval Phase 3: In Vitro Evaluation prep_org Prepare Organic Phase (PLGA + Chelidonine (B1668607) in DCM) emulsify Emulsification (Sonication) prep_org->emulsify prep_aq Prepare Aqueous Phase (PVA in Water) prep_aq->emulsify evap Solvent Evaporation emulsify->evap collect Collection & Washing (Centrifugation) evap->collect dls Size, PDI, Zeta Potential (DLS) collect->dls sem Morphology (SEM/TEM) collect->sem hplc EE% & DL% (HPLC/UV-Vis) collect->hplc release Drug Release Study (Dialysis) collect->release mtt Cell Viability (MTT Assay) collect->mtt

Caption: Workflow for formulation and evaluation of nanoparticles.

This compound Apoptotic Signaling Pathway

G cluster_pathway Apoptosis Induction cheli This compound Nanoparticles p53 p53 Stabilization cheli->p53 gadd45a GADD45a Upregulation p53->gadd45a bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 gadd45a->p53 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: this compound induces apoptosis via the p53 pathway.

References

Technical Support Center: Troubleshooting (-)-Chelidonine MTT Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (-)-Chelidonine in 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays. This resource is designed for scientists and drug development professionals encountering inconsistent results when assessing the cytotoxicity or cell viability effects of this compound. Here you will find troubleshooting guides and frequently asked questions in a Q&A format to help you identify and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

A1: this compound is a major isoquinoline (B145761) alkaloid extracted from the greater celandine (Chelidonium majus). It is known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] Its primary mechanisms of cytotoxic action involve inducing mitotic arrest by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[2][3] Additionally, this compound can trigger apoptosis and modulate various signaling pathways, including the NF-κB, PI3K/AKT, and MAPK pathways, which are crucial for cell survival, proliferation, and inflammation.[1][3]

Q2: What is the principle of the MTT assay?

A2: The MTT assay is a colorimetric method used to assess cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[4] The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][5] These insoluble crystals are then dissolved in a solvent, and the absorbance of the resulting solution is measured, typically around 570 nm. The intensity of the purple color is proportional to the number of metabolically active, and therefore viable, cells.[4][5]

Q3: Why am I seeing a poor dose-dependent response with this compound in my MTT assay?

A3: Researchers have reported that this compound may not produce a clear dose-dependent decrease in cell survival in MTT assays.[6][7] Survival rates can decrease at low doses and then plateau at higher concentrations.[6][7] This could be due to several factors, including the compound's specific mechanism of action, such as inducing cell cycle arrest which may not immediately lead to cell death, or potential interference with the MTT assay itself.

Q4: Can this compound directly interfere with the MTT assay?

A4: While direct interference is not extensively documented, it is a possibility with natural compounds. Extracts from Chelidonium majus are known to have antioxidant properties.[8] Antioxidants can directly reduce the MTT reagent to formazan, independent of cellular activity, leading to an overestimation of cell viability.[9] It is also possible that this compound or its metabolites could affect mitochondrial reductase activity, which is the basis of the MTT assay.[10][11]

Q5: What are some alternatives to the MTT assay for assessing cell viability with this compound?

A5: If you consistently encounter issues with the MTT assay, consider using alternative methods that rely on different principles. Good alternatives include:

  • Trypan Blue Exclusion Assay: A simple method to count viable cells based on membrane integrity.

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating cytotoxicity.

  • ATP-based Assays (e.g., CellTiter-Glo®): Quantifies ATP levels, which correlate with the number of viable cells. This method is less prone to colorimetric interference.[9]

  • Crystal Violet Assay: Stains the DNA of adherent cells, providing an indication of cell number.

Troubleshooting Guide: Inconsistent Results with this compound

Inconsistent results in MTT assays with this compound can stem from various factors, from technical execution to compound-specific interactions. This guide provides a structured approach to identifying and resolving these issues.

Data Presentation: Summary of Reported this compound IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and experimental conditions. The following table summarizes some reported values.

Cell LineAssay TypeIncubation Time (hours)Reported IC50 (µM)
Melanoma Cells (MEL270, C918)CCK-824Not specified, significant inhibition at 0.5-5 µM
Head and Neck Squamous Cell Carcinoma (HNSCC)MTTNot specifiedNo clear dose-dependence observed
Human Gastric Carcinoma (SGC-7901)MTT4823.13
Various Cancer Cell LinesMTT48-720.92 - 7.63

Note: This table is for comparative purposes. Optimal concentrations should be determined empirically for your specific cell line and experimental setup.

Troubleshooting Common Problems
ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicate Wells Uneven Cell Seeding: Cells were not uniformly distributed in the 96-well plate.- Ensure the cell suspension is thoroughly mixed before and during plating. - Pipette up and down gently to resuspend cells between dispensing into wells.
Pipetting Errors: Inaccurate or inconsistent volumes of cells, media, MTT reagent, or solubilization solution were added.- Calibrate pipettes regularly. - Use a multi-channel pipette for adding reagents to minimize well-to-well variation.
"Edge Effects": Wells on the outer edges of the plate are prone to evaporation, leading to altered cell growth.- Avoid using the outer wells of the plate for experimental samples. - Fill the outer wells with sterile PBS or media to maintain humidity.
Unexpectedly High Absorbance (Low Cytotoxicity) Direct Reduction of MTT: this compound or extracts may have antioxidant properties that directly reduce MTT.- Run a "compound only" control (this compound in media without cells) with MTT reagent. If a color change occurs, the compound is directly reducing MTT. - Consider an alternative viability assay not based on tetrazolium reduction.
Precipitation of this compound: The compound may precipitate in the culture medium, interfering with optical readings.- Check the solubility of this compound in the culture medium at the tested concentrations. - Visually inspect wells for precipitate under a microscope.
Cell Proliferation at Low Doses: Some compounds can stimulate cell proliferation at low concentrations (hormesis).- Expand the range of concentrations tested to include both lower and higher doses.
Unexpectedly Low Absorbance (High Cytotoxicity) Contamination: Bacterial or fungal contamination can affect cell health and MTT reduction.- Visually inspect plates for contamination under a microscope before adding the MTT reagent. - Maintain sterile technique throughout the experiment.
Incomplete Formazan Solubilization: Formazan crystals are not fully dissolved, leading to lower absorbance readings.- Ensure the volume of the solubilization solution is sufficient. - After adding the solvent, shake the plate on an orbital shaker for 15-30 minutes. - Visually confirm under a microscope that all crystals have dissolved before reading the plate.
Poor Dose-Response Curve Inappropriate Concentration Range: The tested concentrations are not within the dynamic range of the assay for your cell line.- Perform a broad-range dose-finding experiment to identify the optimal concentration range. - Refer to published IC50 values for similar cell lines as a starting point.
Cell Cycle Arrest: this compound induces G2/M arrest, which may not immediately result in cell death but will halt proliferation.- Corroborate MTT results with an assay that measures a different endpoint, such as apoptosis (e.g., caspase activity assay) or membrane integrity (LDH assay).

Experimental Protocols

Detailed Methodology for MTT Assay with this compound
  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A stock solution in DMSO is common; ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

    • Remove the old medium and add 100 µL of the diluted this compound to the respective wells.

    • Include vehicle-only controls (medium with the same concentration of DMSO) and untreated controls (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well.

    • Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Mandatory Visualizations

Signaling Pathways Affected by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Chelidonine Chelidonine Tubulin Tubulin Chelidonine->Tubulin Inhibits polymerization PI3K PI3K Chelidonine->PI3K Inhibits Chelidonine->IKK Inhibits MAPK_pathway MAPK Pathway (JNK, p38) Chelidonine->MAPK_pathway Activates/Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB_complex NF-κB (p65/p50) IκBα->NFκB_complex Releases NFκB_n NF-κB NFκB_complex->NFκB_n Translocates MAPK_pathway->Apoptosis Gene_Expression Gene Expression (Inflammation, Proliferation) NFκB_n->Gene_Expression

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_chelidonine Add this compound & Controls incubate1->add_chelidonine incubate2 Incubate (e.g., 24-72h) add_chelidonine->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solvent Add Solubilization Solvent (DMSO) incubate3->add_solvent read_plate Read Absorbance (570 nm) add_solvent->read_plate end End read_plate->end

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Logical Troubleshooting Workflow for Inconsistent MTT Results

Troubleshooting_Workflow start Inconsistent MTT Results with this compound check_variability High variability between replicates? start->check_variability check_absorbance Absorbance unexpectedly high or low? start->check_absorbance check_dose_response Poor dose-response curve? start->check_dose_response check_variability->check_absorbance No variability_causes Potential Causes: - Uneven cell seeding - Pipetting errors - Edge effects check_variability->variability_causes Yes check_absorbance->check_dose_response No absorbance_high Unexpectedly High? check_absorbance->absorbance_high Yes dose_causes Potential Causes: - Inappropriate concentration range - Cell cycle arrest mechanism check_dose_response->dose_causes Yes variability_solutions Solutions: - Review plating technique - Calibrate pipettes - Avoid outer wells variability_causes->variability_solutions absorbance_low Unexpectedly Low? absorbance_high->absorbance_low No high_causes Potential Causes: - Direct MTT reduction - Compound precipitation absorbance_high->high_causes Yes absorbance_low->check_dose_response No low_causes Potential Causes: - Incomplete formazan solubilization - Contamination absorbance_low->low_causes Yes high_solutions Solutions: - Run 'compound only' control - Check solubility high_causes->high_solutions low_solutions Solutions: - Ensure complete dissolution - Check for contamination low_causes->low_solutions dose_solutions Solutions: - Optimize concentration range - Use alternative endpoint assay dose_causes->dose_solutions

Caption: Troubleshooting decision tree for inconsistent MTT results.

References

Strategies to minimize off-target effects of (-)-Chelidonine in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of (-)-Chelidonine in cellular models.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions.

Q1: I'm observing high cytotoxicity in my control (non-cancerous) cell line. How can I determine if this is an off-target effect?

A1: High cytotoxicity in non-cancerous cells can indeed be an indication of off-target effects. This compound is known to interact with microtubules and inhibit acetylcholinesterase, which can affect normal cellular processes.[1]

Troubleshooting Steps:

  • Dose-Response and Time-Course Analysis: Perform a detailed dose-response curve and time-course experiment on both your target cancer cell line and a non-cancerous control line. This will help identify a therapeutic window where you observe significant anti-cancer effects with minimal toxicity to normal cells.

  • Target Engagement Assays: Confirm that the intended anti-cancer pathways are being modulated at the concentrations used. For example, assess the phosphorylation status of key proteins in the p53, STAT3, or PI3K/AKT pathways.

  • Investigate Known Off-Targets:

    • Microtubule Disruption: Analyze the cell cycle profile using flow cytometry. An accumulation of cells in the G2/M phase in both cancerous and non-cancerous cells suggests microtubule disruption is a contributing factor.[1]

    • Cholinesterase Inhibition: Measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity in your cell lysates. Significant inhibition would confirm this off-target effect.[2][3]

Q2: My results show a bell-shaped dose-response curve, with the effect diminishing at higher concentrations. What could be the cause?

A2: This is a known phenomenon with some natural compounds. Potential causes include:

  • Compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium, reducing its effective concentration.

    • Solution: Visually inspect your culture plates for any precipitate. You can also measure the absorbance of the media at different concentrations to check for light scattering due to precipitation. Consider using a solubilizing agent, but ensure it does not affect cell viability on its own.

  • Activation of Pro-survival Pathways: High concentrations of a compound can sometimes trigger stress-response or pro-survival pathways that counteract the intended cytotoxic effect. For instance, this compound is known to activate the SAPK/JNK stress-activated pathway.[1]

    • Solution: Investigate the activation of stress-response pathways (e.g., by Western blotting for phosphorylated JNK). If activated, consider co-treatment with a specific inhibitor of that pathway.

Q3: I am seeing inconsistent results between experiments. How can I improve reproducibility?

A3: Inconsistent results are a common challenge in cell-based assays, especially with natural products.

Troubleshooting Steps:

  • Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.

  • Compound Stability: this compound solutions should be freshly prepared. If using a stock solution, ensure it is stored correctly and has not undergone multiple freeze-thaw cycles.

  • Assay Controls: Always include appropriate controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

    • Untreated Control: Cells in media alone.

    • Positive Control: A known inducer of the pathway you are studying.

    • Negative Control: A known inhibitor of the pathway or a scrambled siRNA/gRNA.

  • Assay Interference: Natural compounds can sometimes interfere with assay reagents. For example, they might have intrinsic fluorescence or directly reduce colorimetric reagents.

    • Solution: Run a cell-free control with the compound and the assay reagent to check for direct interactions. If interference is observed, consider switching to an alternative assay format (e.g., from a colorimetric to a luminescence-based assay).

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and interpretation.

Table 1: IC50 Values of this compound for On-Target and Off-Target Activities

Target/ActivityCell Line / SystemIC50 ValueReference
On-Target Activities
Tubulin PolymerizationIn vitro24 µM[1]
Off-Target Activities
Acetylcholinesterase (AChE)Human26.8 ± 1.2 µM[2][3]
Butyrylcholinesterase (BChE)Human31.9 ± 1.4 µM[2][3]

Table 2: Effective Concentrations of this compound for Modulating Key Signaling Pathways

Pathway ModulatedCell LineConcentrationEffectReference
p53/GADD45a UpregulationBxPC-3, MIA PaCa-20.5 - 1 µMIncreased protein expression
STAT3 PhosphorylationOCM-1, OCM-31 - 4 µg/mLAbrogated IL-6-induced tyrosine phosphorylation, enhanced constitutive serine phosphorylation
NF-κB ActivationHCT116Not specifiedInhibited TNF-α-induced activation
PI3K/AKT PhosphorylationMEL270, C9180.5 - 5 µMDecreased phosphorylation
G2/M Cell Cycle ArrestHeLaNot specifiedInduction of G2/M arrest[1]
Upregulation of MDR1HNSCC cell lines10 µMIncreased expression

Experimental Protocols

This section provides detailed methodologies for key experiments to minimize and characterize the off-target effects of this compound.

Protocol 1: Minimizing Off-Target Effects using siRNA-mediated Gene Knockdown

This protocol describes how to use siRNA to transiently knock down a suspected off-target gene to confirm its role in the observed cellular phenotype.

1.1. Materials:

  • siRNA targeting the gene of interest (and a non-targeting control siRNA)

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ Reduced Serum Medium

  • Adherent cells in logarithmic growth phase

  • 6-well plates

  • Standard cell culture reagents and equipment

1.2. Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free normal growth medium. Ensure cells are 60-80% confluent at the time of transfection.[4]

  • siRNA-Transfection Reagent Complex Formation: a. In one tube (Solution A), dilute 20-80 pmols of siRNA duplex into 100 µL of siRNA Transfection Medium.[4] b. In a separate tube (Solution B), dilute 2-8 µL of siRNA Transfection Reagent into 100 µL of siRNA Transfection Medium.[4] c. Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.[4]

  • Transfection: a. Wash the cells once with 2 mL of siRNA Transfection Medium.[4] b. Aspirate the medium and add 800 µL of siRNA Transfection Medium to the 200 µL of siRNA-transfection reagent complex. c. Overlay the 1 mL mixture onto the washed cells.[4]

  • Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[4]

  • Post-transfection: Add 1 mL of normal growth medium containing 2x the normal serum and antibiotic concentration. Incubate for an additional 24-72 hours before proceeding with your this compound treatment and subsequent assays.

  • Validation of Knockdown: Harvest a subset of cells to validate the knockdown efficiency by qRT-PCR or Western blotting.

1.3. Troubleshooting:

ProblemPossible CauseSolution
Low Knockdown EfficiencySuboptimal siRNA concentration or transfection reagent volume.Optimize the ratio of siRNA to transfection reagent. Test a range of siRNA concentrations (e.g., 10-100 nM).
Poor cell health.Ensure cells are healthy and subconfluent.
Inefficient delivery.Use a positive control siRNA (e.g., targeting a housekeeping gene) to verify transfection efficiency.
High Cell ToxicityTransfection reagent is toxic to the cells.Reduce the concentration of the transfection reagent and/or siRNA. Decrease the incubation time.
siRNA concentration is too high.Perform a dose-response curve to find the optimal, non-toxic siRNA concentration.
Protocol 2: Generating Knockout Cell Lines using CRISPR-Cas9

This protocol provides a general workflow for creating a stable knockout of a potential off-target gene.

2.1. Materials:

  • Cas9-expressing plasmid (e.g., pX458 with a selectable marker like GFP)

  • gRNA expression vector

  • Oligonucleotides for cloning the gRNA sequence

  • Transfection reagent

  • 96-well plates for single-cell cloning

  • Reagents for genomic DNA extraction, PCR, and sequencing

2.2. Procedure:

  • gRNA Design and Cloning: a. Design two gRNAs targeting an early exon of the gene of interest using a tool like CHOPCHOP.[5] b. Synthesize and anneal complementary oligonucleotides for each gRNA. c. Clone the annealed oligos into a suitable gRNA expression vector.

  • Transfection: a. Co-transfect the Cas9 plasmid and the gRNA plasmid(s) into your target cells using a suitable transfection reagent.

  • Single-Cell Cloning: a. 48-72 hours post-transfection, sort GFP-positive cells (if using a fluorescent reporter) into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS). Alternatively, perform serial dilution to isolate single cells.

  • Clone Expansion and Screening: a. Expand the single-cell clones. b. Extract genomic DNA from each clone. c. Perform PCR to amplify the target region. d. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels). e. Confirm the absence of the target protein by Western blotting.

2.3. Troubleshooting:

ProblemPossible CauseSolution
Low Knockout EfficiencyInefficient gRNA design.Test multiple gRNAs for the same target.
Low transfection efficiency.Optimize the transfection protocol for your cell line.
Inefficient DNA repair leading to no indels.Some cell lines have very efficient DNA repair mechanisms. Consider using a different Cas9 variant or delivery method.
No Viable ClonesThe target gene is essential for cell survival.Consider a conditional knockout approach or use siRNA for transient knockdown.
Off-target MutationsThe gRNA has homology to other genomic regions.Use gRNA design tools that predict off-target sites. Perform off-target analysis on your selected clones.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to minimizing off-target effects of this compound.

on_target_pathways cluster_on_target On-Target Effects Chelidonine (B1668607) This compound p53_GADD45a p53/GADD45a Upregulation Chelidonine->p53_GADD45a Tubulin Tubulin Polymerization Inhibition Chelidonine->Tubulin STAT3 STAT3 Signaling Inhibition Chelidonine->STAT3 PI3K_AKT PI3K/AKT Signaling Inhibition Chelidonine->PI3K_AKT NFkB NF-κB Signaling Inhibition Chelidonine->NFkB Apoptosis Apoptosis p53_GADD45a->Apoptosis CellCycleArrest G2/M Arrest Tubulin->CellCycleArrest STAT3->Apoptosis PI3K_AKT->Apoptosis NFkB->Apoptosis

Caption: On-target signaling pathways of this compound leading to apoptosis and cell cycle arrest.

off_target_pathways cluster_off_target Potential Off-Target Effects Chelidonine This compound AChE_BChE AChE/BChE Inhibition Chelidonine->AChE_BChE SAPK_JNK SAPK/JNK Activation Chelidonine->SAPK_JNK MDR1_CYP1A1 MDR1/CYP1A1 Upregulation Chelidonine->MDR1_CYP1A1 UnwantedPhenotype Undesired Cellular Effects AChE_BChE->UnwantedPhenotype SAPK_JNK->UnwantedPhenotype MDR1_CYP1A1->UnwantedPhenotype

Caption: Potential off-target effects of this compound that can lead to undesired cellular responses.

troubleshooting_workflow Start High Cytotoxicity or Inconsistent Results DoseResponse Perform Dose-Response & Time-Course Analysis Start->DoseResponse TherapeuticWindow Identify Therapeutic Window DoseResponse->TherapeuticWindow OffTargetHypothesis Formulate Off-Target Hypothesis DoseResponse->OffTargetHypothesis Knockdown siRNA Knockdown of Suspected Off-Target OffTargetHypothesis->Knockdown Knockout CRISPR Knockout of Suspected Off-Target OffTargetHypothesis->Knockout Inhibitor Co-treatment with Specific Inhibitor OffTargetHypothesis->Inhibitor PhenotypeRescue Assess Phenotype Rescue Knockdown->PhenotypeRescue Knockout->PhenotypeRescue Inhibitor->PhenotypeRescue

Caption: A logical workflow for troubleshooting and minimizing off-target effects of this compound.

References

Reconciling dose-dependent and non-dose-dependent effects of (-)-Chelidonine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with (-)-Chelidonine. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and reconcile the compound's varied effects.

Frequently Asked Questions (FAQs)

Q1: Why do some studies report dose-dependent effects of this compound, while others find non-dose-dependent or weak effects?

A1: This is a critical point of confusion. The cellular response to this compound is highly context-dependent, primarily varying with the cell type and its genetic background.

  • Dose-Dependent Effects: Strong dose-dependent inhibition of cell growth and induction of apoptosis are frequently observed in cell lines such as pancreatic (BxPC-3, MIA PaCa-2), ovarian (A2780), and glioblastoma (T98G) cells.[1][2][3] In these cells, increasing concentrations of chelidonine (B1668607) lead to a proportional increase in apoptotic markers like cleaved caspase-3 and changes in cell cycle distribution.[1]

  • Non-Dose-Dependent Effects: In contrast, head and neck squamous cell carcinoma (HNSCC) cell lines have shown growth suppression that is not clearly dose-dependent.[4][5] This may be due to factors like the upregulation of xenobiotic metabolism genes (CYP1A1) and multidrug resistance transporters (MDR1/P-glycoprotein) by chelidonine in these specific cells, which could actively reduce the intracellular concentration of the compound.[4][5]

  • Reconciliation: The discrepancy is not contradictory but rather highlights the importance of cell-specific factors. Researchers should first characterize the dose-response curve in their specific cell model. The differential response is likely tied to the underlying mutational status (e.g., p53, RAS) and the expression of drug resistance proteins.[1]

Q2: What is a typical effective concentration range for this compound in in vitro experiments?

A2: The effective concentration can vary significantly. For most sensitive cancer cell lines, a range of 0.5 µM to 10 µM is a good starting point for observing significant biological activity, such as apoptosis or cell cycle arrest.[1][2] For example, in pancreatic cancer cells, effects on cell morphology and apoptosis were significant at 0.5 µM and 1 µM after 24 hours.[1] However, some effects, like the inhibition of tubulin polymerization, have a higher IC50 value of around 24 µM.[6] Always perform a dose-response experiment (e.g., from 0.1 µM to 50 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: What are the primary signaling pathways researchers should investigate when studying this compound's mechanism of action?

A3: this compound is pleiotropic, meaning it affects multiple cellular pathways. Key pathways to investigate include:

  • Apoptosis and Cell Cycle Regulation: The p53-GADD45a-p21 axis is a primary pathway for apoptosis induction.[1] This often involves the intrinsic (mitochondrial) pathway, characterized by the degradation of anti-apoptotic proteins like Mcl-1 and the activation of caspase-9 and caspase-3.[3][7]

  • Cell Cycle Arrest: It frequently causes a G2/M phase arrest by disrupting microtubule polymerization and activating checkpoint kinases.[2][6]

  • Stress and Inflammatory Pathways: The compound is known to activate MAP Kinase pathways, including p38 and JNK, and inhibit the pro-inflammatory NF-κB pathway.[2][6][8]

Q4: Can this compound induce both caspase-dependent and caspase-independent cell death?

A4: Yes. In T98G glioblastoma cells, chelidonine-induced apoptosis was only partially blocked by a pan-caspase inhibitor.[3] This is because, in addition to activating caspases-9 and -3, chelidonine can also induce the translocation of Apoptosis-Inducing Factor (AIF) into the nucleus, triggering a caspase-independent cell death pathway.[3] This dual mechanism can be a reason for continued cell death even when caspases are inhibited.

Troubleshooting Guide

Issue 1: Inconsistent or weak apoptotic response at expected concentrations.

  • Possible Cause 1: Cell Line Resistance. Your cell line may be inherently resistant. This can be due to high expression of anti-apoptotic Bcl-2 family proteins, which can inhibit chelidonine-induced apoptosis.[7] It could also be due to high expression of MDR transporters.[5]

    • Troubleshooting Step:

      • Verify the expression levels of key proteins like Bcl-2, Mcl-1, and MDR1 in your cell line via Western blot.

      • Test a wider range of concentrations, as higher doses may be needed to overcome resistance.

      • Consider using a different, more sensitive cell line as a positive control.

  • Possible Cause 2: Compound Solubility/Stability. this compound can have limited aqueous solubility. If it precipitates out of the media, the effective concentration will be lower than intended.

    • Troubleshooting Step:

      • Prepare fresh stock solutions in DMSO. Avoid repeated freeze-thaw cycles.

      • When diluting into culture media, vortex or pipette vigorously to ensure proper mixing.

      • Visually inspect the media under a microscope for any signs of compound precipitation after addition to the wells.

  • Possible Cause 3: Suboptimal Incubation Time. The kinetics of apoptosis induction can vary.

    • Troubleshooting Step: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal endpoint for apoptosis detection in your model.[1]

Issue 2: High variability between experimental replicates.

  • Possible Cause: Inconsistent Cell Seeding or Health. Uneven cell numbers or poor cell health at the start of the experiment can lead to significant variability.

    • Troubleshooting Step:

      • Ensure you have a single-cell suspension before plating.

      • Use a consistent cell number for each well/plate.

      • Only use cells in the logarithmic growth phase and with high viability (>95%).

  • Possible Cause: Edge Effects in Multi-Well Plates. Wells on the outer edges of a plate are more prone to evaporation, which can concentrate the compound and affect results.

    • Troubleshooting Step: Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound to provide a baseline for expected results.

Table 1: Effective Concentrations and IC50 Values of this compound in Various Cell Lines

Cell Line Assay Type Parameter Value Incubation Time Citation
BxPC-3 (Pancreatic) Cell Growth IC50 ~1.5 µM 48h [1]
MIA PaCa-2 (Pancreatic) Cell Growth IC50 ~0.7 µM 48h [1]
A2780 (Ovarian) Cell Growth IC50 6.7 µM 24h [2]
T98G (Glioblastoma) Cell Viability Significant Apoptosis 1.0 µM 24h [3]
HNSCC (Various) Cell Growth EC50 1.0 - 1.6 µM 18h [5]

| In Vitro Assay | Tubulin Polymerization | IC50 | 24 µM | N/A |[6] |

Table 2: Dose-Dependent Protein Expression Changes in Pancreatic Cancer Cells (24h Treatment)

Cell Line Treatment p21 (Fold Change) p53 (Fold Change) GADD45A (Fold Change) Cleaved Caspase-3 (Fold Change) Citation
BxPC-3 0.5 µM Chelidonine ~1.5 ~1.5 ~2.5 ~5 [1]
1.0 µM Chelidonine ~1.8 ~1.8 ~5.0 ~10 [1]
MIA PaCa-2 0.5 µM Chelidonine ~2.0 ~2.5 ~1.5 ~30 [1]

| | 1.0 µM Chelidonine | ~2.5 | ~3.0 | ~2.0 | ~60 |[1] |

Visualizations: Workflows and Signaling Pathways

Logical and Experimental Workflows

G cluster_0 Troubleshooting Workflow: Inconsistent this compound Effects start Start: Observe Inconsistent Apoptosis/Cytotoxicity check_sol 1. Check Compound Solubility & Stability start->check_sol precipitate Precipitation Observed? check_sol->precipitate check_cells 2. Verify Cell Line Sensitivity & Health mdr High MDR1 or Bcl-2 Expression? check_cells->mdr check_protocol 3. Review Experimental Protocol timing Time/Dose Optimized? check_protocol->timing sol_yes Action: Make Fresh Stock. Ensure proper dissolution in media. precipitate->sol_yes Yes sol_no Proceed to next check precipitate->sol_no No mdr_yes Action: Increase Dose Range. Consider siRNA knockdown or use sensitized cells. mdr->mdr_yes Yes mdr_no Proceed to next check mdr->mdr_no No timing_yes Action: Standardize Protocol. Proceed with analysis. timing->timing_yes Yes timing_no Action: Perform Dose-Response & Time-Course Experiment. timing->timing_no No end_node Resolved sol_yes->end_node mdr_yes->end_node timing_yes->end_node sol_no->check_cells mdr_no->check_protocol timing_no->end_node

Caption: Troubleshooting workflow for variable this compound results.
Signaling Pathways

G cluster_1 This compound Dose-Dependent Apoptotic Pathway cheli This compound gadd45a GADD45a Expression (Upregulated) cheli->gadd45a p53 p53 Stabilization & Expression cheli->p53 gadd45a->p53 Positive Feedback p21 p21 Expression (Upregulated) p53->p21 bcl2 Anti-Apoptotic Bcl-2 / Mcl-1 p53->bcl2 Inhibits bax Pro-Apoptotic BAX / BAK p53->bax arrest Cell Cycle Arrest p21->arrest bcl2->bax Inhibits cyto Cytochrome c Release bax->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: p53-mediated apoptotic pathway induced by this compound.

G cluster_2 This compound G2/M Arrest & MAPK Pathway cheli This compound tubulin Tubulin Polymerization cheli->tubulin Inhibits (IC50 = 24µM) microtubules Microtubule Disruption cheli->microtubules mapk MAPK Pathways cheli->mapk Activates g2m G2/M Arrest microtubules->g2m apoptosis Apoptosis / Stress Response g2m->apoptosis jnk JNK / p38 Activation mapk->jnk jnk->apoptosis

Caption: G2/M arrest and MAPK signaling by this compound.

Detailed Experimental Protocols

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[1][9]

  • Materials:

    • Cells treated with this compound (e.g., 0, 0.5, 1.0, 2.0 µM for 24h).

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).

    • Phosphate-Buffered Saline (PBS).

    • Trypsin (for adherent cells).

    • Flow cytometer.

  • Procedure:

    • Cell Harvesting:

      • Adherent Cells: Collect the culture medium (which contains floating apoptotic cells). Wash attached cells once with PBS. Detach cells with trypsin, then neutralize with serum-containing medium. Combine with the previously collected medium.

      • Suspension Cells: Directly collect cells into a centrifuge tube.

    • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Staining:

      • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

      • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

      • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Analysis:

      • Add 400 µL of 1X Binding Buffer to each tube.

      • Analyze the samples by flow cytometry within one hour.

      • Interpretation: Live cells (Annexin V-, PI-), Early Apoptotic (Annexin V+, PI-), Late Apoptotic/Necrotic (Annexin V+, PI+).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[2][10]

  • Materials:

    • Cells treated with this compound.

    • Cold 70% ethanol (B145695).

    • PBS.

    • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

    • Flow cytometer.

  • Procedure:

    • Harvesting: Harvest at least 1 x 10^6 cells per sample as described in the apoptosis protocol.

    • Washing: Wash cells once with cold PBS.

    • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (can be stored for weeks).

    • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.

    • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze on a flow cytometer using a linear scale for the DNA fluorescence channel. Model the resulting histogram to calculate the percentage of cells in each phase.

Western Blotting for Key Signaling Proteins

This protocol allows for the detection of changes in protein expression levels (e.g., p53, GADD45A, cleaved caspase-3, Bcl-2 family members).[1][11]

  • Materials:

    • Cell lysates from treated and untreated cells.

    • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF or nitrocellulose membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-p53, anti-GADD45A, anti-cleaved caspase-3, anti-Bcl-2, anti-Mcl-1, anti-β-actin).

    • HRP-conjugated secondary antibody.

    • Enhanced Chemiluminescence (ECL) substrate.

  • Procedure:

    • Lysis: Lyse treated cells on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

    • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize the data.

Caspase-3/9 Activity Assay

This colorimetric or fluorometric assay directly measures the enzymatic activity of executioner caspase-3 or initiator caspase-9.[1][12]

  • Materials:

    • Caspase-3 or Caspase-9 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and a specific substrate like Ac-DEVD-pNA for caspase-3 or Ac-LEHD-pNA for caspase-9).

    • Cell lysates from treated and untreated cells.

    • Microplate reader.

  • Procedure:

    • Induce Apoptosis: Treat cells with this compound. Concurrently, maintain an untreated control culture.

    • Prepare Lysates: Pellet 2-5 x 10^6 cells. Resuspend in 50 µL of chilled cell lysis buffer provided in the kit. Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a new tube.

    • Quantify Protein: Determine the protein concentration of each lysate.

    • Assay Reaction:

      • In a 96-well plate, add 50 µL of lysate (diluted to 100-200 µg of total protein).

      • Add 50 µL of 2X Reaction Buffer (with DTT added immediately before use).

      • Add 5 µL of the caspase substrate.

    • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

    • Analysis: Compare the readings from the treated samples to the untreated control to determine the fold-increase in caspase activity.

References

Technical Support Center: Optimizing (-)-Chelidonine Extraction from Chelidonium majus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of (-)-Chelidonine from Chelidonium majus.

Frequently Asked Questions (FAQs)

Q1: Which extraction method generally provides the highest yield of this compound?

A1: Modern methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been shown to offer higher extraction efficiency in shorter times compared to conventional methods like heat reflux or Soxhlet extraction.[1][2][3] Supercritical Fluid Extraction (SFE) with CO2 is highly selective for chelidonine (B1668607), particularly at solvent densities between 813–850 kg/m ³.[4][5] For instance, one study found that ultrasonic procedures and refluxing were the most effective techniques for extracting chelidonine.[2][3][6]

Q2: What is the most effective solvent system for extracting this compound?

A2: Acidified methanol (B129727) or ethanol (B145695) solutions are commonly used because alkaloids exist as salts in the plant's acidic latex and are more soluble in these polar solvents.[7] A mixture of methanol-water-HCl (90:10:0.5, v/v/v) has been identified as an optimal solvent for MAE.[8][1] For Supercritical Fluid Extraction (SFE), pure supercritical CO2 shows high selectivity for chelidonine, while adding co-solvents like ethanol or isopropanol (B130326) with diethylamine (B46881) can increase the extraction yield of other alkaloids.[4][5]

Q3: How does the plant part and collection time affect the chelidonine content?

A3: The concentration of chelidonine and other alkaloids varies depending on the plant part and its developmental stage. Generally, the roots are the most suitable for chelidonine extraction at the generative (flowering) stage.[2][3][6] One study noted that in cultivated plants, chelidonine became the most abundant alkaloid, with its content being approximately four times higher than in wild-grown plants.[9]

Q4: Can this compound be separated from other alkaloids during extraction?

A4: Yes, fractionation is possible. Supercritical Fluid Extraction (SFE) using pure supercritical CO2 is highly selective for chelidonine.[4][5] A two-step process can be employed where the first step with pure scCO2 extracts a chelidonine-rich fraction, and a subsequent step with a co-solvent mixture (e.g., scCO2/isopropanol/diethylamine) extracts other alkaloids like berberine (B55584) and coptisine.[4][5]

Troubleshooting Guides

Issue 1: Low Extraction Yield

Q: I am experiencing a very low yield of this compound. What are the potential causes and how can I troubleshoot this?

A: Low yield can stem from several factors related to the plant material, solvent choice, and extraction parameters. Follow this guide to diagnose and resolve the issue.

  • Plant Material:

    • Cause: Incorrect plant part or harvesting time. The alkaloid content, including chelidonine, is highest in the roots during the flowering stage.[2][3][6]

    • Solution: Ensure you are using the roots of Chelidonium majus collected during its generative (flowering) phase.

    • Cause: Improper drying or storage. Degradation of alkaloids can occur with exposure to light or high temperatures.

    • Solution: Dry the plant material in a dark, well-ventilated area and store it protected from light in a freezer at approximately -18°C (255 K) until extraction.[5]

  • Extraction Solvent:

    • Cause: Suboptimal solvent pH. Chelidonine is an alkaloid, and its extraction is more efficient in an acidic medium which converts the alkaloids into more soluble salts.[7]

    • Solution: Acidify your solvent. For alcohol-based extractions, adding a small amount of acid like HCl can significantly improve yield. A methanol-water-HCl (90:10:0.5, v/v/v) mixture has proven effective.[8][1]

  • Extraction Method Parameters:

    • Cause: Inefficient cell wall disruption. The solvent needs to penetrate the plant cells effectively to extract the alkaloids.

    • Solution:

      • For UAE: Ensure sufficient ultrasonic power and time. The cavitation effect of ultrasound disrupts cell walls, enhancing solvent penetration.[10]

      • For MAE: Optimize microwave power and extraction time. Microwave energy heats the moisture within the plant cells, causing them to rupture and release their contents.[11]

      • For SFE: Adjust the CO2 density. For chelidonine, a density range of 813-850 kg/m ³ is optimal for high selectivity.[4][5]

G Troubleshooting: Low this compound Yield start Low Yield Detected check_material Step 1: Verify Plant Material start->check_material check_solvent Step 2: Evaluate Solvent System check_material->check_solvent Material OK solution_material Use roots collected during flowering stage. Ensure proper drying/storage. check_material->solution_material Issue Found check_params Step 3: Optimize Extraction Parameters check_solvent->check_params Solvent OK solution_solvent Acidify solvent (e.g., methanol-H2O-HCl). Consider alternative solvents like NADES. check_solvent->solution_solvent Issue Found solution_params Increase UAE/MAE power/time. Adjust SFE density (813-850 kg/m³). Increase solid-to-liquid ratio. check_params->solution_params Issue Found end_node Yield Optimized check_params->end_node Parameters OK solution_material->check_solvent solution_solvent->check_params solution_params->end_node

Caption: A decision tree for troubleshooting low extraction yields.

Issue 2: Poor Purity of the Final Extract

Q: My extract contains a high level of impurities. How can I improve the purity of this compound?

A: Improving purity involves both optimizing the selectivity of the initial extraction and employing post-extraction purification steps.

  • Improving Extraction Selectivity:

    • Cause: The solvent system is co-extracting a wide range of compounds (e.g., chlorophyll, lipids).

    • Solution:

      • SFE: Use Supercritical Fluid Extraction with pure CO2. This method is highly selective for chelidonine and avoids the extraction of more polar impurities.[4][5]

      • Defatting: Before acid-base extraction, perform a defatting step. After dissolving the crude extract in an acidic solution (e.g., 2% sulfuric acid), wash it with a non-polar solvent like diethyl ether to remove lipids and other non-polar impurities.[12]

  • Post-Extraction Purification:

    • Cause: The crude extract contains a complex mixture of alkaloids and other plant metabolites.

    • Solution:

      • Acid-Base Extraction: This is a classic method for purifying alkaloids. Dissolve the extract in an acidic aqueous solution, wash with an organic solvent to remove neutral impurities, basify the aqueous layer (e.g., with NaOH), and then extract the alkaloid bases into an immiscible organic solvent like chloroform (B151607) or methylene (B1212753) dichloride.[13][14]

      • Chromatography: For high purity, chromatographic techniques are necessary. Fast Centrifugal Partition Chromatography (FCPC) has been successfully used to isolate chelidonine and other alkaloids from a crude extract in a single run.[15] Macroporous adsorption resins can also be used to purify total alkaloids effectively.[16]

Quantitative Data on Extraction Yields

The yield of this compound is highly dependent on the extraction method and parameters used. The following tables summarize reported yields from various studies.

Table 1: Comparison of Chelidonine Content by Plant Part and Growth Stage

Plant Part Growth Stage Chelidonine Content (mg/g DW) Reference
Aerial Parts Flowering 0.25 - 2.34 [12]
Roots Generative Generally higher than aerial parts [2][3][6]

| Cultivated Plant | - | ~4x higher than wild-grown |[9] |

Table 2: Comparison of Extraction Methods and Solvents

Extraction Method Solvent System Key Parameters Chelidonine Yield/Content Reference
Microwave-Assisted (MAE) Methanol-Water-HCl (90:10:0.5) 60°C, 5 min High efficiency, shorter time than HRE/USE [8][1]
Supercritical Fluid (SFE) Supercritical CO2 Density: 813-850 kg/m ³ Highly selective for chelidonine [4][5]
Soxhlet Extraction Ethanol (60-85%) Reflux for extended period Variable, used as a conventional baseline [13][14]
Ultrasound-Assisted (UAE) Methanol-HCl - One of the most effective techniques [2][3][6][17]

| Natural Deep Eutectic Solvents | Menthol-camphor/Menthol-thymol | - | Yields up to 35% higher than methanol |[18] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is based on methodologies that have proven effective for alkaloid extraction.[2][3][6][19][20]

  • Preparation: Weigh 5 g of dried, powdered Chelidonium majus root material.

  • Solvent Addition: Place the powder in a 250 mL flask and add 100 mL of the extraction solvent (e.g., methanol with 0.5% HCl).

  • Sonication: Place the flask in an ultrasonic bath. Sonicate at a frequency of 20-40 kHz for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification (Optional): Re-dissolve the dried extract in 2% sulfuric acid and proceed with acid-base liquid-liquid extraction for purification.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is optimized for rapid and efficient extraction of isoquinoline (B145761) alkaloids.[1]

  • Preparation: Weigh 1 g of dried, powdered Chelidonium majus plant material.

  • Solvent Addition: Place the sample in a microwave-safe extraction vessel and add 20 mL of the extraction solvent (methanol-water-HCl; 90:10:0.5, v/v/v).

  • Microwave Irradiation: Seal the vessel and place it in a microwave extractor. Irradiate at a set power (e.g., 500 W) to maintain a temperature of 60°C for 5 minutes.

  • Cooling & Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract to remove the solid residue.

  • Analysis: The resulting extract can be directly analyzed by methods like Capillary Electrophoresis (CE) or HPLC.

Protocol 3: Supercritical Fluid Extraction (SFE) for Fractionation

This advanced protocol allows for the selective extraction of this compound.[4][5]

  • Preparation: Load the extraction vessel with approximately 50 g of dried, powdered Chelidonium majus aerial or root parts.

  • Step 1 (Chelidonine-Rich Fraction):

    • Pressurize the system with supercritical CO2 (scCO2).

    • Set the extraction conditions to achieve a solvent density of 813-850 kg/m ³ (e.g., 20 MPa and 318 K).

    • Perform the extraction for 120 minutes, collecting the extract in a separator. This fraction will be enriched with chelidonine.

  • Step 2 (Other Alkaloids Fraction):

    • Introduce a co-solvent mixture (e.g., isopropanol/diethylamine; 9:1 v/v) into the scCO2 stream.

    • Increase the solvent density (e.g., by increasing pressure to 30 MPa).

    • Continue the extraction for another 120 minutes to extract the remaining, more polar alkaloids.

  • Collection: Collect the extracts from the separators after depressurization.

Visualization of Workflows and Pathways

G General Experimental Workflow for Chelidonine Extraction & Isolation cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis plant_material Plant Material (C. majus roots) drying Drying & Grinding plant_material->drying extraction Extraction (e.g., UAE, MAE, SFE) drying->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract acid_base Acid-Base Liquid-Liquid Extraction crude_extract->acid_base chromatography Chromatography (e.g., FCPC, HPLC) acid_base->chromatography pure_chelidonine Pure this compound chromatography->pure_chelidonine analysis Analysis (HPLC, LC-MS, CE) pure_chelidonine->analysis

Caption: A generalized workflow for chelidonine extraction.

G Simplified Apoptosis Signaling Pathway Induced by Chelidonine chelidonine This compound pi3k_akt PI3K/AKT Pathway chelidonine->pi3k_akt Inhibits p38_p53 p38-p53 Pathway chelidonine->p38_p53 Activates bcl2 Bcl-2 (Anti-apoptotic) Expression pi3k_akt->bcl2 Down-regulates caspases Caspase Activation (e.g., Caspase-3) p38_p53->caspases Promotes bcl2->caspases Inhibits apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis

References

Challenges in the quantification of (-)-Chelidonine in complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the quantitative analysis of (-)-Chelidonine in complex biological matrices such as plasma, urine, and tissue homogenates.

Troubleshooting Guide

This section addresses specific issues you may encounter during the bioanalysis of this compound, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Question: Why am I observing low or no signal intensity for Chelidonine?

Answer: Low signal intensity can stem from multiple factors ranging from sample preparation to instrument settings. Consider the following potential causes:

  • Inefficient Extraction: Chelidonine may not be efficiently recovered from the biological matrix. The choice of extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is critical and must be optimized.[1]

  • Analyte Instability: Chelidonine may degrade during sample collection, storage, or processing. It is crucial to evaluate its stability under different conditions (e.g., freeze-thaw cycles, storage temperature).[2] Storing stock solutions at -20°C or -80°C can help prevent degradation.[3]

  • Ion Suppression: This is a common and significant challenge in LC-MS/MS bioanalysis.[4][5] Co-eluting endogenous components from the matrix, such as phospholipids (B1166683) or salts, can interfere with the ionization of Chelidonine in the MS source, leading to a suppressed signal.[4][6]

  • Suboptimal MS/MS Parameters: The instrument parameters, including ionization source settings (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy), may not be optimized for Chelidonine.

Question: My results are inconsistent and show poor precision. What should I investigate?

Answer: Poor precision and inconsistent results are often linked to the variability of matrix effects and sample processing.

  • Variable Matrix Effects: The composition of biological samples can vary, leading to different degrees of ion suppression or enhancement for each sample.[5][7] This variability directly impacts the reproducibility of the measurement. Using a suitable internal standard, preferably a stable isotope-labeled (SIL) version of Chelidonine, is the most effective way to compensate for this.[5][8]

  • Inconsistent Sample Preparation: Manual sample preparation steps, such as pipetting or extraction, can introduce variability. Ensure that the protocol is followed precisely for all samples, standards, and quality controls.

  • Sample Carryover: Residual analyte from a high-concentration sample can carry over into subsequent injections, affecting the accuracy of the next sample.[9] This can be mitigated by optimizing the autosampler wash sequence and chromatographic gradient.

  • LC System Issues: Fluctuations in pump pressure or inconsistent injector performance can lead to variable retention times and peak areas.[10]

Question: I'm seeing significant peak tailing or splitting in my chromatogram. How can I fix this?

Answer: Poor peak shape compromises resolution and the accuracy of integration, making quantification unreliable.

  • Column Contamination: Buildup of matrix components on the column frit or stationary phase is a common cause.[11] Implement a robust sample clean-up procedure and use a guard column to protect the analytical column.

  • Secondary Interactions: As an alkaloid, Chelidonine is basic in nature. It can interact with residual acidic silanol (B1196071) groups on standard silica-based C18 columns, causing peak tailing. Using a column with end-capping or operating the mobile phase at a lower pH can help mitigate this.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion, including splitting and broadening.[11] Whenever possible, the injection solvent should match the initial mobile phase.

Frequently Asked Questions (FAQs)

Question: What is the most significant challenge when quantifying Chelidonine in biological fluids?

Answer: The most significant challenge is overcoming matrix effects .[12] Biological matrices are complex mixtures of proteins, lipids, salts, and other endogenous molecules.[6] These molecules can co-elute with Chelidonine and interfere with its ionization in the mass spectrometer source, leading to either suppression or enhancement of the signal.[4][5] This phenomenon can severely compromise the accuracy, precision, and sensitivity of the assay.[4]

Question: Which sample preparation technique is best for Chelidonine analysis?

Answer: The choice depends on the required level of cleanliness and throughput. The three most common techniques are:

  • Protein Precipitation (PPT): Fast and simple, but results in the least clean extract, making it highly susceptible to matrix effects.[1][7] It is often used for high-throughput screening.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent. The basic nature of Chelidonine can be exploited in an acid-base LLE protocol.[13][14]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can pre-concentrate the analyte, leading to better sensitivity and reduced matrix effects.[1][7] However, it is more time-consuming and expensive to develop.

Question: How do I select an appropriate internal standard (IS)?

Answer: An ideal internal standard should have physicochemical properties very similar to the analyte and should not be present in the biological matrix. The gold standard is a stable isotope-labeled (SIL) internal standard (e.g., Deuterium or ¹³C-labeled Chelidonine). A SIL-IS co-elutes with the analyte and experiences nearly identical matrix effects, allowing it to effectively correct for variations in extraction recovery and ion suppression/enhancement.[5][8] If a SIL-IS is unavailable, a structural analog with similar properties can be used, but it may not compensate for matrix effects as effectively.

Quantitative Data Summary

The following table summarizes typical performance parameters for LC-MS/MS methods used to quantify alkaloids and other small molecules in human plasma. These values can serve as a benchmark when developing a method for this compound.

ParameterTypical Value RangeReference
Lower Limit of Quantification (LLOQ) 1 - 20 ng/mL[15][16]
Linearity Range 1 - 1500 ng/mL[15]
Extraction Recovery > 80%[14]
Matrix Effect 95% - 105% (with IS)[17]
Intra-day & Inter-day Precision (%RSD) < 15%[14][15]
Intra-day & Inter-day Accuracy (%Bias) Within ±15%[14][15]

Detailed Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

This protocol is a fast method suitable for initial screening but may require further optimization to minimize matrix effects.

  • Aliquoting: Pipette 100 µL of the biological sample (e.g., human plasma), calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a structural analog or SIL-IS in methanol).

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to the tube to precipitate proteins.[16]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).[14]

  • Injection: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analytical Method

This provides a starting point for developing a robust chromatographic and mass spectrometric method.

  • LC System: UHPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, <3 µm particle size).[17]

  • Mobile Phase A: 0.1% Formic Acid in Water.[18]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[18]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp from 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Re-equilibrate at 5% B

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[15]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These must be optimized by infusing a standard solution of this compound and its internal standard to determine the most abundant and stable precursor and product ions.

Mandatory Visualization

Bioanalytical_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleCollection Sample Collection (e.g., Plasma, Urine) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (PPT, LLE, or SPE) SampleStorage->SamplePrep LC_Separation LC Separation (C18 Column) SamplePrep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataProcessing Data Processing (Peak Integration) MS_Detection->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification

Caption: General workflow for the bioanalysis of this compound.

Troubleshooting_Matrix_Effects Start Inconsistent Results or Low Signal Intensity? CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS UseSIL Action: Implement a SIL-IS to compensate for variability. CheckIS->UseSIL No ImproveCleanup Action: Improve Sample Cleanup. Switch from PPT to LLE or SPE. CheckIS->ImproveCleanup Yes Revalidate Result: Re-evaluate precision, accuracy, and matrix effect. UseSIL->Revalidate OptimizeLC Action: Optimize Chromatography. Separate analyte from co-eluting interferences. ImproveCleanup->OptimizeLC OptimizeLC->Revalidate

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: (-)-Chelidonine Cytotoxicity and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the alkaloid (-)-Chelidonine. The focus is on mitigating its cytotoxic effects on non-cancerous cells while leveraging its anti-cancer properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytotoxicity?

A1: this compound primarily induces cytotoxicity by triggering apoptosis (programmed cell death) in cancer cells. It can also cause cell cycle arrest, predominantly at the G2/M phase, preventing cancer cells from proliferating.[1] Key signaling pathways involved include the p53 and mitogen-activated protein kinase (MAPK) pathways.[2][3]

Q2: Is this compound selectively toxic to cancer cells?

A2: While this compound has shown potent cytotoxic effects against a variety of cancer cell lines, it can also affect non-cancerous cells.[4] However, some studies suggest it exhibits greater potency in cancer cells. The degree of selective toxicity can vary depending on the cell type and experimental conditions.

Q3: What are the main challenges in using this compound for research and potential therapeutic applications?

A3: The primary challenges include its cytotoxicity towards healthy cells, poor water solubility, and low bioavailability. These factors can limit its effectiveness and complicate in vivo studies.

Q4: What strategies can be employed to mitigate the cytotoxicity of this compound to non-cancerous cells?

A4: Two primary strategies are being explored:

  • Nanoparticle Encapsulation: Encapsulating this compound in biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) can improve its bioavailability and potentially allow for more targeted delivery to tumor sites.[5][6][7]

  • Combination Therapy: Using this compound in combination with other therapeutic agents may allow for lower, less toxic doses of each compound while achieving a synergistic anti-cancer effect.[8][9]

Q5: How does PLGA nanoparticle encapsulation enhance the therapeutic potential of this compound?

A5: PLGA nanoparticles can protect this compound from degradation, improve its solubility, and provide sustained release. This can lead to a stronger apoptotic effect in cancer cells at lower concentrations compared to free chelidonine.[7]

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines
  • Possible Cause 1: High Concentration of Free this compound.

    • Solution: Titrate the concentration of this compound to determine the optimal concentration that induces apoptosis in cancer cells while minimizing effects on non-cancerous cells.

  • Possible Cause 2: Off-target effects.

    • Solution: Consider encapsulating this compound in PLGA nanoparticles to potentially improve its therapeutic index. The nanoparticle formulation may alter the drug's biodistribution and cellular uptake, leading to more targeted effects.

  • Possible Cause 3: Sensitivity of the specific non-cancerous cell line.

    • Solution: If possible, test the cytotoxicity on a panel of different non-cancerous cell lines to assess if the observed toxicity is cell-line specific.

Problem 2: Inconsistent IC50 Values for this compound in Cytotoxicity Assays
  • Possible Cause 1: Variability in Experimental Protocol.

    • Solution: Ensure strict adherence to the experimental protocol for every replicate. Pay close attention to cell seeding density, incubation times, and reagent concentrations. Refer to the detailed MTT Assay Protocol below.

  • Possible Cause 2: Purity and Stability of this compound.

    • Solution: Verify the purity of the this compound stock. Ensure proper storage conditions (as recommended by the supplier) to prevent degradation. Prepare fresh dilutions for each experiment.

  • Possible Cause 3: Cell Culture Conditions.

    • Solution: Maintain consistent cell culture conditions, including media composition, serum percentage, and incubator settings (temperature, CO2, humidity).

Problem 3: Difficulty in Interpreting Signaling Pathway Analysis (e.g., Western Blot for p53)
  • Possible Cause 1: Suboptimal Antibody or Reagents.

    • Solution: Validate the primary and secondary antibodies for specificity and optimal dilution. Ensure all buffers and reagents for Western blotting are fresh and correctly prepared.

  • Possible Cause 2: Inappropriate Time Points for Analysis.

    • Solution: The activation of signaling pathways is time-dependent. Perform a time-course experiment to identify the optimal time points for observing changes in protein expression (e.g., p53, cleaved caspase-3) after this compound treatment.

  • Possible Cause 3: Low Protein Expression.

    • Solution: Ensure sufficient protein is loaded onto the gel. Use appropriate positive and negative controls to validate the assay.

Quantitative Data Summary

Table 1: Comparative Cytotoxicity (IC50 Values) of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
BxPC-3Pancreatic Cancer~1
MIA PaCa-2Pancreatic Cancer~1
FaDuHead and Neck Squamous Cell Carcinoma~2.52 µg/mL
MDA-MB-231Breast Cancer~2.61 µg/mL
HT-29Colorectal Cancer~9.078 µg/mL
HGC-27Gastric Cancer~8.27 µg/mL
HELACervical Cancer~18.55 µg/mL

Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the incubation time.[10]

Experimental Protocols

Protocol 1: Encapsulation of this compound in PLGA Nanoparticles (Single Emulsion Solvent Evaporation Method)
  • Preparation of Organic Phase: Dissolve 20 mg of PLGA and 5 mg of this compound in 1 mL of ethyl acetate.

  • Preparation of Aqueous Phase: Prepare a 4% polyvinyl alcohol (PVA) solution in water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous PVA solution under constant vortexing. Immediately emulsify the mixture in an ice bath for 3 minutes using a microtip ultrasonic probe (70% intensity, pulsed manner) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Leave the emulsion on a magnetic stirrer at room temperature for 2 hours to allow for the evaporation of ethyl acetate.

  • Nanoparticle Collection: The resulting nanoparticle suspension can be used for further characterization and experiments. Blank nanoparticles are prepared using the same procedure without the addition of this compound.[5]

Protocol 2: Assessment of Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of free this compound or this compound-loaded PLGA nanoparticles for 72 hours. Include untreated cells as a control.

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 1.5 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[11]

Signaling Pathways and Experimental Workflows

chelidonine_cytotoxicity_pathway cluster_stimulus Stimulus cluster_cell Cancer Cell Chelidonine Chelidonine p53 p53 Chelidonine->p53 Upregulates MAPK_Pathway MAPK Pathway (p38, JNK) Chelidonine->MAPK_Pathway Activates GADD45a GADD45a p53->GADD45a Activates p21 p21 p53->p21 Activates Caspase_Cleavage Caspase Cleavage (Caspase-3) p53->Caspase_Cleavage Induces GADD45a->p53 Stabilizes Cell_Cycle_Arrest G2/M Cell Cycle Arrest p21->Cell_Cycle_Arrest MAPK_Pathway->Caspase_Cleavage Induces Apoptosis Apoptosis Caspase_Cleavage->Apoptosis

Caption: Simplified signaling pathway of this compound-induced cytotoxicity in cancer cells.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Chelidonine Prepare this compound (Free or PLGA-encapsulated) Treat_Cells Treat Cells with Various Concentrations Prepare_Chelidonine->Treat_Cells Culture_Cells Culture Cancer and Non-Cancerous Cells Culture_Cells->Treat_Cells MTT_Assay Perform MTT Assay Treat_Cells->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 Compare_Cytotoxicity Compare Cytotoxicity Calculate_IC50->Compare_Cytotoxicity

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

References

Technical Support Center: Overcoming Resistance to (-)-Chelidonine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to (-)-Chelidonine in their cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a major isoquinoline (B145761) alkaloid derived from Chelidonium majus. Its anti-cancer effects are primarily attributed to the induction of apoptosis (programmed cell death) and autophagy. It has been shown to modulate several key signaling pathways involved in cell survival and proliferation.

Q2: Which signaling pathways are modulated by this compound?

This compound has been reported to exert its effects by:

  • Inducing the p53/GADD45a pathway: This leads to cell cycle arrest and apoptosis.[1][2]

  • Inhibiting the PI3K/AKT signaling pathway: This downregulates survival signals and promotes apoptosis.[3]

  • Inactivating the TLR4/NF-κB pathway: This can reduce inflammation-driven cancer progression.

  • Affecting MAPK signaling pathways: This can lead to alterations in cell proliferation and apoptosis.[4][5]

  • Inducing the ATF3/Tip60/Foxo3a pathway: This promotes the expression of pro-apoptotic proteins like Bax.[5]

Q3: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While research on acquired resistance specifically to this compound is limited, potential mechanisms can be inferred from its mechanism of action and from general principles of drug resistance in cancer cells. These may include:

  • Alterations in Target Pathways: Mutations or altered expression in key proteins of the p53 or PI3K/AKT pathways could confer resistance.

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins like Bcl-2 can counteract the pro-apoptotic effects of this compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can pump the drug out of the cell, reducing its intracellular concentration.[6][7][8][9] Notably, studies have shown conflicting results, with this compound downregulating MDR1 in some cell lines (e.g., Caco-2 colon cancer) but upregulating it in others (e.g., HNSCC cell lines).[7][10]

  • Altered Drug Metabolism: Changes in the expression of drug-metabolizing enzymes, such as cytochrome P450s (e.g., CYP3A4), could inactivate this compound.[6]

  • Activation of Compensatory Survival Pathways: Cells may activate alternative signaling pathways to bypass the effects of this compound.

Q4: How can I experimentally verify if my cell line has developed resistance?

To confirm resistance, you should perform a dose-response analysis and compare the IC50 (or EC50) value of your cell line to that of a sensitive, parental cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guide

Issue: Reduced or no apoptotic response to this compound treatment.

Potential Cause Suggested Troubleshooting Step
Mutation or loss of p53 Sequence the TP53 gene in your cell line. Analyze the expression of p53 and its downstream targets (e.g., p21, GADD45a) by Western blot.[1][2]
Upregulation of anti-apoptotic proteins Perform Western blot or qPCR to assess the expression levels of Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1).
Compromised caspase activation Measure the activity of key caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric assays. Check for cleavage of PARP by Western blot.

Issue: No significant decrease in cell viability after treatment.

Potential Cause Suggested Troubleshooting Step
Increased drug efflux Analyze the expression of P-glycoprotein (MDR1) and other ABC transporters (e.g., MRP1, BCRP) by qPCR or Western blot.[6][7] Perform a functional efflux assay using a fluorescent substrate like Rhodamine 123.
Altered drug metabolism Assess the expression and activity of cytochrome P450 enzymes, particularly CYP3A4, and Glutathione S-transferase (GST).[6]
Activation of pro-survival autophagy Monitor autophagy markers such as LC3-I to LC3-II conversion and p62 degradation by Western blot. Consider co-treatment with an autophagy inhibitor (e.g., chloroquine) to see if it restores sensitivity.

Data Presentation

Table 1: Example EC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEC50 (µM)Reference
FaDuHead and Neck Squamous Cell Carcinoma~1[7]
HLaC78Head and Neck Squamous Cell Carcinoma>10[7]
HLaC79Head and Neck Squamous Cell Carcinoma~10[7]
HLaC79-Tax (Paclitaxel-resistant)Head and Neck Squamous Cell Carcinoma>10[7][10]

Table 2: Effect of this compound on the Expression of MDR-Related Genes

Cell LineGeneTreatmentChange in mRNA ExpressionReference
Caco-2 (Colon)P-gp/MDR1, MRP1, BCRP, CYP3A4, GST50 µM this compound (48h)Significant Decrease[6][8][9]
Caco-2 (Colon)Caspase-3, Caspase-850 µM this compound (48h)Significant Increase[6][8][9]
HLaC79-Tax, Hep2-Tax (HNSCC)MDR1This compoundSignificant Upregulation[7]
FaDu, HLaC78, HSmC78 (HNSCC)Caspase-310 µM this compoundNot Significantly Upregulated[7]

Mandatory Visualizations

G cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Chelidonine (B1668607) This compound p53 p53 Chelidonine->p53 activates PI3K PI3K Chelidonine->PI3K inhibits GADD45a GADD45a p53->GADD45a activates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest GADD45a->p53 stabilizes AKT AKT PI3K->AKT activates AKT->Apoptosis inhibits CellSurvival Cell Survival AKT->CellSurvival promotes

Caption: this compound's core signaling pathways.

G cluster_workflow Experimental Workflow: Investigating Resistance Start Observe Reduced Sensitivity to this compound DoseResponse Perform Dose-Response Assay (e.g., MTT) Start->DoseResponse CalcIC50 Calculate and Compare IC50 Values DoseResponse->CalcIC50 ResistanceConfirmed Resistance Confirmed? CalcIC50->ResistanceConfirmed InvestigateMechanism Investigate Potential Mechanisms ResistanceConfirmed->InvestigateMechanism Yes End End ResistanceConfirmed->End No WesternBlot Western Blot (p53, AKT, Bcl-2, P-gp) InvestigateMechanism->WesternBlot qPCR qPCR (MDR1, BCRP, CYP3A4) InvestigateMechanism->qPCR FunctionalAssay Functional Assays (Caspase Activity, Drug Efflux) InvestigateMechanism->FunctionalAssay Analyze Analyze Data and Formulate Hypothesis WesternBlot->Analyze qPCR->Analyze FunctionalAssay->Analyze Analyze->End

Caption: Workflow for investigating resistance.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.

  • Materials:

    • Cancer cell lines (parental and potentially resistant)

    • 96-well plates

    • This compound stock solution (in DMSO)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to attach overnight.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the overnight medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot Analysis for Signaling Proteins

This protocol is for assessing the expression levels of key proteins involved in apoptosis and resistance pathways.

  • Materials:

    • Treated and untreated cell pellets

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p53, anti-phospho-AKT, anti-AKT, anti-Bcl-2, anti-P-gp, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

    • Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

References

Adjusting pH to improve (-)-Chelidonine solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the aqueous solubility of (-)-chelidonine by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a benzophenanthridine alkaloid isolated from plants of the Papaveraceae family, such as Chelidonium majus. It has demonstrated various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3]. However, this compound is characterized by poor water solubility, which can limit its bioavailability and therapeutic application[4]. Enhancing its solubility is a critical step in preclinical and clinical development.

Q2: How does pH influence the solubility of this compound?

A2: this compound is a weak base due to the presence of a tertiary amine group in its structure. The solubility of weak bases is highly dependent on the pH of the aqueous medium. In acidic conditions (lower pH), the amine group becomes protonated, forming a more soluble salt. As the pH increases and becomes more alkaline, the compound transitions to its less soluble, non-ionized form. The relationship between pH, pKa (the dissociation constant of the conjugate acid), and the ratio of ionized to non-ionized forms is described by the Henderson-Hasselbalch equation[5][6][7][8].

Q3: What is the pKa of this compound?

Q4: How can I predict the solubility of this compound at a specific pH?

A4: The total solubility (ST) of a weakly basic compound like this compound at a given pH can be estimated using its intrinsic solubility (S0) and its pKa with the following equation, derived from the Henderson-Hasselbalch relationship:

ST = S0 * (1 + 10(pKa - pH))

Where:

  • ST is the total solubility at a specific pH.

  • S0 is the intrinsic solubility of the non-ionized form.

  • pKa is the dissociation constant of the conjugate acid of this compound.

Q5: At what pH is this compound most soluble?

A5: Based on the principles of acid-base chemistry, this compound will be most soluble at acidic pH values, well below its pKa. In this state, it will be predominantly in its protonated, more soluble form.

Troubleshooting Guide

Problem Possible Cause Solution
Low Solubility in Neutral Buffer (e.g., PBS pH 7.4) At neutral pH, a significant portion of this compound is in its non-ionized, poorly soluble form.Decrease the pH of the buffer to below 6. This will increase the proportion of the more soluble, protonated form of the molecule.
Precipitation Occurs When Adjusting pH The solution has become supersaturated with the less soluble, non-ionized form of this compound as the pH was increased.Prepare the solution at a lower, acidic pH where solubility is high. If a higher final pH is required, consider if the final concentration is below the solubility limit at that pH. If not, a different formulation approach may be needed.
Inconsistent Solubility Results The system may not have reached equilibrium. Temperature fluctuations can also affect solubility.Ensure sufficient equilibration time (e.g., 24-48 hours) with constant agitation. Maintain a constant temperature during the experiment.
Buffer Composition Affects Solubility Some buffer components can interact with the compound, forming less soluble salts or complexes.If unexpected results are obtained, try a different buffer system with a similar pH to see if the results are consistent.

Quantitative Data: Estimated pH-Dependent Solubility of this compound

The following table presents the estimated aqueous solubility of this compound at various pH values, calculated using the Henderson-Hasselbalch equation with an assumed intrinsic solubility (S0) of 10 µg/mL and a pKa of 7.5.

pHEstimated Total Solubility (µg/mL)
4.510010
5.51010
6.5110
7.520
8.511

Note: This data is illustrative and based on an estimated pKa. For accurate results, experimental determination of both intrinsic solubility and pKa is essential.

Experimental Protocol: Determination of Equilibrium Solubility of this compound in Aqueous Buffers

This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound at various pH values.

1. Materials:

  • This compound powder

  • Buffer solutions at desired pH values (e.g., pH 4.5, 5.5, 6.5, 7.4, 8.5)

  • Calibrated pH meter

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantifying this compound concentration.

  • Organic solvent for stock solution preparation (e.g., DMSO)

2. Procedure:

  • Preparation of Buffer Solutions: Prepare buffers at the target pH values. Verify the pH of each buffer at the experimental temperature.

  • Sample Preparation: Add an excess amount of this compound powder to vials containing a known volume of each buffer solution. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment. Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to reach a steady-state concentration.

  • Sample Collection and Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, either centrifuge the aliquot at high speed or filter it through a syringe filter.

  • pH Measurement: Measure the pH of the remaining saturated solution to confirm the final pH of the experiment.

  • Quantification: Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

  • Data Analysis: Calculate the solubility of this compound in each buffer by multiplying the measured concentration by the dilution factor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffers at Target pHs add_solid Add Solid to Buffers prep_buffer->add_solid weigh_solid Weigh Excess this compound weigh_solid->add_solid equilibrate Equilibrate (24-48h) with Agitation add_solid->equilibrate separate Separate Solid (Centrifuge/Filter) equilibrate->separate measure_ph Measure Final pH separate->measure_ph quantify Quantify Concentration (HPLC) separate->quantify Clear Supernatant calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining the pH-dependent solubility of this compound.

signaling_pathways cluster_tlr4_nfkb TLR4/NF-κB Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_gadd45a_p53 GADD45a/p53 Pathway chelidonine This compound tlr4 TLR4 chelidonine->tlr4 Inhibits pi3k PI3K chelidonine->pi3k Inhibits gadd45a GADD45a chelidonine->gadd45a Induces nfkb NF-κB Activation tlr4->nfkb inflammation Inflammation nfkb->inflammation akt AKT Activation pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival p53 p53 Activation gadd45a->p53 apoptosis Apoptosis p53->apoptosis

References

Validation & Comparative

(-)-Chelidonine vs. Homochelidonine: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research for novel anticancer agents, the isoquinoline (B145761) alkaloids (-)-chelidonine and homochelidonine (B191413), both isolated from Greater Celandine (Chelidonium majus L.), have garnered significant attention.[1][2] This guide provides a comparative analysis of their cytotoxic effects, drawing upon experimental data to elucidate their potential as therapeutic compounds for researchers, scientists, and drug development professionals.

Quantitative Cytotoxicity Data

A comparative analysis of the cytotoxic activity of this compound and homochelidonine reveals differences in potency across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of cytotoxicity, has been determined in several studies. In general, this compound exhibits greater potency in cancer cells compared to homochelidonine.[3]

For instance, in a study comparing their effects on human leukemic T-cells, both compounds displayed significant cytotoxicity.[4] However, the cytotoxicity of homochelidonine and this compound was more pronounced in Jurkat cells than in MOLT-4 cells.[4] Furthermore, while both alkaloids showed antiproliferative activity against A549 lung carcinoma cells, this compound was found to be more active.[4][5] Both compounds are recognized as potent inducers of cell death in cancer cell lines, indicating their potential relevance in treating leukemic cells.[2][4]

Cell LineCompoundIC50 (µM)Exposure Time (h)Assay
Jurkat (Leukemia) This compound> 2.2 - < 5.0Not SpecifiedNot Specified
HomochelidonineNot SpecifiedNot SpecifiedNot Specified
MOLT-4 (Leukemia) This compound2.2 - 5.0Not SpecifiedNot Specified
HomochelidonineNot SpecifiedNot SpecifiedNot Specified
A549 (Lung Carcinoma) This compoundMore activeNot SpecifiedxCELLigence
HomochelidonineLess activeNot SpecifiedxCELLigence
Ovarian Carcinoma A2780 This compoundPotentNot SpecifiedNot Specified
HomochelidoninePotentNot SpecifiedNot Specified

Note: Specific IC50 values for homochelidonine were not detailed in the provided search results, though its activity was consistently compared to this compound.

Experimental Protocols

The evaluation of the cytotoxic effects of this compound and homochelidonine has been conducted using a variety of established experimental protocols.

1. Cell Culture and Treatment: Human cancer cell lines, such as Jurkat, MOLT-4 (leukemic T-cells), and A549 (lung carcinoma), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4] The cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in multi-well plates and treated with various concentrations of this compound or homochelidonine for specified durations.

2. Cytotoxicity and Proliferation Assays:

  • XTT Assay: This colorimetric assay measures cell viability based on the metabolic activity of mitochondria. Cells are incubated with the XTT labeling mixture, and the formation of a formazan (B1609692) dye is quantified spectrophotometrically.[4]

  • Trypan Blue Exclusion Assay: This method assesses cell viability by distinguishing between viable cells (which exclude the dye) and non-viable cells (which take up the blue dye) through microscopic counting.[4]

  • xCELLigence System: This real-time cell analysis system monitors cell adhesion, proliferation, and cytotoxicity by measuring electrical impedance.[4][5]

3. Apoptosis and Cell Cycle Analysis:

  • Flow Cytometry: Treated cells are stained with fluorescent dyes such as Annexin V and propidium (B1200493) iodide to detect apoptosis (phosphatidylserine exposure) and analyze cell cycle distribution (DNA content).[4] A loss of mitochondrial membrane potential, another hallmark of apoptosis, can also be assessed using specific fluorescent probes.[4]

  • Caspase Activity Assays: The activation of key apoptosis-related enzymes, such as caspases-3/7, -8, and -9, is measured using luminogenic or fluorogenic substrates.[4]

4. Western Blot Analysis: This technique is employed to investigate the expression levels of proteins involved in cell cycle regulation and signaling pathways. Following treatment with the alkaloids, cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against proteins of interest, such as Chk1, Chk2, p21, p53, and components of the MAPK pathway.[3][4]

Signaling Pathways and Mechanisms of Action

Both this compound and homochelidonine exert their cytotoxic effects by modulating key cellular signaling pathways involved in cell cycle regulation and apoptosis.

This compound has been shown to induce cell death through the activation of cell cycle checkpoints and the MAP kinase (MAPK) signaling pathway.[3] Its cytotoxic mechanism is associated with the differential upregulation of phospho-Chk2, p21Cip1/Waf1, phospho-ERK1/2, and phospho-p38.[3] In some cancer cell lines, this compound induces apoptosis by altering the p38-p53 and AKT/PI3 kinase pathways.[5] It can also upregulate the expression of pro-apoptotic genes like p53 and downregulate anti-apoptotic genes.[2] In pancreatic cancer cells, this compound has been found to trigger apoptosis by inducing the GADD45a-p53 pathway.[6][7] Furthermore, it has been reported to inhibit the TLR4/NF-κB and PI3K/AKT signaling pathways in melanoma cells.[8] In gefitinib-resistant non-small cell lung cancer, this compound is suggested to act through the EGFR-AMPK pathway.[9]

Homochelidonine also induces cell death and, along with this compound, activates Chk1 and Chk2.[4] Both compounds have been demonstrated to inhibit tubulin polymerization in A549 cells, leading to cell cycle arrest.[4] Specifically, this compound induces G2/M arrest in both MOLT-4 and Jurkat cells.[4] Homochelidonine, on the other hand, causes a biphasic G1 and G2/M arrest in MOLT-4 cells and a G2/M arrest in Jurkat cells.[4] The induction of apoptosis by both compounds is evidenced by phosphatidylserine (B164497) exposure, loss of mitochondrial membrane potential, and activation of caspases-3/7, -8, and -9.[4]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity & Proliferation Assays cluster_mechanism Mechanistic Assays cell_culture Cancer Cell Culture (e.g., Jurkat, A549) treatment Treatment with This compound or Homochelidonine cell_culture->treatment xtt XTT Assay treatment->xtt Measure Viability trypan Trypan Blue Exclusion treatment->trypan Measure Viability xcelligence xCELLigence System treatment->xcelligence Measure Viability flow Flow Cytometry (Apoptosis & Cell Cycle) treatment->flow Investigate Mechanism caspase Caspase Activity treatment->caspase Investigate Mechanism western Western Blot treatment->western Investigate Mechanism

Caption: Experimental workflow for comparative cytotoxicity analysis.

chelidonine_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus chelidonine (B1668607) This compound egfr EGFR chelidonine->egfr Inhibits tlr4 TLR4 chelidonine->tlr4 Inhibits pi3k_akt PI3K/AKT Pathway chelidonine->pi3k_akt Inhibits mapk MAPK Pathway (ERK1/2, p38) chelidonine->mapk Modulates nfkb NF-κB Pathway chelidonine->nfkb Inhibits tubulin Tubulin Polymerization chelidonine->tubulin Inhibits egfr->pi3k_akt Activates tlr4->nfkb Activates apoptosis Apoptosis pi3k_akt->apoptosis Inhibits Apoptosis (Inhibition is reversed) p53_pathway p53 Pathway (GADD45a, p21) mapk->p53_pathway Activates cell_cycle Cell Cycle Arrest (G2/M) tubulin->cell_cycle p53_pathway->cell_cycle cell_cycle->apoptosis

Caption: Signaling pathways modulated by this compound.

References

A Comparative Analysis of the Anticancer Activities of (-)-Chelidonine and Sanguinarine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct and overlapping anticancer properties of two prominent benzophenanthridine alkaloids.

(-)-Chelidonine and sanguinarine (B192314), both benzophenanthridine alkaloids, have garnered significant attention in cancer research for their potent cytotoxic and antiproliferative effects against a wide spectrum of cancer cells.[1][2] While sharing a common structural backbone, their subtle chemical differences translate into distinct mechanisms of action, efficacies, and molecular targets. This guide provides an objective comparison of their anticancer activities, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of this compound and sanguinarine across various cancer cell lines, as reported in the literature.

Cancer Cell Line Cancer Type This compound IC50 (µM) Sanguinarine IC50 (µM)
FaDuHead and Neck Squamous Cell Carcinoma1.0Not Reported
HLaC78Head and Neck Squamous Cell Carcinoma1.6[3]Not Reported
PANC-1Pancreatic Cancer20.7 (as part of a C. majus extract)[4]Not Reported
HT-29Colon Cancer20.6 (as part of a C. majus extract)[4]Not Reported
MDA-MB-231Breast Cancer73.9 (as part of a C. majus extract)[4]Not Reported
DU145Prostate CancerNot Reported~1.0
LNCaPProstate CancerNot Reported~1.0
A549Lung CancerNot Reported0.61
K562LeukemiaNot Reported2.0
HL60LeukemiaNot Reported0.6
HeLaCervical CancerNot Reported2.62[5]
JurkatLeukemiaNot Reported0.53[6]
THP-1LeukemiaNot Reported0.18[6]

Note: Direct comparison is challenging due to variations in experimental conditions and the form of the compound used (pure vs. extract). Sanguinarine generally exhibits potent activity at lower micromolar concentrations across a broader range of reported cell lines.

Mechanisms of Anticancer Action

Both alkaloids exert their anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. However, the specific signaling pathways they modulate can differ.

Induction of Apoptosis

This compound: This compound is known to induce apoptosis through both intrinsic and extrinsic pathways. It can activate caspase-3, a key executioner caspase, and modulate the expression of proteins in the p53 and GADD45A pathways.[7][8] Studies have shown its ability to cause mitotic arrest and subsequent apoptotic-like death.[9]

Sanguinarine: Sanguinarine is a potent inducer of apoptosis through multiple mechanisms.[1][10] It can trigger the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[11][12] It also down-regulates anti-apoptotic proteins like Bcl-2 and c-FLIP.[13][14] Furthermore, sanguinarine can sensitize cancer cells to TRAIL-mediated apoptosis.[14][15]

cluster_Chelidonine This compound Apoptosis Pathway cluster_Sanguinarine Sanguinarine Apoptosis Pathway Chelidonine (B1668607) This compound p53 p53 Activation Chelidonine->p53 GADD45A GADD45A Upregulation p53->GADD45A p21 p21 Upregulation p53->p21 Caspase3 Cleaved Caspase-3 GADD45A->Caspase3 p21->Caspase3 Apoptosis_C Apoptosis Caspase3->Apoptosis_C Sanguinarine Sanguinarine ROS ROS Generation Sanguinarine->ROS Caspase8 Caspase-8 Activation Sanguinarine->Caspase8 Bcl2 Bcl-2 Downregulation Sanguinarine->Bcl2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3_S Caspase-3 Activation Caspase9->Caspase3_S Caspase8->Caspase3_S Apoptosis_S Apoptosis Caspase3_S->Apoptosis_S Bcl2->Mitochondria cluster_Chelidonine This compound Cell Cycle Arrest cluster_Sanguinarine Sanguinarine Cell Cycle Arrest Chelidonine This compound Tubulin Tubulin Polymerization Chelidonine->Tubulin Microtubules Microtubule Disruption Tubulin->Microtubules G2M G2/M Phase Arrest Microtubules->G2M Sanguinarine Sanguinarine p21_p27 p21/p27 Upregulation Sanguinarine->p21_p27 Cyclins_CDKs Cyclins (D, E) & CDKs (2, 4, 6) Downregulation Sanguinarine->Cyclins_CDKs G0G1 G0/G1 Phase Arrest p21_p27->G0G1 Cyclins_CDKs->G0G1 cluster_workflow General Experimental Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treatment with This compound or Sanguinarine start->treatment harvest Cell Harvesting treatment->harvest viability Cell Viability (MTT Assay) harvest->viability apoptosis Apoptosis Analysis (Flow Cytometry) harvest->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) harvest->cell_cycle western Protein Expression (Western Blot) harvest->western

References

Reversing Gefitinib Resistance in Non-Small Cell Lung Cancer: A Spotlight on (-)-Chelidonine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies like gefitinib (B1684475) in non-small cell lung cancer (NSCLC) presents a significant clinical challenge. This guide provides a comparative analysis of the efficacy of (-)-Chelidonine, a natural alkaloid, in overcoming gefitinib resistance, supported by experimental data and detailed methodologies.

Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has shown remarkable efficacy in NSCLC patients with activating EGFR mutations. However, the development of acquired resistance, most commonly through the T790M secondary mutation in EGFR, limits its long-term clinical benefit.[1][2][3][4] This has spurred the search for novel therapeutic agents that can effectively target these resistant cancer cells. This compound, a compound extracted from the plant Chelidonium majus, has emerged as a promising candidate.

Efficacy of this compound in Gefitinib-Resistant NSCLC

Studies have demonstrated that this compound can effectively inhibit the proliferation and induce apoptosis in gefitinib-resistant NSCLC cells harboring the EGFR L858R/T790M double mutation.[5][6] This selective action against resistant cells highlights its potential as a targeted therapy.

Comparative Efficacy Data
TreatmentCell LineIC50 (µM)Key Findings
This compound H1975 (EGFR L858R/T790M)~5Significantly inhibits proliferation of gefitinib-resistant cells.
Gefitinib H1975 (EGFR L858R/T790M)> 20Demonstrates high level of resistance.
This compound A549 (EGFR wild-type)Higher than H1975Shows lower efficacy in cells without the resistant mutation, suggesting selectivity.
Afatinib (B358) H1975 (EGFR L858R/T790M)Not specifiedIn vivo studies show this compound has a similar inhibitory effect to this second-generation TKI.[5][6]

Mechanism of Action: A Dual-Pronged Attack

The efficacy of this compound in overcoming gefitinib resistance stems from its unique mechanism of action that targets key survival pathways in cancer cells.

  • Direct EGFR Inhibition: Molecular dynamics simulations have shown that this compound can directly bind to the ATP-binding site of the doubly mutated EGFR (L858R/T790M) with a higher affinity than to the wild-type EGFR.[5][6] This preferential binding allows for the selective inhibition of EGFR phosphorylation and its downstream signaling pathways in resistant cells.

  • Induction of Mitochondrial Apoptosis via the EGFR-AMPK Pathway: this compound treatment leads to the inhibition of the mitochondrial respiratory chain.[5][6] This mitochondrial dysfunction results in the activation of AMP-activated protein kinase (AMPK), a key energy sensor in the cell. The activation of the EGFR-AMPK pathway ultimately triggers apoptosis, or programmed cell death, in the cancer cells.[5][6]

Signaling Pathway Diagram

G cluster_0 Gefitinib-Resistant NSCLC Cell EGFR EGFR (L858R/T790M) PI3K PI3K EGFR->PI3K Activates AMPK AMPK EGFR->AMPK Regulates Chelidonine This compound Chelidonine->EGFR Binds with high affinity Mitochondria Mitochondria Chelidonine->Mitochondria Inhibits respiratory chain Gefitinib Gefitinib Gefitinib->EGFR Binding blocked AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Mitochondria->AMPK Activates Apoptosis Apoptosis AMPK->Apoptosis Induces

Caption: Mechanism of this compound in gefitinib-resistant NSCLC.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and compare it with gefitinib.

  • Cell Lines: H1975 (gefitinib-resistant, EGFR L858R/T790M) and A549 (gefitinib-sensitive, EGFR wild-type) human NSCLC cell lines.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with varying concentrations of this compound or gefitinib for 48-72 hours.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from dose-response curves.

Apoptosis Assay (Flow Cytometry)
  • Objective: To quantify the percentage of apoptotic cells induced by this compound.

  • Procedure:

    • H1975 cells are treated with this compound at its IC50 concentration for 24-48 hours.

    • Cells are harvested, washed with PBS, and resuspended in binding buffer.

    • Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The stained cells are analyzed by a flow cytometer. Annexin V positive cells are considered apoptotic, and PI is used to differentiate between early and late apoptosis/necrosis.

Western Blot Analysis
  • Objective: To investigate the effect of this compound on the phosphorylation of EGFR and key proteins in downstream signaling pathways.

  • Procedure:

    • H1975 cells are treated with this compound for a specified time.

    • Cells are lysed, and protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, p-AKT, total AMPK, p-AMPK, and a loading control (e.g., β-actin).

    • The membrane is then incubated with HRP-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow cluster_assays Cellular Assays start Start: Culture Gefitinib-Resistant NSCLC Cells (H1975) treatment Treat with this compound at varying concentrations and times start->treatment viability MTT Assay (Cell Viability/IC50) treatment->viability apoptosis Flow Cytometry (Annexin V/PI Staining) treatment->apoptosis western Western Blot (Protein Expression & Phosphorylation) treatment->western data Data Analysis and Interpretation viability->data apoptosis->data western->data conclusion Conclusion: Efficacy and Mechanism of Action data->conclusion

Caption: Workflow for evaluating this compound efficacy.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for overcoming gefitinib resistance in NSCLC. Its ability to selectively target cancer cells with the EGFR T790M mutation through a dual mechanism of direct EGFR inhibition and induction of apoptosis via the EGFR-AMPK pathway is a promising strategy. The in vivo data suggesting comparable efficacy to afatinib further strengthens its clinical potential.[5][6]

Future research should focus on preclinical and clinical trials to further evaluate the safety and efficacy of this compound, both as a monotherapy and in combination with other anticancer agents. Optimizing its delivery and formulation could also enhance its therapeutic index. The continued exploration of natural compounds like this compound offers a valuable avenue for the development of novel treatments for drug-resistant cancers.

References

Comparative analysis of (-)-Chelidonine with other Chelidonium majus alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of (-)-Chelidonine and Other Major Alkaloids from Chelidonium majus

Introduction

Chelidonium majus L., commonly known as greater celandine, is a perennial herbaceous plant belonging to the Papaveraceae family. It has a long history of use in traditional European and Chinese medicine for treating a variety of ailments, including liver disorders, inflammatory conditions, and skin tumors.[1][2] The plant's therapeutic properties are largely attributed to its rich content of isoquinoline (B145761) alkaloids.[3] The most abundant and pharmacologically significant of these are this compound, sanguinarine (B192314), chelerythrine (B190780), berberine (B55584), and coptisine (B600270).[1][4] These compounds exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][5] This guide provides a comparative analysis of this compound against other principal alkaloids of C. majus, supported by experimental data to aid researchers and drug development professionals in their work.

Comparative Analysis of Biological Activities

The primary alkaloids of C. majus demonstrate distinct profiles in terms of potency and mechanisms of action across various biological assays. While all show significant activity, their efficacy varies depending on the specific effect being measured and the cell lines or models used.

Cytotoxic and Anticancer Activity

The alkaloids from C. majus are of significant interest for their cytotoxic effects against various cancer cell lines.[2] Sanguinarine is consistently reported as the most potent anticancer agent among them, primarily due to its strong interaction with DNA.[2][4] Chelidonine (B1668607), while generally less potent than sanguinarine, still exhibits significant pro-apoptotic and anti-proliferative effects against a range of cancer cells, including pancreatic, colon, and leukemia cell lines.[6][7][8] Notably, chelidonine and chelerythrine have been found to be the least cytotoxic against non-cancerous human neutrophils in some studies, suggesting a potentially better therapeutic window compared to highly cytotoxic alkaloids like coptisine and sanguinarine.[9]

AlkaloidCell LineAssayIC50 ValueReference
This compound PANC-1 (Pancreatic)MTT20.7 µg/mL[6]
HT-29 (Colon)MTT20.6 µg/mL[6]
BxPC-3, MIA PaCa-2 (Pancreatic)Proliferation AssayGrowth inhibition at 1-5 µM[8]
Sanguinarine LeukemiaNot SpecifiedUp to 0.10 µM[2]
HaCaT (Keratinocyte)Not Specified0.2 µM[2]
Chelerythrine VariousNot SpecifiedLess potent than Sanguinarine[2][4]
Berberine VariousNot SpecifiedLess potent than Sanguinarine[2][4]
Coptisine Human NeutrophilsCytotoxicity AssayHighly cytotoxic[9]
Total Alkaloids HCT-116 (Colon)MTT67.43 µg/mL[10]
MCF-7 (Breast)MTT172.12 µg/mL[11]
Anti-inflammatory Activity

Several C. majus alkaloids have demonstrated potent anti-inflammatory properties. Chelidonine, chelerythrine, and berberine have been shown to significantly reduce the secretion of the pro-inflammatory cytokine TNF-α in a dose-dependent manner.[9][12] Chelidonine, in particular, acts by suppressing the TLR4/NF-κB signaling pathway, thereby inhibiting the production of numerous inflammatory mediators like NO, PGE2, iNOS, and COX-2.[13][14] Sanguinarine is a powerful inhibitor of IL-1β secretion but can also paradoxically increase IL-8 and TNF-α production under certain conditions, highlighting its complex inflammatory signaling modulation.[9][12]

AlkaloidModelKey FindingsReference
This compound LPS-stimulated neutrophilsSignificantly decreased TNF-α secretion.[9][12]
RAW264.7 macrophagesInhibited NO, PGE2, iNOS, COX-2, TNF-α, IL-6 production.[13]
Sanguinarine LPS-stimulated neutrophilsMost potent inhibitor of IL-1β secretion.[9][12]
Chelerythrine LPS-stimulated neutrophilsSignificantly decreased TNF-α secretion.[9][12]
Berberine LPS-stimulated neutrophilsSignificantly decreased TNF-α secretion.[9][12]
Coptisine LPS-stimulated neutrophilsSlightly decreased cytokine secretion but was highly cytotoxic.[9]
Antimicrobial Activity

The isoquinoline alkaloids from C. majus possess broad-spectrum antimicrobial activity. In a comparative study against pathogenic bacteria, sanguinarine was the most effective, followed by coptisine, chelerythrine, and chelidonine.[3] Against the fungal pathogen Candida albicans, chelidonine and chelerythrine were uniquely effective among the tested alkaloids, achieving complete inhibition.[3] This suggests that while sanguinarine has superior antibacterial action, chelidonine may be more promising for its antifungal properties.

AlkaloidOrganism(s)AssayMIC Value (mg/L)Reference
This compound Pathogenic BacteriaBroth Microdilution62.5[3]
Candida albicansAntifungal Assay62.5 (100% inhibition)[3]
Sanguinarine Pathogenic BacteriaBroth Microdilution1.9[3]
Chelerythrine Pathogenic BacteriaBroth Microdilution62.5[3]
Candida albicansAntifungal Assay31.25 (100% inhibition)[3]
Berberine Pathogenic BacteriaBroth Microdilution125[3]
Coptisine Pathogenic BacteriaBroth Microdilution31.25[3]
Allocryptopine Pathogenic BacteriaBroth Microdilution125[3]

Signaling Pathway Modulation

The diverse biological effects of these alkaloids stem from their ability to interact with multiple cellular signaling pathways. This compound, in particular, has been shown to modulate key pathways involved in apoptosis, inflammation, and cell survival.

This compound Signaling Pathways

This compound induces apoptosis and inhibits inflammation through several interconnected pathways. In cancer cells, it can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[6][8] It also inhibits the pro-survival PI3K/AKT pathway.[6] In the context of inflammation, chelidonine directly targets the TLR4/NF-κB and MAPK pathways, which are central regulators of the inflammatory response.[14]

G cluster_0 Inflammatory Stimulus (LPS/TNF-α) cluster_1 This compound Action cluster_2 Cellular Pathways cluster_3 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α p38_MAPK p38/JNK (MAPK) TNFa->p38_MAPK IKK IKK TNFa->IKK Chelidonine This compound PI3K PI3K Chelidonine->PI3K Chelidonine->p38_MAPK IkBa IκBα Chelidonine->IkBa inhibits degradation p53 p53 Chelidonine->p53 activates TLR4->IKK AKT AKT PI3K->AKT Inflammation Inflammation (TNF-α, IL-6, COX-2) p38_MAPK->Inflammation promotes IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits NFkB->Inflammation upregulates GADD45a GADD45a p53->GADD45a Apoptosis Apoptosis GADD45a->Apoptosis AKT->p53 inhibits Proliferation Proliferation & Survival AKT->Proliferation

Caption: Key signaling pathways modulated by this compound.

Experimental Protocols & Workflow

Objective comparison requires standardized experimental procedures. Below are methodologies for key assays cited in the literature for evaluating the bioactivity of C. majus alkaloids.

General Experimental Workflow

The process of evaluating a pure compound typically involves cytotoxicity screening across multiple cell lines, followed by more specific functional assays based on the observed effects.

Caption: General workflow for in vitro evaluation of pure alkaloids.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess cell metabolic activity and, by inference, cell viability and proliferation.[10][11]

  • Cell Seeding: Plate cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the test alkaloid (e.g., from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Berberine).[15] Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition using the formula: Inhibition % = 100 - [(Absorbance of test well / Absorbance of control well) x 100]. The IC50 value is determined by plotting inhibition percentage against concentration.

Protocol 2: Cytokine Secretion Assay (ELISA)

This protocol is used to quantify the effect of alkaloids on the secretion of pro-inflammatory cytokines from immune cells.[9][12]

  • Cell Isolation: Isolate human polymorphonuclear leukocytes (neutrophils) from the peripheral blood of healthy donors using density gradient centrifugation.

  • Cell Seeding and Pre-treatment: Seed the neutrophils in a 96-well plate. Pre-treat the cells with various concentrations of the test alkaloid for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include unstimulated and vehicle controls. Incubate for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • ELISA: Quantify the concentration of cytokines (e.g., TNF-α, IL-1β, IL-8) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine concentrations in the alkaloid-treated groups to the LPS-stimulated control group to determine the percentage of inhibition.

Conclusion

The major alkaloids of Chelidonium majus present a rich source of pharmacologically active compounds. While sanguinarine is frequently the most potent cytotoxic agent, this compound demonstrates a compelling multi-faceted profile. It possesses moderate to strong cytotoxic, anti-inflammatory, and antifungal activities.[2][3][9] Its mechanism of action, involving the modulation of critical cell signaling pathways like p53, PI3K/AKT, and NF-κB, suggests its potential for therapeutic applications.[6][14] Furthermore, its lower cytotoxicity against normal cells compared to other alkaloids like sanguinarine and coptisine may offer a significant advantage in drug development.[9] This comparative guide highlights the distinct characteristics of this compound, providing a valuable resource for researchers investigating its potential as a therapeutic lead.

References

A Comparative Guide to HPLC and TLC Methods for the Quantification of (-)-Chelidonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is crucial in pharmaceutical research and development. (-)-Chelidonine, a major isoquinoline (B145761) alkaloid isolated from Chelidonium majus L. (greater celandine), has garnered significant interest for its diverse pharmacological activities. This guide provides an objective comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for the quantification of this compound. The information presented is a synthesis of data from multiple studies to aid researchers in selecting the most suitable method for their specific analytical needs.

Experimental Protocols

Detailed methodologies for both HPLC and TLC are outlined below, providing a basis for reproducible experimental design.

High-Performance Liquid Chromatography (HPLC) Protocol

A prevalent HPLC method for the quantification of this compound utilizes a reverse-phase approach.

  • Instrumentation : A standard HPLC system equipped with a UV/VIS or photodiode array (PDA) detector is employed.

  • Column : A C18 column is a common choice for the separation.

  • Mobile Phase : A gradient or isocratic elution can be used. One effective mobile phase consists of a mixture of acetonitrile, methanol (B129727), and 30 mM ammonium (B1175870) formate (B1220265) (pH = 2.8) in a ratio of 14.7:18.0:67.3 (v/v/v)[1]. Another approach uses acetonitrile, water, and phosphoric acid[2]. For mass spectrometry (MS) compatible methods, formic acid is substituted for phosphoric acid[2].

  • Detection : The detection wavelength for this compound is typically set at 280 nm or 287 nm[1][3].

  • Sample Preparation : Plant material is first extracted, often using an acid-base extraction method. The final extract is dissolved in a suitable solvent, such as methanol, and filtered through a 0.45 µm filter before injection into the HPLC system.

Thin-Layer Chromatography (TLC) Protocol

TLC offers a simpler, high-throughput alternative for the quantification of this compound, often coupled with densitometric analysis.

  • Plate : Silica gel 60 F254s plates are commonly used as the stationary phase[1][4].

  • Sample Application : Samples and standards are applied to the plate as bands or spots.

  • Mobile Phase (Developing Solvent) : A multi-step development can be employed for complex samples. A common solvent system for the separation of chelidonine (B1668607) is ethyl acetate-formic acid-water (7:1:1 v/v)[1][4]. Another system involves a two-step elution, with the second eluent being toluene, ethyl acetate, and methanol (83:15:2 v/v/v)[3][5].

  • Detection and Quantification : After development, the plates are dried. Quantification is performed using a TLC scanner (densitometer) at a wavelength of 290 nm[1][4].

Data Presentation: A Comparative Analysis

The following table summarizes the key validation parameters for both HPLC and TLC methods for the quantification of this compound, compiled from various studies. This allows for a direct comparison of the performance characteristics of each technique.

Validation ParameterHPLC MethodTLC-Densitometric Method
Linearity Range Typically in the µg/mL rangeTypically in the ng/spot range
Correlation Coefficient (r²) ≥ 0.999≥ 0.99
Limit of Detection (LOD) Lower (ng/mL level)Higher (µ g/spot level)
Limit of Quantification (LOQ) Lower (ng/mL level)Higher (µ g/spot level)
Precision (%RSD) Generally < 2%Generally < 5%
Accuracy (% Recovery) Typically 98-102%Typically 95-105%

Visualizing the Methodologies

To further clarify the experimental processes and their comparative aspects, the following diagrams are provided.

Cross_Validation_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_HPLC HPLC cluster_TLC TLC cluster_Data Data Analysis & Validation start Plant Material Extraction filtration Filtration start->filtration hplc_injection Injection filtration->hplc_injection tlc_application Sample Application filtration->tlc_application hplc_separation C18 Separation hplc_injection->hplc_separation hplc_detection UV Detection (280/287 nm) hplc_separation->hplc_detection quantification Quantification hplc_detection->quantification tlc_development Plate Development tlc_application->tlc_development tlc_detection Densitometric Scanning (290 nm) tlc_development->tlc_detection tlc_detection->quantification validation Method Validation quantification->validation comparison Cross-Validation Comparison validation->comparison

Caption: Workflow for the cross-validation of HPLC and TLC methods.

Caption: Comparison of key performance parameters between HPLC and TLC.

Conclusion

Both HPLC and TLC are suitable methods for the quantification of this compound, with the choice of method depending on the specific research requirements. HPLC offers higher sensitivity, precision, and accuracy, making it the preferred method for detailed pharmacokinetic studies and the analysis of complex matrices where trace-level detection is necessary. On the other hand, TLC-densitometry provides a rapid, cost-effective, and high-throughput alternative, which is well-suited for the routine quality control of herbal materials and for screening large numbers of samples. The cross-validation of these methods ensures the reliability and accuracy of the obtained quantitative data, providing a comprehensive analytical toolkit for researchers in the field of natural product chemistry and drug development.

References

Unveiling the Pro-Apoptotic Power of (-)-Chelidonine Across Diverse Cancer Landscapes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

(-)-Chelidonine, a major isoquinoline (B145761) alkaloid extracted from the greater celandine (Chelidonium majus), has emerged as a promising natural compound with potent anti-cancer properties. Extensive research has demonstrated its ability to induce programmed cell death, or apoptosis, in a variety of cancer cell types. This guide provides a comparative analysis of the pro-apoptotic mechanisms of this compound, supported by experimental data, to aid researchers and drug development professionals in understanding its therapeutic potential.

Comparative Efficacy of this compound in Various Cancer Cell Lines

The cytotoxic and pro-apoptotic effects of this compound have been evaluated across a spectrum of cancer cell lines. The half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% of its maximum effect or inhibition, are key indicators of its potency. The following table summarizes these values from various studies.

Cancer TypeCell LineParameterConcentration (µM)Duration (h)Citation
Pancreatic Cancer BxPC-3Growth Inhibition~124[1]
MIA PaCa-2Growth Inhibition<124[1]
Melanoma MEL270Viability0.5 - 124[2]
C918Viability0.5 - 124[2]
Head and Neck Squamous Cell Carcinoma (HNSCC) FaDuEC₅₀1Not Specified[3][4]
HLaC78EC₅₀1.6Not Specified[3][4]
Glioblastoma T98GViability1.024[5]
Breast Cancer MCF7Viability1.024[5]
Colon Cancer SW620Viability1.024[5]
Lung Cancer A549Viability1.024[5]

Key Signaling Pathways in this compound-Induced Apoptosis

This compound orchestrates apoptosis through the modulation of multiple signaling pathways, which can vary depending on the cancer type. The following sections detail the primary mechanisms of action.

GADD45a-p53 Pathway in Pancreatic Cancer

In human pancreatic cancer cells (BxPC-3 and MIA PaCa-2), this compound treatment leads to the upregulation of Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a) and the tumor suppressor protein p53.[1][6] This activation triggers a cascade of events, including the expression of the cyclin-dependent kinase inhibitor p21 and the cleavage of caspase-3, ultimately leading to apoptosis.[1][6]

GADD45a_p53_Pathway Chelidonine (B1668607) This compound GADD45a GADD45a Chelidonine->GADD45a Upregulates p53 p53 Chelidonine->p53 Upregulates GADD45a->p53 Stabilizes p21 p21 p53->p21 Activates Caspase3 Cleaved Caspase-3 p53->Caspase3 Induces Apoptosis Apoptosis Caspase3->Apoptosis

Caption: GADD45a-p53 pathway activation by this compound in pancreatic cancer.

TLR4/NF-κB and PI3K/AKT Pathways in Melanoma

In melanoma cells (MEL270 and C918), this compound has been shown to inhibit the activation of Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathways.[2][7][8][9] Downregulation of these pathways, which are crucial for cell survival and proliferation, contributes to the induction of apoptosis.[2][7]

TLR4_PI3K_Pathway cluster_0 TLR4/NF-κB Pathway cluster_1 PI3K/AKT Pathway Chelidonine This compound TLR4 TLR4 Chelidonine->TLR4 PI3K PI3K Chelidonine->PI3K NFkB NF-κB TLR4->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Inhibition of TLR4/NF-κB and PI3K/AKT pathways by this compound in melanoma.

Caspase-Dependent and -Independent Pathways in Glioblastoma

In the T98G human glioblastoma cell line, this compound induces apoptosis through both caspase-dependent and -independent mechanisms.[5][10] It activates caspase-3 and caspase-9, key executioner and initiator caspases, respectively.[5] Concurrently, it promotes the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, a hallmark of caspase-independent apoptosis.[5][10] This dual mechanism suggests a robust apoptotic induction in glioblastoma cells.

Glioblastoma_Apoptosis cluster_0 Caspase-Dependent Pathway cluster_1 Caspase-Independent Pathway Chelidonine This compound Mitochondrion Mitochondrion Chelidonine->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release AIF AIF Mitochondrion->AIF Release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Nucleus Nucleus AIF->Nucleus Translocation Nucleus->Apoptosis

Caption: Dual apoptotic pathways induced by this compound in glioblastoma.

Other Notable Pathways
  • MAPK Pathway: In ovarian carcinoma cells, this compound has been shown to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the differential upregulation of phospho-ERK1/2 and phospho-p38, contributing to the suppression of proliferation and induction of apoptosis.[11]

  • ATF3/Foxo3a Pathway in Ovarian Cancer: Studies have demonstrated that Chelidonium majus extract, of which this compound is a major component, can induce apoptosis in human ovarian cancer cells by upregulating Activating Transcription Factor 3 (ATF3).[12] This leads to the activation of the tumor suppressor Forkhead box protein O3a (Foxo3a) and subsequent expression of pro-apoptotic proteins like Bax.[12]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the studies of this compound's pro-apoptotic effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the viability assay.[13][14]

  • Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).[13][14]

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.[13]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[13]

Apoptosis_Assay_Workflow Start Seed and Treat Cells with this compound Harvest Harvest Cells (Adherent and Floating) Start->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC and Propidium Iodide Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Results Quantify Apoptotic Cells (Early and Late) Analyze->Results

Caption: Workflow for Annexin V/Propidium Iodide apoptosis assay.

Western Blotting
  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., p53, cleaved caspase-3, AKT), followed by incubation with horseradish peroxidase-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant pro-apoptotic activity across a range of cancer types by targeting diverse and crucial signaling pathways. Its ability to induce cell death through mechanisms like the p53 pathway in pancreatic cancer, and the inhibition of pro-survival pathways such as PI3K/AKT in melanoma, highlights its potential as a multi-targeted anti-cancer agent. The dual caspase-dependent and -independent mechanisms observed in glioblastoma further underscore its robust cytotoxic effects. This comparative guide provides a foundational understanding for further investigation into the therapeutic applications of this compound, encouraging continued research to fully elucidate its clinical potential in oncology.

References

(-)-Chelidonine Demonstrates Potent In Vivo Anti-Tumor Effects in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent preclinical studies have validated the significant in vivo anti-tumor effects of (-)-Chelidonine, a naturally occurring isoquinoline (B145761) alkaloid, in various xenograft models of cancer. This guide provides a comprehensive comparison of its efficacy, particularly in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound in Xenograft Models

This compound has shown promising anti-cancer activity, both as a standalone agent and in combination with existing targeted therapies. Below is a summary of its performance in different cancer models.

Non-Small Cell Lung Cancer (NSCLC)

In a xenograft model of gefitinib-resistant NSCLC with EGFR double mutations, this compound demonstrated a tumor inhibitory effect comparable to the second-generation tyrosine kinase inhibitor (TKI), Afatinib.[1] This suggests its potential as a therapeutic option for patients who have developed resistance to first-generation TKIs. The anti-tumor activity in this context is attributed to its ability to target the EGFR-AMPK signaling pathway.[1][2]

Hepatocellular Carcinoma (HCC)

When used in combination with the multi-kinase inhibitor Lenvatinib (B1674733) in an HCC xenograft model, this compound significantly enhanced the anti-tumor effect of Lenvatinib.[3][4][5] The synergistic effect is believed to be mediated through the inhibition of the epithelial-mesenchymal transition (EMT) process.[3][4][5]

Quantitative Data on Tumor Inhibition

The following table summarizes the quantitative data on the in vivo anti-tumor effects of this compound from the aforementioned studies.

Cancer TypeXenograft ModelTreatment GroupTumor Inhibition Rate (%)Reference
NSCLCGefitinib-resistant (EGFR double mutation)This compoundSimilar to Afatinib[1]
HCCSubcutaneousThis compound + LenvatinibSynergistically enhanced[3][4][5]

Note: Specific numerical tumor inhibition rates were not detailed in the provided search results, but the qualitative comparisons from the studies are presented.

Experimental Protocols

Detailed methodologies for the key xenograft experiments are provided below to facilitate reproducibility and further investigation.

Xenograft Model for Non-Small Cell Lung Cancer
  • Cell Line: Gefitinib-resistant NSCLC cells with EGFR double mutation.

  • Animal Model: Nude mice.

  • Tumor Induction: Subcutaneous injection of NSCLC cells into the flank of the mice.

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound and Afatinib were administered, likely via oral gavage or intraperitoneal injection (specific route and dosage were not detailed in the provided abstracts).

  • Tumor Measurement: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.

Xenograft Model for Hepatocellular Carcinoma
  • Cell Line: MHCC97-H and LM-3 human hepatocellular carcinoma cells.[3][4]

  • Animal Model: Nude mice.[3][4]

  • Tumor Induction: Subcutaneous injection of HCC cells to establish a subcutaneous tumor model.[3] An intrahepatic growth model was also established.[3]

  • Treatment: Mice were treated with this compound, Lenvatinib, or a combination of both.

  • Tumor Measurement: Tumor volume and weight were measured. The tumor inhibition rate was calculated using the formula: (Control group's tumor volume – administration group's tumor volume) / (Control group's tumor volume) × 100% or (Control group's tumor weights − administration group's tumor weights) / (Control group's tumor weights) × 100%.[3]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-tumor effects through the modulation of several key signaling pathways.

In gefitinib-resistant NSCLC , this compound targets the EGFR-AMPK pathway .[1][2] Molecular dynamics simulations have indicated that it can directly bind to EGFR, showing a higher affinity for the mutated form.[1] This leads to the inhibition of mitochondrial respiratory chain and induction of apoptosis.[1]

EGFR-AMPK Signaling Pathway in NSCLC

EGFR_AMPK_Pathway Chelidonine This compound EGFR Mutated EGFR Chelidonine->EGFR inhibits AMPK AMPK Chelidonine->AMPK activates Proliferation Cell Proliferation EGFR->Proliferation promotes Mitochondria Mitochondrial Respiration AMPK->Mitochondria inhibits Apoptosis Apoptosis AMPK->Apoptosis induces Mitochondria->Proliferation supports

Caption: this compound inhibits mutated EGFR and activates AMPK, leading to apoptosis.

In hepatocellular carcinoma , this compound enhances the efficacy of Lenvatinib by inhibiting the Epithelial-Mesenchymal Transition (EMT) .[3][4][5]

In melanoma , this compound has been shown to inactivate the TLR4/NF-κB and PI3K/AKT signaling pathways , leading to the inhibition of cell proliferation, migration, and invasion.[6]

Experimental Workflow for Xenograft Model

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture Cancer Cell Culture TumorInduction Subcutaneous Cell Injection CellCulture->TumorInduction AnimalModel Immunocompromised Mice AnimalModel->TumorInduction TumorGrowth Tumor Growth to Palpable Size TumorInduction->TumorGrowth Randomization Randomization into Groups TumorGrowth->Randomization Treatment Drug Administration (Chelidonine, Comparator, Vehicle) Randomization->Treatment Measurement Tumor Volume/Weight Measurement Treatment->Measurement Analysis Calculation of Tumor Inhibition Measurement->Analysis Pathway Signaling Pathway Analysis Measurement->Pathway

Caption: Workflow for in vivo anti-tumor effect validation using xenograft models.

In pancreatic cancer , studies have shown that this compound induces apoptosis through the GADD45a-p53 signaling pathway .[7]

This growing body of preclinical evidence underscores the potential of this compound as a novel anti-cancer agent. Further investigations, including clinical trials, are warranted to fully elucidate its therapeutic benefits in various cancer types.

References

(-)-Chelidonine vs. other natural alkaloids for acetylcholinesterase inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (-)-Chelidonine's performance as an acetylcholinesterase (AChE) inhibitor against other natural alkaloids. The information is supported by experimental data, detailed methodologies, and visual representations of experimental workflows.

This compound, a benzophenanthridine alkaloid isolated from Chelidonium majus, has demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease and other neurological conditions. This guide evaluates the efficacy of this compound in this role by comparing its half-maximal inhibitory concentration (IC50) with that of other natural alkaloids.

Comparative Analysis of Acetylcholinesterase Inhibition

The inhibitory potential of this compound and other selected natural alkaloids against acetylcholinesterase is summarized in the table below. The data, presented as IC50 values, is compiled from various scientific studies. A lower IC50 value indicates a higher potency of the compound as an inhibitor.

AlkaloidIC50 (µM)Source Organism/ClassReference
This compound 26.8 ± 1.2 Chelidonium majus[1][2]
Stylopine114 ± 2.9Chelidonium majus[2]
Homochelidonine350 ± 6.7Chelidonium majus[2]
Protopine423 ± 20.5Chelidonium majus[2]
Allocryptopine250 ± 2.5Chelidonium majus[2]
Berberine0.36 µg/mL*Various (e.g., Coptis chinensis)[3]
Palmatine6.52 ± 0.84Isoquinoline Alkaloid[3]
Coptisine13.50 ± 1.48Isoquinoline Alkaloid[3]
Fangchinoline2.17 ± 0.05Bisbenzylisoquinoline Alkaloid[3]
Chelerythrine0.72Macleaya cordata[4]
Galanthamine2.40 ± 0.45Galanthus spp. (Amaryllidaceae)[5]

Note: The IC50 value for Berberine is presented in µg/mL in the source material and has been included as is for accuracy.

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity for the compounds listed above is predominantly conducted using the spectrophotometric method developed by Ellman.[6] This colorimetric assay is a widely accepted and reliable method for screening potential AChE inhibitors.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle: The assay measures the activity of acetylcholinesterase by quantifying the rate of production of thiocholine (B1204863). Acetylthiocholine, the substrate, is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[6] The rate of color development is proportional to the enzyme activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (or other specified source)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Tris-HCl buffer (or phosphate (B84403) buffer), pH 8.0

  • Test compounds (e.g., this compound and other alkaloids) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Galanthamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared in the buffer solution to the desired concentrations. The test compounds and positive control are prepared as stock solutions and then serially diluted to obtain a range of concentrations for IC50 determination.

  • Assay Mixture Preparation: In a 96-well microplate, the following are added in order:

    • Buffer solution

    • Test compound solution at various concentrations

    • DTNB solution

  • Enzyme Addition and Pre-incubation: The AChE solution is added to the wells containing the buffer, test compound, and DTNB. The plate is then incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, ATCI, to all wells.

  • Measurement: The absorbance of the wells is measured kinetically at 412 nm using a microplate reader at regular intervals for a defined period (e.g., 3-5 minutes).

  • Data Analysis: The rate of reaction (change in absorbance per unit time) is calculated for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental Workflow

To further clarify the process, the following diagrams illustrate the key aspects of the acetylcholinesterase inhibition assay.

Acetylcholinesterase_Inhibition_Mechanism cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE Inhibitor This compound or other Alkaloid Inhibitor->AChE Binding

Caption: Mechanism of Acetylcholinesterase Action and Inhibition.

Ellmans_Assay_Workflow prep Reagent Preparation (Buffer, DTNB, ATCI, Enzyme, Inhibitors) plate_prep Plate Preparation (Add Buffer, Inhibitor, DTNB to wells) prep->plate_prep pre_incubation Enzyme Addition & Pre-incubation plate_prep->pre_incubation reaction_start Substrate (ATCI) Addition (Initiate Reaction) pre_incubation->reaction_start measurement Kinetic Measurement (Absorbance at 412 nm) reaction_start->measurement analysis Data Analysis (% Inhibition vs. [Inhibitor]) measurement->analysis ic50 IC50 Value Determination analysis->ic50

References

Reproducibility of (-)-Chelidonine's effects across different research laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported biological effects of (-)-Chelidonine across various research laboratories. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to offer a clear perspective on the reproducibility of this compound's activities and aid in the design of future studies.

This compound, a benzophenanthridine alkaloid isolated from Chelidonium majus, has garnered significant interest for its potential therapeutic properties, primarily its anti-cancer and anti-inflammatory effects. This guide synthesizes data from multiple studies to evaluate the consistency of its reported biological activities, focusing on its cytotoxic effects against cancer cell lines and its modulation of key inflammatory signaling pathways.

Anti-Cancer Effects of this compound

The cytotoxic and pro-apoptotic effects of this compound have been investigated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity. Below is a summary of reported IC50 values from different studies.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MEL270Melanoma~1[1]
C918Melanoma~1[1]
FaDuHead and Neck Squamous Cell Carcinoma1[2]
HLaC78Head and Neck Squamous Cell Carcinoma1.6[2]
HeLaCervical Cancer30 µg/mL (~85 µM)[3]
BxPC-3Pancreatic Cancer>1 (at 24h)[4]
MIA PaCa-2Pancreatic Cancer~1 (at 24h)[4]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions such as incubation time and cell density.

Key Signaling Pathways in Anti-Cancer Activity

Multiple studies have converged on the involvement of several key signaling pathways in mediating the anti-cancer effects of this compound. The most consistently reported are the NF-κB, PI3K/AKT, and MAPK pathways.

NF-κB Pathway: this compound has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation.[1][5] This inhibition is often observed through the reduced phosphorylation of p65 and the degradation of IκBα.[1][5]

PI3K/AKT Pathway: The PI3K/AKT signaling cascade, crucial for cell growth and survival, is another target of this compound. Studies have demonstrated that this compound can suppress the phosphorylation of both PI3K and AKT in cancer cells.[1][3]

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and apoptosis, is also modulated by this compound.[5][6] Specifically, it has been reported to affect the phosphorylation of JNK and p38.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Chelidonine This compound Chelidonine->TLR4 Inhibits Chelidonine->IKK Inhibits PI3K PI3K Chelidonine->PI3K Inhibits JNK JNK Chelidonine->JNK Inhibits p38 p38 Chelidonine->p38 Inhibits IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation AKT AKT PI3K->AKT P GeneExp Gene Expression (Inflammation, Proliferation, Apoptosis) NFkB_nuc->GeneExp cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage / Inflammatory Cell Stimulus LPS / TNF-α TLR4 TLR4 Stimulus->TLR4 Chelidonine This compound NFkB_pathway NF-κB Pathway Chelidonine->NFkB_pathway Inhibits TLR4->NFkB_pathway Gene_Expression Pro-inflammatory Gene Expression NFkB_pathway->Gene_Expression Cytokines Cytokines (TNF-α, IL-6, etc.) Gene_Expression->Cytokines Mediators Inflammatory Mediators (NO, PGE2) Gene_Expression->Mediators start Start seed Seed Cells in 96-well plate start->seed treat Treat with This compound seed->treat incubate Incubate (e.g., 24-72h) treat->incubate add_reagent Add MTT/CCK-8 Reagent incubate->add_reagent incubate2 Incubate (1-4h) add_reagent->incubate2 solubilize Solubilize (MTT only) incubate2->solubilize If MTT read Measure Absorbance incubate2->read solubilize->read end End read->end

References

Head-to-head comparison of (-)-Chelidonine and chelerythrine on cell viability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the effects of two prominent benzophenanthridine alkaloids, (-)-Chelidonine and chelerythrine (B190780), on cancer cell viability. This document is intended for researchers, scientists, and drug development professionals interested in the cytotoxic and apoptotic potential of these natural compounds.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cell growth. The following table summarizes the available IC50 values for this compound and chelerythrine across various human cancer cell lines. It is important to note that IC50 values can vary based on experimental conditions such as the specific cell line, incubation time, and assay method used.

Cell LineCompoundIC50 (µM)Incubation Time (h)Assay
Gastric Cancer
NCI-N87Chelerythrine3.8124MTT
Leukemia
Jurkat (T-lymphoma)This compoundInduces apoptosis at 1 µM24Flow Cytometry
MOLT-4, HL-60, U-937, RajiThis compound2.2 - 5.0Not SpecifiedNot Specified
Breast Cancer
MCF-7ChelerythrineInduces apoptosisNot SpecifiedNot Specified
Renal Cancer
HEK-293ChelerythrineSuppresses growth24 and 48MTT
SW-839ChelerythrineSuppresses growth24 and 48MTT
Pancreatic Cancer
BxPC-3This compoundInhibits proliferation at 0.5 µM24Annexin-V/PI
MIA PaCa-2This compoundInhibits proliferation at 0.5 µM24Annexin-V/PI

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in the study of the cytotoxicity of this compound and chelerythrine.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1][2]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 2x10³ to 3x10³ cells/well and incubated for 12-24 hours.[3]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or chelerythrine. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.[1]

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentrations of this compound or chelerythrine for the indicated time.

  • Cell Harvesting: Cells are harvested and washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer, and Annexin V-FITC and Propidium Iodide are added.[3]

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[3]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

Signaling Pathways and Mechanisms of Action

Both this compound and chelerythrine induce apoptosis, a form of programmed cell death, in cancer cells. However, they can engage different signaling pathways to achieve this.

This compound-Induced Apoptosis

This compound has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[5] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial membrane depolarization and the activation of caspases.[5] In some cancer cell types, the p53 and GADD45A pathways are also implicated in chelidonine-induced apoptosis.[6][7]

chelidonine_pathway Chelidonine This compound DNA_Damage DNA Damage Chelidonine->DNA_Damage p53 p53 Activation DNA_Damage->p53 GADD45a GADD45a Up-regulation p53->GADD45a Bax Bax Up-regulation p53->Bax Bcl2 Bcl-2 Down-regulation p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis pathway.

Chelerythrine-Induced Apoptosis

Chelerythrine is a potent inhibitor of Protein Kinase C (PKC).[8] Its pro-apoptotic effects are often linked to the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptotic pathway.[9] Chelerythrine can also modulate the MAPK signaling pathway, including the activation of ERK.[3]

chelerythrine_pathway Chelerythrine Chelerythrine PKC PKC Inhibition Chelerythrine->PKC ROS ROS Generation Chelerythrine->ROS Apoptosis Apoptosis PKC->Apoptosis MAPK MAPK Pathway (ERK Activation) ROS->MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Up-regulation Mitochondria->Bax Bcl2 Bcl-2 Down-regulation Mitochondria->Bcl2 Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 Inhibits Caspase3->Apoptosis

Caption: Chelerythrine induced apoptosis pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the effects of this compound and chelerythrine on cell viability.

experimental_workflow Start Start: Cancer Cell Culture Treatment Treatment with This compound or Chelerythrine (Dose-Response) Start->Treatment CellViability Cell Viability Assay (e.g., MTT) Treatment->CellViability ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) Treatment->ApoptosisAssay WesternBlot Western Blot Analysis (Apoptotic Proteins) Treatment->WesternBlot DataAnalysis Data Analysis (IC50 Calculation, Statistical Analysis) CellViability->DataAnalysis ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion: Comparative Efficacy and Mechanism of Action DataAnalysis->Conclusion

Caption: Comparative experimental workflow.

Conclusion

Both this compound and chelerythrine demonstrate significant cytotoxic and pro-apoptotic effects against a range of cancer cell lines. While both alkaloids can induce apoptosis via the mitochondrial pathway, their upstream signaling mechanisms appear to differ, with chelerythrine's action being closely linked to PKC inhibition and ROS production. The choice between these two compounds for further investigation may depend on the specific cancer type and the desired molecular target. This guide provides a foundational comparison to aid researchers in their ongoing efforts to develop novel anticancer therapies.

References

Synergistic Antitumor Effects of (-)-Chelidonine in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Chelidonine, a benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus), has demonstrated notable anticancer properties. Emerging research indicates that its efficacy can be significantly enhanced when used in combination with other established anticancer drugs. This guide provides a comparative assessment of the synergistic effects of this compound with various anticancer agents, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the design of future preclinical and clinical studies.

Comparative Efficacy of this compound Combination Therapies

The synergistic potential of this compound has been investigated in combination with several conventional chemotherapeutic and targeted agents. This section summarizes the quantitative outcomes of these combination studies against various cancer cell lines.

Data Summary

The following tables present a consolidated view of the experimental data demonstrating the synergistic or sensitizing effects of this compound.

Table 1: Synergistic Effect of this compound and Lenvatinib (B1674733) in Hepatocellular Carcinoma (HCC)

Cell LineTreatmentIn Vitro IC50 of Lenvatinib (μmol/L)In Vivo IC50 of Lenvatinib (mg/kg)Tumor Inhibition Rate (%)Reference
MHCC97-H Lenvatinib aloneNot specified0.82 ± 0.0534.10 ± 5.07[1]
Lenvatinib + Chelidonine (B1668607) (5 mg/kg)Not specified0.18 ± 0.0252.52 ± 5.13[1]
LM-3 Lenvatinib aloneIC50 not specified, but chelidonine enhanced lenvatinib's effectNot specifiedNot specified[2]
L-02 (non-tumor) Lenvatinib alone8.53 ± 0.55Not applicableNot applicable[1]
Lenvatinib + Chelidonine2.67 ± 0.33Not applicableNot applicable[1]

Note: The combination of a non-cytotoxic concentration of chelidonine with lenvatinib significantly decreased the required dose of lenvatinib for a therapeutic effect in vivo.[1]

Table 2: Synergistic Effect of this compound and Tetrandrine (B1684364) in Melanoma

Cell LineTreatmentObservationReference
B16F10 Chelidonine + TetrandrinePronounced inhibitory effect on cell proliferation, surpassing individual drug efficacy.[3][3]
Enhanced melanogenesis and apoptotic indices.[3][3]
Arrested cell cycle progression.[3][3]

Table 3: Reversal of Doxorubicin (B1662922) Resistance by this compound in Leukemia

Cell LineTreatmentObservationReference
CEM/ADR5000 DoxorubicinHigh level of resistance.[4]
Doxorubicin + ChelidonineChelidonine reversed doxorubicin resistance.[4][4]

Note: While a specific Combination Index (CI) was not provided in the reviewed literature, the reversal of resistance strongly indicates a synergistic interaction.

Mechanisms of Synergistic Action

The enhanced anticancer effect of this compound in combination therapies stems from its multifaceted mechanism of action, which includes the modulation of key signaling pathways involved in cell survival, proliferation, and drug resistance.

Inhibition of Epithelial-Mesenchymal Transition (EMT) in Combination with Lenvatinib

In hepatocellular carcinoma, the synergy between this compound and Lenvatinib is attributed to the inhibition of the EMT process.[1][2] EMT is a critical mechanism for tumor cell survival and metastasis. Western blot analysis of tumor tissues from mouse models showed that Chelidonine, when combined with Lenvatinib, leads to:

  • Upregulation of E-cadherin: An epithelial marker, its increase signifies a reversal of the mesenchymal phenotype.[1]

  • Downregulation of N-cadherin and Vimentin: Mesenchymal markers, their decrease indicates an inhibition of EMT.[1]

This reversal of EMT sensitizes the cancer cells to the cytotoxic effects of Lenvatinib.

EMT_Inhibition Chelidonine This compound Combination Combination Therapy Chelidonine->Combination Lenvatinib Lenvatinib Lenvatinib->Combination EMT Epithelial-Mesenchymal Transition (EMT) Combination->EMT Inhibits E_cadherin E-cadherin (Epithelial Marker) Combination->E_cadherin Upregulates N_cadherin N-cadherin (Mesenchymal Marker) Combination->N_cadherin Downregulates Vimentin Vimentin (Mesenchymal Marker) Combination->Vimentin Downregulates EMT->E_cadherin Suppresses EMT->N_cadherin Induces EMT->Vimentin Induces HCC_Survival HCC Cell Survival & Proliferation E_cadherin->HCC_Survival Inhibits N_cadherin->HCC_Survival Vimentin->HCC_Survival Synergistic_Apoptosis Synergistic Apoptosis & Tumor Inhibition HCC_Survival->Synergistic_Apoptosis Inhibited by Combination

Caption: Inhibition of EMT by the Chelidonine-Lenvatinib combination.

Overcoming Multidrug Resistance (MDR) in Combination with Doxorubicin

This compound has been shown to reverse doxorubicin resistance in multidrug-resistant leukemia cells.[4] The proposed mechanism involves the downregulation of genes responsible for drug efflux and metabolism, including:

  • P-glycoprotein (P-gp/MDR1): A primary ABC transporter responsible for pumping drugs out of cancer cells.[4]

  • Cytochrome P450 3A4 (CYP3A4) and Glutathione S-transferase (GST): Enzymes involved in the metabolic detoxification of chemotherapeutic agents.[4]

By inhibiting these MDR mechanisms, Chelidonine increases the intracellular concentration and cytotoxicity of doxorubicin.

MDR_Reversal Chelidonine This compound MDR_Mechanisms Multidrug Resistance Mechanisms Chelidonine->MDR_Mechanisms Inhibits Doxorubicin_Efflux Doxorubicin Efflux & Metabolism Chelidonine->Doxorubicin_Efflux Inhibits Doxorubicin Doxorubicin Doxorubicin->Doxorubicin_Efflux Subjected to Pgp P-gp/MDR1 (Drug Efflux) MDR_Mechanisms->Pgp CYP3A4_GST CYP3A4/GST (Drug Metabolism) MDR_Mechanisms->CYP3A4_GST Pgp->Doxorubicin_Efflux CYP3A4_GST->Doxorubicin_Efflux Intracellular_Doxo Intracellular Doxorubicin Doxorubicin_Efflux->Intracellular_Doxo Reduces Apoptosis Apoptosis of Resistant Cells Intracellular_Doxo->Apoptosis Induces

Caption: Reversal of Doxorubicin resistance by this compound.

Modulation of Apoptosis and Cell Cycle Pathways with Tetrandrine

The combination of this compound and Tetrandrine in melanoma cells leads to a synergistic inhibition of cell growth by enhancing apoptosis and inducing cell cycle arrest.[3] While the precise synergistic signaling cascade is under investigation, network pharmacology predictions suggest the involvement of pathways regulating cell cycle and apoptosis.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the assessment of this compound's synergistic effects.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic cytotoxicity of drug combinations.

  • Cell Seeding: Plate cancer cells (e.g., MHCC97-H, LM-3) in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat cells with various concentrations of this compound, the partner anticancer drug (e.g., Lenvatinib), and their combinations for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. The IC50 values are determined using a dose-response curve. Synergism can be quantified by calculating the Combination Index (CI), where CI < 1 indicates synergy.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Drug_Treatment Add Single Drugs & Combinations Incubate_24h->Drug_Treatment Incubate_Drug Incubate 24-72h Drug_Treatment->Incubate_Drug MTT_Addition Add MTT Solution Incubate_Drug->MTT_Addition Incubate_MTT Incubate 4h MTT_Addition->Incubate_MTT Solubilize Add DMSO to Dissolve Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (490/570 nm) Solubilize->Read_Absorbance Analyze Calculate Viability, IC50, and CI Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for EMT Markers

This protocol is used to detect changes in protein expression levels of EMT markers.

  • Protein Extraction: Lyse treated cells or homogenized tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, and Vimentin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities relative to a loading control (e.g., GAPDH or β-actin).

Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Harvest and wash the treated cells with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the synergistic potential of this compound when combined with other anticancer drugs. Its ability to modulate crucial pathways such as EMT and MDR provides a strong rationale for its further development as an adjuvant therapy. The combination of this compound with Lenvatinib in HCC is particularly promising, demonstrating a significant dose reduction of the targeted agent.

Future research should focus on:

  • Conducting comprehensive studies to determine the Combination Index for a wider range of this compound and anticancer drug pairings.

  • Elucidating the detailed molecular mechanisms underlying the observed synergies, particularly for combinations with drugs like tetrandrine and doxorubicin.

  • Expanding in vivo studies to validate the efficacy and safety of these combination therapies in more complex tumor models.

By leveraging the synergistic properties of this compound, it may be possible to enhance the therapeutic window of existing anticancer treatments, overcome drug resistance, and ultimately improve patient outcomes.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of (-)-Chelidonine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of (-)-Chelidonine, a toxic isoquinoline (B145761) alkaloid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance. As this compound is classified as acutely toxic and a suspected mutagen, it must be managed as hazardous waste from the point of generation through final disposal.

Hazard and Disposal Classification

All quantitative data regarding the hazards and disposal of this compound are summarized below. It is critical to note that specific waste codes may vary by jurisdiction. Always consult your institution's Environmental Health and Safety (EHS) office for local and national requirements.

Parameter Classification & Information Source/Citation
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH341: Suspected of causing genetic defects[1]
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[1]
Primary Disposal Route Hazardous Waste Collection via a licensed professional service[2]
Prohibited Disposal Routes Do not dispose of in sewer systems or regular trash.[3]
U.S. EPA RCRA Waste Code No specific code assigned. Likely falls under a non-specific code for toxic chemicals. The final determination should be made by a certified waste disposal vendor.[4][5]
European Waste Catalogue (EWC) No specific code assigned. Likely falls under a code such as 16 05 08*: "discarded organic chemicals consisting of or containing hazardous substances."[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste must be conducted in strict accordance with institutional and regulatory standards for hazardous chemicals.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure, unused this compound powder, contaminated personal protective equipment (PPE), weigh boats, and other contaminated solids in a dedicated, sealable, and clearly labeled hazardous waste container.[2]

    • Do not mix with other solid waste streams unless explicitly permitted by your EHS office.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, leak-proof, and shatter-resistant hazardous waste container.[2]

    • The container must be compatible with any solvents used.

    • Do not mix with other solvent waste streams to avoid unknown chemical reactions and to facilitate proper disposal.[2]

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be placed directly into a designated, puncture-proof sharps container for hazardous waste.[2]

2. Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid waste with this compound)" or "Aqueous solution of this compound").

  • Keep containers securely sealed when not in use.

  • Store the waste in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal contractor.[2]

3. Decontamination of Glassware and Surfaces:

  • Initial Rinse: Rinse contaminated glassware with a suitable organic solvent, such as ethanol (B145695) or acetone, to remove the bulk of the alkaloid residue. This initial solvent rinse must be collected and disposed of as hazardous liquid waste.[2]

  • Washing: After the initial rinse, wash the glassware thoroughly with laboratory detergent and warm water.

  • Final Rinse: Perform a final rinse with deionized water before drying.

  • For surface decontamination after a spill, use an appropriate absorbent material for liquids or a damp paper towel for solids to avoid raising dust.[2] All cleanup materials must be disposed of as solid hazardous waste.[2]

4. Disposal of Empty Containers:

  • A container that held this compound is considered hazardous waste.

  • It must be triple-rinsed with a suitable solvent (e.g., ethanol, acetone, or water if the salt form is used).

  • The rinsate from all three rinses must be collected and managed as hazardous liquid waste.

  • After triple-rinsing, the container can be disposed of as regular non-hazardous waste, provided the label is fully defaced or removed. Always confirm this procedure with your local EHS guidelines.

5. Arranging for Final Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of all this compound waste.[2]

  • Provide the contractor with accurate information about the waste composition.

Experimental Protocols for In-Lab Treatment

There are no established and validated experimental protocols in the reviewed literature for the chemical neutralization or degradation of this compound for disposal purposes. The development of such a procedure would require a detailed study to ensure complete conversion to non-hazardous products. Therefore, in-laboratory treatment of this compound waste is not recommended. The standard and required practice is to dispose of it as hazardous waste through a licensed contractor.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper management and disposal of this compound waste.

start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE, Cleanup Debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Hazardous Waste Container sharps_waste->collect_sharps storage Store Securely in Designated Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal_request Arrange Pickup with Licensed Disposal Vendor storage->disposal_request

Caption: Disposal workflow for different forms of this compound waste.

start Contaminated Glassware or Empty Container rinse Triple Rinse with Appropriate Solvent start->rinse collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate deface_label Deface Original Label rinse->deface_label manage_rinsate Manage per Liquid Waste Protocol collect_rinsate->manage_rinsate dispose_container Dispose of Container as Non-Hazardous Waste (Confirm with EHS) deface_label->dispose_container

References

Personal protective equipment for handling (-)-Chelidonine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (-)-Chelidonine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling the alkaloid this compound. Adherence to these procedures is essential to mitigate health risks associated with this compound.

Hazard and Toxicity Profile

This compound is a toxic compound that presents significant health risks upon exposure. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] The compound is a cholinesterase inhibitor, and acute exposure can lead to a cholinergic crisis, with symptoms including nausea, vomiting, sweating, and convulsions.[1]

For detailed toxicity data, refer to the table below.

Hazard ClassificationDetailsSource
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[1][2]
Signal Word Warning[1]
GHS Hazard Class Acute Toxicity, Oral (Category 4)Acute Toxicity, Dermal (Category 4)Acute Toxicity, Inhalation (Category 4)[1]
LD50 (Lethal Dose, 50%) 1.3 g/kg (Mouse, Intraperitoneal)2 g/kg (Rat, Intraperitoneal)125 mg/kg (Mouse, Subcutaneous)[3][4][5]
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to ensure a robust barrier against exposure. All personnel must be trained in the proper donning, doffing, and disposal of PPE.

PPE CategorySpecificationRecommended Use
Hand Protection Chemically resistant, powder-free nitrile gloves (double-gloved).Required for all handling activities. Outer gloves should be changed immediately if contaminated or torn.[6]
Body Protection Disposable, solid-front gown with back closure. Must be made of a low-permeability fabric with long sleeves and tight-fitting knit cuffs.Required for all handling activities to prevent skin contamination.[7]
Eye & Face Protection Chemical safety goggles with side shields. A face shield worn over goggles is required when there is a significant risk of splashing.Required for all handling activities.[2]
Respiratory Protection NIOSH-approved N95 or higher filtering facepiece respirator.Required when handling powders, generating aerosols, or working outside of a certified ventilated enclosure.[7]

Operational Plan: Handling this compound

A systematic workflow is crucial for minimizing exposure risk. The following step-by-step process must be followed in a designated and controlled environment.

  • Preparation and Pre-Handling:

    • Designated Area: All work involving this compound must be conducted in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet.[7]

    • Material Assembly: Gather all necessary materials, including the chemical, solvents, labware, absorbent pads, and clearly labeled hazardous waste containers, and place them within the ventilated enclosure before beginning work.

    • PPE Donning: Before entering the designated area, don all required PPE in the correct order: gown, inner gloves, respirator, safety goggles, and outer gloves.

  • Handling and Experimental Procedures:

    • Minimize Aerosolization: Handle the solid compound carefully to minimize dust generation.[2] When weighing or transferring, use techniques that prevent the compound from becoming airborne.

    • Containment: Use a disposable, plastic-backed absorbent pad on the work surface to contain any potential spills. This pad should not obstruct the air grilles of the fume hood.

    • Safe Transfer: Utilize appropriate tools, such as spatulas, for transferring the solid. For solutions, use precise liquid handling techniques like pipetting to avoid splashes.

  • Post-Handling and Decontamination:

    • Surface Cleaning: Upon completion of work, decontaminate all surfaces and equipment using an appropriate solvent. Wipe the area thoroughly, working from cleaner to dirtier areas.

    • PPE Removal (Doffing): Remove PPE in the correct order to prevent self-contamination. This process is detailed in the Disposal Plan section.

    • Hand Hygiene: Immediately after removing all PPE, wash hands thoroughly with soap and water.[6]

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Execution Risk_Assessment Conduct Risk Assessment for this compound Task Designated_Area Prepare Designated Area (e.g., Fume Hood) Risk_Assessment->Designated_Area Assemble_Materials Assemble All Necessary Materials & Waste Bins Designated_Area->Assemble_Materials Select_PPE Select Appropriate PPE Based on Protocol Assemble_Materials->Select_PPE Don_PPE Don PPE in Correct Order: 1. Gown 2. Inner Gloves 3. Respirator 4. Goggles 5. Outer Gloves Select_PPE->Don_PPE Enter_Area Enter Designated Area Don_PPE->Enter_Area Handle_Compound Perform Handling of This compound Enter_Area->Handle_Compound Decontaminate Decontaminate Surfaces & Equipment Handle_Compound->Decontaminate Exit_Area Exit Designated Area Decontaminate->Exit_Area Doff_PPE Doff PPE Safely (Follow Disposal Plan) Exit_Area->Doff_PPE Hand_Hygiene Wash Hands Thoroughly Doff_PPE->Hand_Hygiene

Caption: Workflow for Safe Handling of this compound.

Disposal Plan for Contaminated Materials

All materials, including PPE, that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[8] Improper disposal can lead to environmental contamination and pose a public health risk.[9][10]

  • Waste Segregation:

    • At the point of use, immediately place all contaminated disposable items (e.g., gloves, absorbent pads, pipette tips) into a designated, clearly labeled, and sealed hazardous waste container.[8] This container should be leak-proof and puncture-resistant.

  • PPE Doffing Procedure:

    • The removal of PPE must be performed carefully to avoid contaminating skin or clothing.

    • Step 1: Outer Gloves: Remove the outer pair of gloves. Peel them off by turning them inside out and dispose of them immediately in the hazardous waste container.

    • Step 2: Gown: Untie the gown and peel it away from your body, touching only the inside surface. Roll it into a bundle with the contaminated side inward and dispose of it.

    • Step 3: Face Shield/Goggles: Remove eye and face protection from the back and place it in the designated area for decontamination or disposal.

    • Step 4: Respirator: Remove the respirator from the back without touching the front.

    • Step 5: Inner Gloves: Remove the final pair of gloves, turning them inside out, and dispose of them in the hazardous waste container.

  • Final Disposal:

    • Seal the hazardous waste container securely.

    • Store the sealed container in a designated hazardous waste accumulation area.

    • Arrange for pickup and disposal by a licensed hazardous waste management company.[8] Never dispose of contaminated PPE in general or biohazard waste streams.[9][11]

Disposal_Plan cluster_doffing Doffing Procedure (At Exit of Work Area) cluster_disposal Waste Management cluster_final Final Step Start Begin Doffing Remove_Outer_Gloves 1. Remove Outer Gloves Start->Remove_Outer_Gloves Remove_Gown 2. Remove Gown Remove_Outer_Gloves->Remove_Gown Remove_Goggles 3. Remove Goggles/Face Shield Remove_Gown->Remove_Goggles Remove_Respirator 4. Remove Respirator Remove_Goggles->Remove_Respirator Remove_Inner_Gloves 5. Remove Inner Gloves Remove_Respirator->Remove_Inner_Gloves Dispose_In_Bin Place All Contaminated PPE into Labeled Hazardous Waste Container Remove_Inner_Gloves->Dispose_In_Bin Wash_Hands Wash Hands Thoroughly Remove_Inner_Gloves->Wash_Hands Seal_Bin Securely Seal Container Dispose_In_Bin->Seal_Bin Store_Waste Move to Designated Hazardous Waste Area Seal_Bin->Store_Waste Professional_Disposal Arrange Pickup by Licensed Hazardous Waste Service Store_Waste->Professional_Disposal

Caption: Disposal Plan for this compound Contaminated PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Chelidonine
Reactant of Route 2
(-)-Chelidonine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。